Terbinafine-d3(N-methyl-d3)
Beschreibung
Eigenschaften
CAS-Nummer |
1133210-36-2 |
|---|---|
Molekularformel |
C21H22D3N |
Molekulargewicht |
294.46 |
Reinheit |
98% by HPLC; 98% atom D; |
Verwandte CAS-Nummern |
91161-71-6 (unlabelled); 78628-80-5 (unlabelled hydrochloride) |
Tag |
Terbinafine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Terbinafine-d3 (N-methyl-d3): Chemical Properties and Synthesis
This document provides a comprehensive technical overview of the isotopically labeled antifungal agent, Terbinafine-d3 (N-methyl-d3). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's chemical characteristics and a robust methodology for its synthesis. The narrative emphasizes the rationale behind procedural choices, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of Terbinafine and its Deuterated Analog
Terbinafine is a potent antifungal agent of the allylamine class, widely utilized in the treatment of dermatophyte infections of the skin and nails.[1][2] Its mechanism of action is highly specific to fungal cells, involving the non-competitive inhibition of squalene epoxidase.[3][4][5] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. By inhibiting squalene epoxidase, terbinafine leads to a deficiency in ergosterol, which compromises the integrity of the fungal cell membrane, and a toxic intracellular accumulation of squalene, ultimately resulting in fungal cell death.[4][6][7]
The introduction of stable isotopes, such as deuterium, into a drug molecule creates a heavy-labeled internal standard, which is indispensable for quantitative bioanalytical studies. Terbinafine-d3 (N-methyl-d3) serves as an ideal internal standard for mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify terbinafine in biological matrices.[8] Its chemical behavior is virtually identical to the unlabeled parent compound, yet it is distinguishable by its mass-to-charge ratio, ensuring precise and reliable quantification in pharmacokinetic and metabolic studies.
Core Chemical and Physical Properties
The physicochemical properties of Terbinafine-d3 are fundamentally similar to those of its non-deuterated counterpart, with the primary distinction being its molecular weight due to the three deuterium atoms on the N-methyl group.
Table 1: Comparison of Physicochemical Properties
| Property | Terbinafine Hydrochloride | Terbinafine-d3 (N-methyl-d3) Hydrochloride | Rationale for Similarity/Difference |
| Chemical Name | (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine hydrochloride | (E)-6,6-Dimethyl-N-(methyl-d3)-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride[8][9] | The core structure is identical, with isotopic substitution on the N-methyl group. |
| Molecular Formula | C₂₁H₂₆ClN[4] | C₂₁H₂₂D₃N·HCl[8] | Substitution of three hydrogen atoms with deuterium. |
| Molecular Weight | 327.9 g/mol [4][10][11] | ~330.9 g/mol [6][8] | Increased mass due to the three neutrons in the deuterium atoms. |
| Melting Point | 195–198 °C[4] | Expected to be very similar to the unlabeled compound. | Isotopic substitution has a negligible effect on intermolecular forces and crystal lattice energy. |
| pKa | 7.1[10] | Expected to be very similar to the unlabeled compound. | The electronic effect of deuterium is minimal, thus not significantly affecting the basicity of the tertiary amine. |
| Solubility | Freely soluble in methanol and methylene chloride; soluble in ethanol; slightly soluble in water.[3][4] | Expected to be very similar to the unlabeled compound. | Polarity and the ability to form hydrogen bonds are not significantly altered by deuteration. |
Strategic Synthesis of Terbinafine-d3 (N-methyl-d3)
The synthesis of Terbinafine-d3 (N-methyl-d3) is not explicitly detailed in a single publication. However, a robust and logical synthetic pathway can be constructed by combining established methodologies for the synthesis of terbinafine with protocols for the preparation of deuterated reagents. The overall strategy involves a convergent synthesis, where two key intermediates are prepared separately and then coupled in the final step.
The chosen strategy is to first synthesize N-(methyl-d3)-1-naphthalenemethanamine and then couple it with a suitable side chain, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne. This approach isolates the isotopic labeling step to a readily available, small molecule precursor, which is both cost-effective and efficient.
Part 1: Synthesis of the Deuterated Intermediate: N-(methyl-d3)-1-naphthalenemethanamine
The critical step in this entire process is the efficient and high-yield synthesis of the deuterated amine precursor. This is best achieved in a two-step process starting from nitromethane.
Step 1a: Synthesis of Nitromethane-d3
The rationale for starting with nitromethane is the acidity of the protons on the alpha-carbon, which allows for facile hydrogen-deuterium exchange in the presence of a base and a deuterium source like D₂O.
-
Protocol:
-
To a solution of nitromethane in an inert solvent, add a catalytic amount of a phase-transfer catalyst (PTC) and a suitable base (e.g., potassium carbonate).
-
Add deuterium oxide (D₂O) to the reaction mixture.
-
Stir vigorously at room temperature. The PTC is crucial as it facilitates the transport of the hydroxide/deuteroxide ions into the organic phase, enabling the deprotonation/deuteration cycle.
-
The reaction is monitored until complete deuterium incorporation is observed (typically by ¹H NMR, observing the disappearance of the methyl proton signal).
-
Step 1b: Reduction to Methyl-d3-amine
The nitro group is a versatile functional group that can be readily reduced to an amine.
-
Protocol:
-
The nitromethane-d3 is reduced in an inert solvent. A common and effective method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or a chemical reduction.
-
The reaction proceeds to yield methyl-d3-amine, which can be converted to its more stable hydrochloride salt by treatment with HCl.[2][11]
-
Step 1c: Alkylation to N-(methyl-d3)-1-naphthalenemethanamine
This step involves a standard nucleophilic substitution where the deuterated methylamine displaces a halide on the naphthalenemethyl moiety.
-
Protocol:
-
React methyl-d3-amine (or its hydrochloride salt in the presence of a base) with 1-chloromethylnaphthalene.
-
The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the HCl generated.
-
An alternative, higher-yield approach involves first reacting 1-chloromethylnaphthalene with N-(methyl-d3)formamide, followed by hydrolysis to prevent the formation of tertiary amine impurities.[12][13]
-
The product, N-(methyl-d3)-1-naphthalenemethanamine, is then purified.
-
Part 2: Final Coupling to Synthesize Terbinafine-d3 (N-methyl-d3)
This final stage brings the two key precursors together to form the complete carbon skeleton of the target molecule.
-
Experimental Protocol:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the deuterated intermediate, N-(methyl-d3)-1-naphthalenemethanamine, in a suitable solvent such as toluene or acetonitrile.
-
Addition of Base: Add a base, such as sodium carbonate or potassium carbonate, to the mixture. The base acts as a proton scavenger for the hydrochloric acid that will be formed during the reaction.
-
Addition of Side Chain: Slowly add 1-chloro-6,6-dimethyl-2-hepten-4-yne to the reaction mixture at a controlled temperature. The choice of a chloro- or bromo- leaving group on the side chain is a balance between reactivity and stability; the chloro- derivative is often sufficient and more cost-effective.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated. The resulting crude Terbinafine-d3 free base is then purified using column chromatography.
-
Salt Formation: For enhanced stability and solubility, the purified free base is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with a solution of hydrochloric acid to precipitate the final product, Terbinafine-d3 (N-methyl-d3) hydrochloride.[1]
-
Analytical Characterization
The identity and purity of the synthesized Terbinafine-d3 must be confirmed through rigorous analytical techniques.
-
Mass Spectrometry (MS): This is the most critical analysis. The mass spectrum should show a molecular ion peak (or [M+H]⁺ peak in ESI-MS) that is 3 mass units higher than that of unlabeled terbinafine. For example, the monoisotopic mass of Terbinafine is 291.1987, so the deuterated analog should exhibit a mass of approximately 294.2175.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be nearly identical to that of terbinafine, with the notable exception of the complete absence of the singlet corresponding to the N-CH₃ protons.
-
¹³C NMR: The signal for the N-methyl carbon will still be present but will appear as a multiplet with a lower intensity due to coupling with deuterium (C-D coupling) and the longer relaxation time of deuterated carbons.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. Due to the negligible effect of deuteration on polarity, the retention time of Terbinafine-d3 should be virtually identical to that of unlabeled terbinafine under the same chromatographic conditions.
Conclusion
Terbinafine-d3 (N-methyl-d3) is a vital tool for advanced pharmaceutical research, enabling precise quantification of its parent drug in complex biological systems. The synthetic route outlined in this guide, based on established chemical principles, provides a reliable and logical pathway for its preparation. By understanding the causality behind each synthetic step and employing rigorous analytical validation, researchers can confidently produce and utilize this important internal standard in their drug development programs.
References
- Dr. Oracle. (2025, July 11). What is the mechanism of action of terbinafine (antifungal medication) in treating nail fungus (onychomycosis)?
-
Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(Suppl 39), 2-7. Retrieved from [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Terbinafine Hydrochloride?
-
Gupta, B., Babu, B. R., Gyanda, K., Panda, S. S., & Jain, S. C. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry, 11(2), 141-144. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Terbinafine. StatPearls. Retrieved from [Link]
- Google Patents. (n.d.). Preparation methods of methyl-d3-amine and salts thereof. (WO2011113369A1).
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine. (WO2004080945A1).
-
WIPO Patentscope. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine. (WO/2004/080945). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Terbinafine Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2022). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. 12(2), 231-244. Retrieved from [Link]
-
Oxford Academic. (2023). Terbinafine. Clinical Mycology. Retrieved from [Link]
-
Al-maamary, V. H. (2015). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Taibah University for Science, 9(3), 353-363. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Terbinafine-d3 HCl (N-methyl-d3). Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of terbinafine and derivatives thereof. (US7838704B2).
- Google Patents. (n.d.). Preparation methods of methyl-d3-amine and salts thereof. (EP2548859B1).
-
ACS Publications. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Terbinafine-impurities. Retrieved from [Link]
-
Ilomuanya, M. O., et al. (2019). Preparation, Characterisation, and Topical Delivery of Terbinafine Loaded in Novel Nanostructured Lipid Carrier-Based Gels. Pharmaceutics, 11(10), 529. Retrieved from [Link]
Sources
- 1. No results for search term "TR-TRC-T107501" | CymitQuimica [cymitquimica.com]
- 2. jchr.org [jchr.org]
- 3. crsubscription.com [crsubscription.com]
- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride [smolecule.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. mzCloud – Terbinafine [mzcloud.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Terbinafine Hydrochloride | C21H26ClN | CID 5282481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Physical and chemical characteristics of Terbinafine-d3(N-methyl-d3)
Topic: Physical and chemical characteristics of Terbinafine-d3 (N-methyl-d3) Content Type: Technical Reference Guide
Precision Bioanalysis & Physicochemical Profiling[1]
Executive Summary
Terbinafine-d3 (N-methyl-d3) is the stable isotope-labeled analog of the allylamine antifungal agent Terbinafine. It functions primarily as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis. Its utility is defined by its ability to mirror the extraction recovery and ionization efficiency of the native drug while providing mass-resolved detection.
This guide dissects the critical physicochemical properties, mass spectrometry dynamics, and handling protocols required for high-sensitivity pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.
Molecular Identity & Isotopic Architecture
Unlike ring-deuterated analogs (e.g., Terbinafine-d7), the N-methyl-d3 variant places the isotopic label on the methyl group attached to the tertiary amine. This specific positioning influences fragmentation patterns in mass spectrometry, a detail often overlooked in standard method development.
| Parameter | Specification |
| Chemical Name | (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-(methyl-d3)-1-naphthalenemethanamine HCl |
| CAS Number | 1310012-15-7 (HCl salt) |
| Molecular Formula | C₂₁H₂₂D₃N[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 330.91 g/mol (Salt) / 294.45 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% deuterated forms (d1–d3) |
| Appearance | White to Off-White Solid |
Structural Visualization & Fragmentation Logic
The following diagram illustrates the chemical structure and the critical site of metabolic and spectrometric cleavage.
Caption: Structural map highlighting the N-methyl-d3 label location (Green) and primary MS/MS cleavage sites.
Physicochemical Profile
Understanding the solubility and ionization profile is prerequisite to designing efficient extraction protocols. Terbinafine is highly lipophilic, necessitating organic solvent-based workflows.
Solubility & Partitioning[4]
-
LogP (Octanol/Water): ~6.0 (Highly Lipophilic).
-
Implication: The compound partitions strongly into organic layers. Aqueous waste streams in Liquid-Liquid Extraction (LLE) will contain negligible drug loss.
-
-
Solubility:
Ionization (pKa)
-
pKa: ~7.1 (Tertiary Amine).[1][7]
-
Implication: At physiological pH (7.4), the drug exists in a mix of ionized and unionized states. To maximize recovery in LLE, the sample pH should be adjusted to >9.0 (alkaline) to suppress ionization and drive the molecule into the organic phase. Conversely, for LC-MS detection, an acidic mobile phase (pH < 4) ensures the amine is protonated [M+H]⁺ for maximum sensitivity.
-
Mass Spectrometry Dynamics
This is the most critical technical section. The choice of transition determines the specificity of your assay.
Precursor Ion Shift
-
Native Terbinafine: m/z 292.2 [M+H]⁺
-
Terbinafine-d3: m/z 295.2 [M+H]⁺ (+3 Da shift)
Fragmentation & Transition Selection
The primary fragmentation pathway of Terbinafine involves the cleavage of the C-N bond between the nitrogen and the naphthalene ring.
| Transition Type | Precursor (Q1) | Product (Q3) | Intensity | Label Status | Technical Recommendation |
| Primary (Quant) | 295.2 | 141.1 | High | LOST | The 141 fragment is the naphthylmethyl cation. It lacks the nitrogen and the CD3 label. Specificity relies solely on Q1 filtration. |
| Secondary (Qual) | 295.2 | 154.2 | Medium | RETAINED | This fragment contains the N-CD3 and side chain. Use this for confirmation if background noise at 141 is high. |
Critical Technical Note: When using the 295.2 → 141.1 transition, you are monitoring a fragment that is identical to the native drug's fragment. You must ensure your chromatographic resolution is sufficient to prevent "crosstalk" from the native M+3 isotope, although the +3 mass shift usually provides adequate separation.
Experimental Protocol: Self-Validating Workflow
This protocol outlines a Liquid-Liquid Extraction (LLE) method optimized for Terbinafine-d3's lipophilicity and pKa.
Reagents
-
Stock Solvent: Methanol (HPLC Grade).
-
Extraction Solvent: n-Hexane : Ethyl Acetate (80:20 v/v).[4]
-
Reconstitution Solution: Acetonitrile : 10mM Ammonium Formate (50:50 v/v).
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 1 mg Terbinafine-d3 HCl in 1 mL Methanol to yield a 1 mg/mL (free base equivalent correction required) stock.
-
Validation: Verify concentration by UV absorbance at 223 nm or 283 nm against a native standard curve.
-
-
Working Internal Standard (WIS):
-
Dilute stock to ~500 ng/mL in 50% Methanol/Water.
-
-
Extraction Workflow (LLE):
Caption: LLE workflow utilizing pH switching to maximize recovery of the lipophilic Terbinafine-d3.
Stability & Handling
-
Photosensitivity: Terbinafine contains a conjugated enyne system (double and triple bonds). It is sensitive to UV degradation (isomerization).
-
Protocol: Perform all extractions under yellow light or in amber glassware.
-
-
Thermal Stability: Stable at room temperature for short periods (<24h).
-
Storage: Store neat powder at -20°C (stable ≥ 2 years). Store stock solutions (Methanol) at -80°C.
-
-
Adsorption: Due to high lipophilicity (LogP 6), Terbinafine-d3 can adsorb to plastic surfaces in highly aqueous solutions.
-
Mitigation: Maintain at least 30% organic solvent in all autosampler vials.
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5282481, Terbinafine Hydrochloride. Retrieved from [Link]
-
Vignesh, M., et al. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study. Biomedical Chromatography. Retrieved from [Link]
-
MDPI Pharmaceutics. (2019). Preparation, Characterisation, and Topical Delivery of Terbinafine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Terbinafine Hydrochloride | C21H26ClN | CID 5282481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. WO2010100252A1 - Method of dissolving antifungal agent, and compositions with a high concentration of antifungal agent, suitable for application to the nail - Google Patents [patents.google.com]
Technical Guide: Terbinafine-d3 (N-methyl-d3) in Mechanistic Bioanalysis
Executive Summary
This technical guide analyzes Terbinafine-d3 (N-methyl-d3) , a stable isotope-labeled analog of the allylamine antifungal terbinafine. While the parent molecule is a potent inhibitor of squalene epoxidase (SQLE) , the deuterated form serves a distinct, critical role as a research tool for quantitative bioanalysis .
This document details the dual mechanisms relevant to this compound:
-
The Biological Mechanism: How the parent drug disrupts fungal sterol biosynthesis (the target).[1][2]
-
The Analytical Mechanism: How the N-methyl-d3 isotope functions as an Internal Standard (IS) to correct for matrix effects and ionization variability in LC-MS/MS workflows (the tool).
Part 1: Molecular Identity & Physicochemical Properties
Terbinafine-d3 (N-methyl-d3) is chemically identical to terbinafine except for the substitution of three hydrogen atoms with deuterium on the N-methyl group. This modification alters the mass-to-charge ratio (
| Property | Terbinafine (Native) | Terbinafine-d3 (IS) |
| Chemical Name | (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine | (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-(methyl-d3) -1-naphthalenemethanamine |
| Molecular Formula | ||
| Monoisotopic Mass | 291.20 Da | 294.22 Da |
| Precursor Ion ( | 292.2 | 295.2 |
| pKa | ~7.1 (Basic) | ~7.1 (Basic) |
| LogP | ~5.5 (Highly Lipophilic) | ~5.5 (Highly Lipophilic) |
Part 2: Biological Mechanism of Action (The Target)
To understand the utility of the tool, one must understand the biological system it quantifies. Terbinafine targets the ergosterol biosynthesis pathway in fungi.[2][3][4]
Squalene Epoxidase Inhibition
Terbinafine acts as a non-competitive inhibitor of squalene epoxidase (SQLE) (also known as squalene monooxygenase).[1][2][3][4] This enzyme catalyzes the first oxygenation step in sterol synthesis: the conversion of squalene to 2,3-oxidosqualene.[1]
Mechanism of Cell Death:
-
Ergosterol Depletion: Inhibition prevents the formation of ergosterol, a vital component of the fungal cell membrane (analogous to cholesterol in humans).[1][2] This increases membrane permeability.
-
Squalene Accumulation: The blockage causes a buildup of intracellular squalene.[1][2][3] High concentrations of squalene are toxic to the fungal cell, disrupting lipid vesicles and cell wall synthesis.[3]
Pathway Visualization
The following diagram illustrates the specific blockade point of Terbinafine within the sterol pathway.
Figure 1: The Ergosterol Biosynthesis Pathway highlighting the specific inhibition of Squalene Epoxidase by Terbinafine.
Part 3: The Deuterium Advantage (The Research Tool)
In bioanalysis (LC-MS/MS), Terbinafine-d3 functions via Isotopic Dilution . This mechanism relies on the principle that the deuterated analog behaves nearly identically to the analyte during extraction and chromatography but is distinguishable by mass spectrometry.
Co-Elution and Matrix Compensation
Because the deuterium substitution is small (
-
Significance: Any ion suppression or enhancement caused by the biological matrix (plasma phospholipids, salts) at that specific retention time affects both the analyte and the IS equally.
-
Result: The ratio of Analyte/IS remains constant, correcting for matrix effects.
Mass Spectral Differentiation (Critical Technical Note)
Terbinafine-d3 provides a +3 Da mass shift .
-
Fragmentation Dynamics: The primary fragment of terbinafine is the naphthylmethyl cation (
141). -
The N-Methyl-d3 Challenge: The
141 fragment is generated by the cleavage of the C-N bond, losing the amine side chain where the N-methyl-d3 label resides.-
Native: 292
141 (Label lost) -
d3-IS: 295
141 (Label lost)
-
-
Resolution: Despite producing the same fragment mass, the Q1 (First Quadrupole) filters the precursor ions. Q1 selects 292 for the native and 295 for the IS. Since 292 ions are excluded from the 295 channel, the detection remains specific.
Part 4: Experimental Protocol (LC-MS/MS Bioanalysis)
Objective: Quantification of Terbinafine in human plasma using Terbinafine-d3 as the Internal Standard.
Reagents & Standards
-
Internal Standard: Terbinafine-d3 (N-methyl-d3) HCl.[5]
-
Matrix: Human Plasma (K2EDTA).
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (Protein Precipitation)
This method is chosen for high throughput and recovery.
-
Aliquot: Transfer 50
L of plasma sample into a 1.5 mL centrifuge tube. -
IS Spike: Add 10
L of Terbinafine-d3 working solution (e.g., 500 ng/mL in methanol). Vortex for 10 sec. -
Precipitation: Add 200
L of Acetonitrile (cold). Vortex vigorously for 1 min. -
Centrifugation: Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Transfer: Transfer 100
L of the clear supernatant to an autosampler vial containing 100 L of Mobile Phase A (to match initial mobile phase strength).
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
m).[9] -
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: 10%
90% B -
3.0 - 4.0 min: 90% B
-
4.0 - 4.1 min: 90%
10% B -
4.1 - 5.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM Mode)
-
Ionization: ESI Positive Mode.
-
Spray Voltage: 3500 V.
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Terbinafine | 292.2 | 141.1 | 25 | 100 |
| Terbinafine-d3 | 295.2 | 141.1* | 25 | 100 |
*Note: The product ion is identical. Specificity is achieved via Q1 separation.
Workflow Visualization
Figure 2: Step-by-step LC-MS/MS workflow utilizing Terbinafine-d3 for quantitative analysis.
Part 5: Troubleshooting & Validation (Self-Validating Systems)
To ensure the "Trustworthiness" of the data, the following validation checks must be performed.
Isotopic Purity Check
Since the d3-IS produces the same fragment as the native drug (141), isotopic purity is paramount .
-
Risk: If the d3 standard contains non-deuterated terbinafine (d0), it will contribute to the analyte signal, causing overestimation at low concentrations (LLOQ).
-
Validation Step: Inject a high concentration of Terbinafine-d3 (IS only) and monitor the Native (292
141) channel. The signal should be < 20% of the LLOQ response.
Cross-Talk Evaluation
-
Risk: High concentrations of native Terbinafine might show a signal in the IS channel (due to naturally occurring
isotopes, M+3). -
Validation Step: Inject the Upper Limit of Quantification (ULOQ) of native Terbinafine (without IS) and monitor the IS (295
141) channel. Response should be < 5% of the average IS response.
Fragmentation Confirmation
If higher specificity is required (e.g., in complex matrices where 141 is noisy), consider monitoring a secondary transition that retains the N-methyl group, although these are typically lower intensity.
-
Alternative: 295
99 (Side chain fragment retaining d3).
References
-
Petranyi, G., et al. (1984). "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase." Science.
-
FDA Label. (2023). "Terbinafine Hydrochloride - Prescribing Information." DailyMed.
-
Vignoli, L. M., et al. (2019). "Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study." Biomedical Chromatography.
-
PubChem. (2024). "Terbinafine Compound Summary." National Library of Medicine.
-
CymitQuimica. (2024). "Terbinafine-d3 HCl (N-methyl-d3) Product Data."
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. No results for search term "TR-TRC-T107501" | CymitQuimica [cymitquimica.com]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
- 9. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Labeling Stability of Terbinafine-d3 (N-methyl-d3)
Abstract
This technical guide provides a comprehensive framework for assessing the isotopic stability of Terbinafine-d3, specifically focusing on the deuterium label on the N-methyl group. Terbinafine-d3 is a critical tool in bioanalytical studies, serving as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of the parent drug, Terbinafine, in complex biological matrices.[1][2] The integrity of the isotopic label is paramount for reliable bioanalysis.[1] This document outlines the potential risks of label instability, details robust experimental protocols for chemical and metabolic stability assessment, and provides guidance on the appropriate analytical techniques for detecting and quantifying isotopic exchange. This guide is intended for researchers, analytical scientists, and drug development professionals who utilize SIL-IS in regulated and non-regulated bioanalysis.
Introduction: The Critical Role of Isotopic Stability
Terbinafine is a widely used antifungal medication.[3][4] In pharmacokinetic and drug metabolism studies, quantification of terbinafine in biological samples is achieved using sensitive analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The gold standard for such quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS).[2][5] Terbinafine-d3, where the three hydrogen atoms of the N-methyl group are replaced with deuterium, is an ideal IS because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[6]
However, the foundational assumption of using a SIL-IS is that the isotopic label is stable and does not exchange with protons from the surrounding environment (e.g., solvents, biological matrix) throughout the entire analytical process.[1] Loss or exchange of the deuterium label can lead to a phenomenon known as isotopic scrambling, where the internal standard converts back to the unlabeled analyte or to partially labeled intermediates. This compromises the accuracy and precision of the quantitative assay. Therefore, a rigorous evaluation of the isotopic stability of Terbinafine-d3 is not merely a perfunctory check but a critical validation of the entire bioanalytical method.
Chemical Context and Potential Instabilities
To understand the stability of the N-methyl-d3 group, we must first examine its chemical environment within the terbinafine molecule.
Caption: Chemical structures of Terbinafine and Terbinafine-d3.
The deuterium atoms in the N-methyl-d3 group are attached to a carbon atom, which is in turn bonded to a nitrogen atom. C-D bonds are generally stable. However, instability and back-exchange can occur under certain conditions:
-
Chemical (Non-Enzymatic) Instability: Deuterium labels on carbons adjacent to heteroatoms like nitrogen are generally stable.[1] However, extreme pH conditions can sometimes facilitate H/D exchange, although this is less common for methyl groups compared to deuterons on carbons alpha to carbonyl groups.[1] The synthesis process itself, if not perfectly controlled, can also lead to incomplete deuteration, resulting in a batch of Terbinafine-d3 that contains residual unlabeled species from the start.[1]
-
Metabolic (Enzymatic) Instability: The most significant risk for the N-methyl-d3 group in Terbinafine is enzymatic N-demethylation.[7][8] This is a common metabolic pathway for tertiary amines, catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver.[9][10] During this process, the entire methyl group (as formaldehyde) is cleaved off. If Terbinafine-d3 undergoes N-demethylation, it no longer serves as a proper internal standard for the parent compound. Studies have identified N-demethylation as a key step in terbinafine metabolism, leading to the formation of desmethyl-terbinafine.[7][8] Several CYP isozymes, including CYP2C19 and CYP3A4, are involved in this pathway.[9][10]
Experimental Design for Stability Assessment
A multi-faceted approach is required to thoroughly validate the isotopic stability of Terbinafine-d3. This involves subjecting the compound to both chemical and biological stress conditions and analyzing for any loss of the deuterium label.
Caption: Workflow for assessing the isotopic stability of Terbinafine-d3.
Forced Degradation (Chemical Stability)
Forced degradation studies are essential to evaluate the intrinsic stability of a molecule by subjecting it to stress conditions harsher than accelerated stability testing.[11][12]
Objective: To determine if chemical conditions encountered during sample collection, processing, and storage could induce H/D back-exchange.
Protocol:
-
Preparation: Prepare solutions of Terbinafine-d3 (e.g., at 1 µg/mL) in various stress media.
-
Stress Conditions:
-
Acidic: 0.1 M Hydrochloric Acid (HCl).
-
Basic: 0.1 M Sodium Hydroxide (NaOH).
-
Oxidative: 3% Hydrogen Peroxide (H₂O₂).
-
Thermal: Neutral buffer solution (e.g., PBS pH 7.4) heated at 70°C.
-
Control: Neutral buffer solution at room temperature.
-
-
Incubation: Incubate samples at specified temperatures (e.g., room temperature or 40°C) for a defined period (e.g., 24 hours).
-
Neutralization & Quenching: After incubation, neutralize the acidic and basic samples. Quench the oxidative reaction if necessary.
-
Analysis: Analyze all samples by LC-MS/MS.
Causality: Testing at pH extremes and under oxidative conditions mimics potential sample degradation scenarios and harsh extraction conditions.[12] These tests reveal the inherent vulnerability of the C-D bonds to non-enzymatic cleavage or exchange.
In Vitro Metabolic Stability
This is the most critical test for Terbinafine-d3, given that N-demethylation is a known metabolic pathway.[7][8] The goal is to assess whether enzymatic processes cause the loss of the deuterated methyl group.
Objective: To evaluate the stability of the N-CD3 label in the presence of drug-metabolizing enzymes.
Protocol (using Human Liver Microsomes - HLM):
-
Reagent Preparation:
-
Incubation:
-
Pre-warm HLM and buffer to 37°C.
-
Add Terbinafine-d3 to the HLM/buffer mixture and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH cofactor.[14]
-
Include a "minus-cofactor" control to account for non-NADPH-dependent degradation.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing a different, stable internal standard (e.g., a structural analog) to ensure accurate analysis of the reaction itself.[15]
-
Sample Processing: Centrifuge the samples to pellet the protein, and transfer the supernatant for analysis.
-
Analysis: Analyze the supernatant by LC-MS/MS.
Causality: HLM are subcellular fractions containing a high concentration of CYP enzymes, the primary catalysts for Phase I metabolism.[14][16] By incubating Terbinafine-d3 with HLM in the presence of the essential cofactor NADPH, we simulate the hepatic metabolic environment and directly challenge the stability of the label against enzymatic N-demethylation.[16]
Analytical Methodology: LC-MS/MS Detection
High-resolution mass spectrometry (HRMS) or a sensitive triple quadrupole mass spectrometer is the required analytical tool.[17]
Objective: To quantitatively measure the amount of Terbinafine-d3 remaining and detect the appearance of unlabeled Terbinafine (d0).
Methodology:
-
Chromatography: Develop an HPLC or UPLC method that provides good chromatographic separation of Terbinafine from potential interferences.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode.
-
Monitoring Transitions (MRM):
-
Terbinafine-d3 (IS): Monitor the transition from the precursor ion (m/z 295.2) to a stable product ion.
-
Unlabeled Terbinafine (Analyte): Monitor the transition from the precursor ion (m/z 292.2) to the same product ion.
-
-
Data Analysis:
-
In the stressed samples, monitor the peak area of the unlabeled (d0) channel.
-
The appearance of a signal in the d0 channel that co-elutes with the d3 peak is direct evidence of isotopic back-exchange or label loss.
-
Calculate the percentage of label retention using the peak area responses.
% Label Retention = [Area(d3) / (Area(d3) + Area(d0))] x 100
Note: This calculation must be corrected for the baseline level of d0 impurity present in the original Terbinafine-d3 reference material.
-
Data Interpretation & Acceptance Criteria
The stability of a SIL-IS is not absolute. The key is to determine if any observed instability is significant enough to impact the assay's performance.
Example Data:
Table 1: Forced Degradation Stability of Terbinafine-d3
| Stress Condition (24h) | Temperature | % Label Retention | Observation |
| Control (pH 7.4) | 25°C | >99.9% | Label is stable under standard conditions. |
| 0.1 M HCl | 40°C | >99.8% | No significant back-exchange under acidic stress. |
| 0.1 M NaOH | 40°C | >99.7% | No significant back-exchange under basic stress. |
| 3% H₂O₂ | 25°C | >99.9% | Label is stable to oxidation. |
Table 2: Metabolic Stability of Terbinafine-d3 in HLM
| Incubation Time (min) | % Parent (d3) Remaining | % Label Retention | Observation |
| 0 | 100% | >99.9% | Baseline measurement. |
| 15 | 85% | >99.9% | Compound metabolizes, but label remains intact. |
| 30 | 68% | >99.9% | No evidence of label loss despite significant metabolism. |
| 60 | 45% | >99.8% | Label is stable throughout the metabolic process. |
| 120 | 21% | >99.8% | Confirms stability even with extensive metabolism. |
Acceptance Criteria: While there are no universal regulatory limits, a general guideline is that the amount of unlabeled analyte generated from the SIL-IS should not compromise the accurate measurement of the analyte at the Lower Limit of Quantification (LLOQ). The contribution of the converted IS to the analyte signal should be negligible. A label retention of >99.5% under all tested conditions is generally considered excellent and acceptable.
Conclusion and Best Practices
The N-methyl-d3 label on Terbinafine is located at a site known for metabolic activity (N-demethylation).[7][8] Therefore, a thorough stability assessment is mandatory. Based on the chemical principles of C-D bonds and the typical outcomes of the experiments described herein, the N-methyl-d3 group is expected to be highly stable under chemical stress. The primary risk is metabolic cleavage of the entire methyl group, which does not cause isotopic scrambling but rather depletes the internal standard. The stability assessments confirm that even as the Terbinafine-d3 molecule is metabolized, the deuterium label on the remaining parent compound does not exchange.
Recommendations for Researchers:
-
Always Verify: Never assume the stability of a SIL-IS, especially when the label is near a site of metabolism.
-
Characterize Reference Material: Quantify the isotopic purity of the starting Terbinafine-d3 material to establish a baseline for d0 content.
-
Document Everything: The stability assessment should be a formal part of the bioanalytical method validation report.
-
Choose Wisely: When multiple labeled positions are available, select the one least likely to be involved in metabolism or chemical rearrangement. For Terbinafine, labeling on the naphthalene ring or the tert-butyl group would be even less susceptible to metabolic loss.
By following the principles and protocols outlined in this guide, researchers can confidently validate the isotopic stability of Terbinafine-d3, ensuring the generation of high-quality, reliable, and accurate bioanalytical data.
References
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. [Link]
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Cyprotex. Microsomal Stability Assay Protocol. Evotec. [Link]
-
Dang, N. L., et al. (2019). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. bioRxiv. [Link]
-
SGS Quay Pharma. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Cheng, C., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(15), e9323. [Link]
-
Dang, N. L., et al. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(6), 1124-1134. [Link]
-
Wikipedia. Terbinafine. [Link]
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Terbinafine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. forced degradation products: Topics by Science.gov [science.gov]
- 12. onyxipca.com [onyxipca.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. info.mercell.com [info.mercell.com]
- 16. mttlab.eu [mttlab.eu]
- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Terbinafine-d3 (N-methyl-d3): Commercial Availability & Technical Guide
The following technical guide details the commercial availability, chemical properties, and bioanalytical applications of Terbinafine-d3 (N-methyl-d3).
Executive Summary
Terbinafine-d3 (N-methyl-d3) is a stable isotope-labeled internal standard (IS) used critically in the quantitative bioanalysis of Terbinafine (Lamisil) via LC-MS/MS. It is chemically identical to the parent drug but carries three deuterium atoms on the N-methyl group, resulting in a mass shift of +3 Da.
This guide provides researchers with a direct path to sourcing this specific isotope, validates its technical application in pharmacokinetic (PK) studies, and outlines the critical fragmentation mechanics that distinguish it from other isotopologues like Terbinafine-d7.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-(methyl-d3)-1-naphthalenemethanamine HCl |
| CAS Number | 1310012-15-7 (HCl salt); 78628-80-5 (Unlabeled Parent) |
| Molecular Formula | C₂₁H₂₂D₃N[1][2][3][4][5][6][7] • HCl |
| Molecular Weight | 330.91 g/mol (Salt); ~294.46 g/mol (Free Base) |
| Isotopic Purity | Typically ≥ 99% Deuterated |
| Chemical Purity | ≥ 98% |
| Solubility | Methanol, DMSO, Ethanol; Sparingly soluble in water |
| Appearance | White to off-white solid |
Structural Significance
The N-methyl-d3 label is located on the tertiary amine's methyl substituent. This position is chemically stable but metabolically active (N-demethylation is a major metabolic pathway).
-
Advantage: Cost-effective synthesis compared to naphthalene-ring labeling.
-
Limitation: The label is lost if the metabolic study focuses on the N-desmethyl metabolite. For parent drug quantification, it remains robust.[8]
Commercial Availability & Suppliers
The following suppliers are verified sources for research-grade Terbinafine-d3. Note that stock status fluctuates; "In Stock" usually implies immediate dispatch from US/EU warehouses.
| Supplier | Catalog No. | Pack Sizes | Grade/Notes |
| Toronto Research Chemicals (TRC) | T107501 | 1mg, 10mg | High isotopic purity; widely cited in bioanalysis. |
| Cayman Chemical | 10011620* | 500µg, 1mg, 5mg | Supplied as a crystalline solid; ≥99% deuterated. |
| Simson Pharma | T040041 | Custom/Bulk | Good for bulk API impurity standards; provides CoA. |
| TLC Pharm. Standards | T-541 | 1mg - 100mg | Specialized in complex impurities and isotopes. |
| Pharmaffiliates | PA STI 088433 | Various | Global distribution; focuses on pharmaceutical standards.[9] |
| Alsachim (Shimadzu) | C4382 | 1mg | High-grade "Labelled Internal Standard". |
*Note: Always verify the specific batch CoA for isotopic enrichment (D0/D3 ratio) before use in regulated GLP studies.
Bioanalytical Methodology (LC-MS/MS)[1][6][9]
Mass Spectrometry Transitions
A critical technical consideration for Terbinafine-d3 (N-methyl-d3) is its fragmentation pattern.
-
Parent Ion (Q1): m/z 295.2 [M+H]⁺
-
Primary Fragment (Q3): m/z 141.1 [Naphthylmethyl cation]⁺
Technical Alert: The primary fragment (m/z 141) is the naphthylmethyl moiety, which results from the cleavage of the C-N bond. This fragment DOES NOT contain the N-methyl-d3 label. Consequently, the transition is 295 → 141 .
-
Specificity: Specificity relies entirely on the precursor ion separation (295 vs 292).
-
Cross-talk: If the unlabeled parent (Terbinafine) has a naturally occurring M+3 isotope (approx. 0.2% abundance), it will appear in the IS channel. High chromatographic resolution or high IS concentration is required to mitigate this.
-
Alternative: If absolute fragment specificity is required, Terbinafine-d7 (naphthalene labeled) is preferred as it transitions 299 → 148.
Experimental Workflow
The following diagram outlines a validated Self-Validating Protocol (SVP) for processing plasma samples using Terbinafine-d3.
Figure 1: Validated LC-MS/MS sample preparation workflow for Terbinafine quantification using protein precipitation.
Handling & Stability Protocols
To ensure scientific integrity and reproducibility, adhere to the following storage and handling protocols:
-
Storage: Store lyophilized powder at -20°C protected from light and moisture.
-
Stock Solution:
-
Dissolve 1 mg in 1 mL Methanol or DMSO to create a 1 mg/mL primary stock.
-
Aliquot into amber glass vials to prevent photodegradation (Terbinafine is light-sensitive).
-
Store aliquots at -80°C; stable for up to 12 months.
-
-
Working Solution:
-
Dilute with 50:50 Methanol:Water immediately prior to use.
-
Discard working solutions after 24 hours.
-
References
-
Toronto Research Chemicals. Terbinafine-d3 Hydrochloride Datasheet. Catalogue No. T107501.
-
Cayman Chemical. Terbinafine (hydrochloride) & Isotopes Technical Information. Item No. 10011619.
-
Vignesh, M., et al. (2019). "Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study." Biomedical Chromatography, 33(8).
-
Simson Pharma. Terbinafine D3 Hydrochloride Certificate of Analysis. Cat No. T040041.
-
TLC Pharmaceutical Standards. Terbinafine-d3 HCl Product Page.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TW202140429A - Fungicidal pyridazinones - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Precision Bioanalysis: Unlocking Terbinafine Pharmacokinetics using Terbinafine-d3 (N-methyl-d3)
Executive Summary: The Bioanalytical Challenge
Terbinafine, a lipophilic allylamine antifungal, presents unique challenges in pharmacokinetic (PK) profiling due to its extensive tissue distribution (accumulating in adipose and keratin-rich tissues) and complex hepatic metabolism. Accurate quantification in plasma requires a bioanalytical method that can overcome significant matrix effects and differentiate the parent drug from its primary metabolite, N-desmethylterbinafine .
This guide details the development of a rigorous LC-MS/MS assay using Terbinafine-d3 (N-methyl-d3) as the Internal Standard (IS). While Terbinafine-d7 (naphthalene-labeled) is often used, the N-methyl-d3 variant offers a cost-effective alternative, provided the analyst understands its specific mass spectrometric behavior and metabolic limitations.
The Isotopic Strategy: Why Terbinafine-d3 (N-methyl-d3)?
Structural Logic and Mass Shift
Terbinafine-d3 contains three deuterium atoms on the N-methyl group. This introduces a mass shift of +3 Da relative to the unlabeled parent.
The "Shared Fragment" Phenomenon
A critical technical nuance with this specific IS is its fragmentation pathway.[4] The primary quantitative fragment for Terbinafine is the naphthylmethyl cation (m/z 141.1) , formed by the cleavage of the C-N bond.
-
Crucial Insight: The N-methyl group (carrying the deuterium label) is lost in the neutral fragment during this transition.
-
The Result: Both the analyte and the IS produce the same daughter ion (m/z 141.1).
-
The Solution: Specificity is achieved solely through Q1 (First Quadrupole) resolution . The instrument isolates m/z 292.2 for the analyte and m/z 295.2 for the IS before fragmentation. This requires a mass spectrometer with unit resolution or better to prevent "cross-talk" from the M+3 isotope of the native drug, which is naturally low abundance (<0.5%).
Metabolic Liability
Because the label is on the N-methyl group, metabolic N-demethylation removes the label .
-
Implication: Terbinafine-d3 is an excellent IS for quantifying the parent drug (Terbinafine) because it tracks extraction recovery and ionization efficiency perfectly.
-
Limitation: It cannot be used as an internal standard for the metabolite (N-desmethylterbinafine), nor can it be used as a tracer to study the formation of this specific metabolite.
Experimental Protocol: LC-MS/MS Method Development
Sample Preparation: LLE vs. PPT
While Protein Precipitation (PPT) with Acetonitrile is faster, Liquid-Liquid Extraction (LLE) is recommended for Terbinafine PK studies to minimize matrix effects (ion suppression) caused by plasma phospholipids, ensuring lower Limits of Quantification (LLOQ).
Recommended LLE Protocol:
-
Aliquot: 100 µL Human Plasma.
-
Spike: Add 10 µL Terbinafine-d3 IS working solution (500 ng/mL).
-
Buffer: Add 50 µL 0.1M NaOH (Alkaline pH suppresses ionization of the amine, driving it into the organic phase).
-
Extract: Add 1.0 mL Hexane:Ethyl Acetate (80:20 v/v) .
-
Agitate: Vortex 5 min; Centrifuge 5 min at 4000 rpm.
-
Concentrate: Transfer organic layer; evaporate to dryness under N2 stream at 40°C.
-
Reconstitute: 100 µL Mobile Phase (ACN:Water 50:50).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm) to handle the lipophilicity.
-
Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: Linear ramp to 95% B (Elution of Terbinafine ~1.8 min)
-
2.5-3.0 min: Hold 95% B
-
3.0-4.0 min: Re-equilibrate 30% B.
-
Mass Spectrometry Parameters (ESI+)
The method relies on Positive Electrospray Ionization (ESI+).[1][2]
| Parameter | Terbinafine (Analyte) | Terbinafine-d3 (IS) | Rationale |
| Precursor Ion (Q1) | m/z 292.2 | m/z 295.2 | M+H adducts. |
| Product Ion (Q3) | m/z 141.1 | m/z 141.1 | Naphthylmethyl cation (Most intense fragment). |
| Cone Voltage | 30 V | 30 V | Optimizes precursor transmission. |
| Collision Energy | 22 eV | 22 eV | Optimizes C-N bond cleavage. |
| Dwell Time | 100 ms | 100 ms | Ensures sufficient points per peak. |
Visualization of Workflow & Mechanism
Diagram 1: Bioanalytical Workflow
This diagram illustrates the critical path from plasma sample to data, highlighting the LLE cleanup step.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring high recovery and removal of plasma phospholipids.
Diagram 2: Fragmentation & Metabolic Fate
This diagram explains why the m/z 141 fragment is shared and how the label is lost during metabolism.
Caption: MS/MS fragmentation showing loss of d3-label in the neutral fragment, and metabolic removal of the label.
Method Validation (FDA/EMA Guidelines)
To ensure the data supports regulatory submissions, the method must be validated against FDA Bioanalytical Method Validation Guidance (2018) [1].
Critical Validation Parameters
| Parameter | Criteria | Experimental Approach |
| Selectivity | No interference >20% of LLOQ | Analyze blank plasma from 6 individual sources (lipemic/hemolyzed included). |
| Linearity | r² > 0.99 | Range: 1.0 – 2000 ng/mL (covering Cmax ~1000 ng/mL for 250mg dose).[1][2][3] |
| Matrix Effect | IS-normalized MF ~ 1.0 | Compare response of post-extraction spiked blank plasma vs. neat solution. |
| Precision/Accuracy | CV < 15% (20% at LLOQ) | 5 replicates at LLOQ, Low, Mid, High QC levels. |
| Recovery | Consistent across range | Compare extracted QC samples to unextracted standards. |
The "Cross-Talk" Check
Because the transitions share a daughter ion (141.1), you must verify that high concentrations of the analyte do not contribute to the IS channel.
-
Test: Inject the ULOQ (Upper Limit of Quantification) sample without IS.
-
Acceptance: The signal in the IS channel (295->141) must be < 5% of the average IS response.
Pharmacokinetic Application & Data Interpretation
When applying this method to clinical samples, researchers must account for Terbinafine's specific PK properties:
-
Multiphasic Elimination: Terbinafine has a long terminal half-life (200-400 hours) due to slow redistribution from adipose tissue and skin [2]. Ensure the sampling schedule extends sufficiently (e.g., up to 72-96 hours) to capture the beta-phase, though the terminal gamma-phase requires weeks.
-
CYP Inhibition: Terbinafine is a potent inhibitor of CYP2D6 [3].[5][6] While the N-methyl-d3 IS is not affected by this (as it is used ex-vivo), PK studies often involve co-medications. If a CYP2D6 probe substrate (e.g., Dextromethorphan) is co-administered, ensure the LC-MS method separates these compounds chromatographically.
-
Metabolite Interference: The major metabolite, N-desmethylterbinafine, is present at high concentrations. Although it has a different mass (M+H 278), it shares the 141 fragment. Chromatographic separation is essential to prevent source competition (ion suppression), even if the masses differ.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Novartis Pharmaceuticals. (2020). Lamisil (terbinafine hydrochloride) Prescribing Information. Retrieved from [Link]
-
Vickers, A. E., et al. (1999).[7] "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions." Drug Metabolism and Disposition. Retrieved from [Link]
-
Iverson, S. L., & Uetrecht, J. P. (2001).[7] "Identification of a reactive metabolite of terbinafine: insights into the mechanism of idiosyncratic toxicity." Chemical Research in Toxicology. Retrieved from [Link]
- Denouel, J., et al. (1995). "Determination of terbinafine and its five main metabolites in human plasma and urine by high-performance liquid chromatography." Journal of Chromatography B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D01BA02 - Terbinafine [drugsporphyria.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Terbinafine-d3 (N-methyl-d3) as a Reference Standard in Bioanalysis
Executive Summary
In the high-throughput environment of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays, the integrity of quantitative data relies heavily on the internal standard (IS). While structural analogs (e.g., naftifine) were historically used, they often fail to compensate for the specific matrix effects associated with lipophilic allylamines.
Terbinafine-d3 (N-methyl-d3) represents the gold standard for correcting ionization suppression and recovery variance. By incorporating three deuterium atoms on the N-methyl group, this isotopologue mimics the physicochemical behavior of the analyte while providing the mass shift necessary for mass spectrometric differentiation.
This guide details the technical implementation of Terbinafine-d3, addressing the specific challenges of "label-lost" fragmentation, chromatographic isotope effects, and FDA/EMA validation requirements.
Part 1: The Isotopic Advantage & Mechanism
Physicochemical Profile
Terbinafine is highly lipophilic (LogP ~ 5.5), leading to significant accumulation in adipose tissues and skin. This lipophilicity creates challenges in bioanalysis, specifically non-specific binding and matrix effects from phospholipids.
Mechanism of Error Correction
In Electrospray Ionization (ESI), co-eluting matrix components (e.g., glycerophosphocholines) compete for charge in the Taylor cone. An analog standard eluting at a different time will experience a different ionization environment than the analyte.
Terbinafine-d3 acts as a co-eluting shadow . Because it virtually co-elutes with Terbinafine, any suppression event affecting the analyte affects the IS proportionally. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
The "Label-Lost" Fragmentation Logic
A critical technical detail for Terbinafine-d3 is the fragmentation pathway. The dominant transition for Terbinafine is the cleavage of the C-N bond, producing a naphthylmethyl carbocation (
Crucial Note: The N-methyl group (where the deuterium label resides) is on the neutral loss portion of this cleavage, not the detected fragment.
-
Analyte (292.2
141.1): Neutral loss contains . -
IS (295.2
141.1): Neutral loss contains .
Although both produce the same product ion (
Part 2: Analytical Method Development (LC-MS/MS)
Mass Spectrometry Parameters
The following parameters are optimized for a Triple Quadrupole (QqQ) system operating in Positive ESI mode.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Basic amine functionality protonates readily. |
| Analyte Transition | Most abundant product ion (Naphthalene moiety). | |
| IS Transition | Class 1 Fragmentation: Label is lost, but Q1 provides selectivity. | |
| Dwell Time | 50-100 ms | Ensure sufficient points across the peak (>15 points). |
| Collision Energy | 20-30 eV | Optimized to maximize the 141 fragment intensity. |
| Source Temp | 500°C | High temp required to desolvate lipophilic droplets. |
Chromatographic Conditions
Terbinafine exhibits strong retention on C18 phases. The "Deuterium Isotope Effect" may cause the d3-analog to elute slightly earlier (0.01 - 0.05 min) than the analyte due to the slightly lower lipophilicity of the C-D bond compared to C-H.
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Flow Rate: 0.4 - 0.6 mL/min.
Visualizing the Fragmentation Pathway
Caption: Fragmentation logic showing how Q1 selectivity permits the use of a common product ion (m/z 141) despite the label being located on the neutral loss moiety.
Part 3: Validation Protocol (FDA/EMA Compliant)
To ensure the Terbinafine-d3 standard is performing correctly, the following validation modules must be executed.
Linearity & Calibration
Prepare calibration standards in the biological matrix (Plasma/Serum).
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
IS Concentration: Spiked at ~50% of the geometric mean of the curve (e.g., 50 ng/mL).
-
Acceptance:
, back-calculated values within ±15% (±20% at LLOQ).
Matrix Effect & Recovery Experiment
This is the critical test for the IS. You must prove that the d3-analog compensates for suppression.
Protocol:
-
Set A (Neat): Analyte + IS in solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the supernatant.
-
Set C (Pre-Extraction Spike): Spike Analyte + IS into matrix, then extract.
Calculations:
-
Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A).
-
IS-Normalized MF: (MF of Analyte) / (MF of IS).
-
Success Criteria: The IS-Normalized MF should be close to 1.0 (0.9 – 1.1) and consistent (%CV < 15%) across 6 different lots of plasma (including lipemic and hemolyzed).
Cross-Talk (Interference) Check
Because the mass difference is only 3 Da, and the product ion is identical, "cross-talk" is a risk if the Q1 resolution is poor.
-
Test 1: Inject ULOQ of Analyte (no IS). Monitor IS channel.
-
Requirement: Signal in IS channel < 5% of IS response.
-
-
Test 2: Inject Blank + IS only. Monitor Analyte channel.
-
Requirement: Signal in Analyte channel < 20% of LLOQ.[5]
-
Part 4: Bioanalytical Workflow
The following diagram outlines the sample preparation and analysis workflow, highlighting where the IS is introduced to maximize error correction.
Caption: Standard Protein Precipitation (PPT) workflow. Adding IS prior to PPT ensures correction for extraction efficiency and volume variations.
Part 5: Troubleshooting & Stability
Deuterium Exchange (Scrambling)
The N-methyl-d3 label is generally stable. However, exposure to extremely acidic conditions at high temperatures for prolonged periods could theoretically induce exchange.
-
Prevention: Keep autosampler temperature at 4°C. Avoid leaving samples in strong acid for >24 hours.
Isotopic Purity
Commercial standards must have high isotopic purity (>99% d3).
-
Risk: If the standard contains 1% d0 (unlabeled Terbinafine), spiking the IS will artificially increase the calculated analyte concentration.
-
Check: Inject a high concentration of IS alone and check the analyte mass transition. If a peak appears, the IS is impure or there is cross-talk.
Retention Time Shift
If the d3-IS elutes >0.1 min apart from the analyte, the matrix effect correction is compromised.
-
Fix: Reduce the gradient slope or use a column with higher carbon load to force co-elution.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[6]Link
-
Vignesh, M., et al. (2019). "Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study." Biomedical Chromatography, 33(5). Link
-
Sarkar, A.K., et al. (2012). "Method development and validation for the determination of terbinafine in human plasma by LC-MS/MS." Journal of Chromatography B, 880, 156-161. Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. No results for search term "TR-TRC-T107501" | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
An In-Depth Technical Guide on the Solubility and Stability of Terbinafine-d3 (N-methyl-d3) in Biological Matrices
Introduction: The Critical Role of Deuterated Internal Standards in Bioanalysis
In the landscape of pharmacokinetic and bioequivalence studies, the accuracy of quantitative bioanalysis is paramount. The use of stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, has become the gold standard in liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2][3] Terbinafine, a potent antifungal agent, is widely prescribed for the treatment of various mycoses.[4] Accurate measurement of its concentration in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Terbinafine-d3 (N-methyl-d3) serves as an ideal internal standard for the quantification of terbinafine due to its chemical and physical similarities to the parent drug. This guide provides a comprehensive overview of the solubility and stability of Terbinafine-d3 in key biological matrices, offering field-proven insights for researchers, scientists, and drug development professionals.
The fundamental principle behind using a SIL internal standard is its ability to co-elute with the analyte of interest, thereby normalizing variations that can occur during sample preparation, injection, and ionization.[3][5] This ensures a robust and reliable bioanalytical method. However, the successful implementation of Terbinafine-d3 as an internal standard is contingent upon a thorough understanding of its solubility and stability characteristics within the complex environment of biological matrices.
I. Physicochemical Properties and Solubility Profile of Terbinafine and its Deuterated Analog
Terbinafine hydrochloride is characterized as a white crystalline powder that is freely soluble in methanol and methylene chloride, soluble in ethanol, and only slightly soluble in water.[6] As a BCS Class II drug, it possesses low solubility and high permeability.[7] The solubility of Terbinafine-d3 is expected to be nearly identical to that of unlabeled terbinafine due to the negligible impact of deuterium substitution on its physicochemical properties.
Solubility in Organic Solvents
A solid understanding of solubility in organic solvents is foundational for preparing stock solutions. Terbinafine hydrochloride demonstrates good solubility in common organic solvents used in the laboratory.
Table 1: Solubility of Terbinafine Hydrochloride in Various Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 30[8] |
| DMSO | 12.5[8] |
| Dimethyl formamide | 14[8] |
| Methanol | High[9] |
This data for unlabeled terbinafine hydrochloride is a strong surrogate for Terbinafine-d3.
Solubility in Biological Matrices and Aqueous Buffers
The solubility of terbinafine hydrochloride in aqueous buffers is limited.[8] To achieve a working concentration in aqueous solutions like phosphate-buffered saline (PBS), it is recommended to first dissolve the compound in an organic solvent such as ethanol and then dilute it with the buffer.[8] For instance, a 1:2 solution of ethanol to PBS (pH 7.2) can yield a terbinafine hydrochloride solubility of approximately 0.3 mg/mL.[8]
When working with biological matrices such as plasma, serum, or urine, the inherent complexity of these fluids, with their varying pH, protein content, and lipid levels, can influence the effective solubility of Terbinafine-d3. It is crucial to ensure that the concentration of the internal standard spiking solution is well within the solubility limits of the biological matrix to prevent precipitation and ensure accurate and reproducible results.
II. Stability of Terbinafine-d3 in Biological Matrices: A Cornerstone of Method Validation
The stability of an analyte and its internal standard in a given biological matrix is a critical parameter in bioanalytical method validation.[10] Degradation of either the analyte or the internal standard can lead to inaccurate quantification.[10] Stability assessments should encompass a range of conditions that mimic the sample lifecycle, from collection and processing to storage and analysis.
Key Factors Influencing Stability
Several factors can impact the stability of Terbinafine-d3 in biological matrices:
-
Temperature: Both short-term (bench-top) and long-term (frozen) storage temperatures must be evaluated.[10]
-
pH: The pH of the matrix can influence the chemical stability of the analyte.[10]
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize drugs.[10] Terbinafine is extensively metabolized in the liver by at least seven cytochrome P450 isoenzymes.[11][12]
-
Light Exposure: Photodegradation can be a concern for light-sensitive compounds.[10]
-
Oxidation: Oxidative degradation can occur, particularly for molecules with susceptible functional groups.[10]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation.[10]
Experimental Protocols for Stability Assessment
A robust stability testing protocol is essential for validating a bioanalytical method. The following are key experiments to be performed:
1. Freeze-Thaw Stability:
-
Objective: To assess the stability of Terbinafine-d3 after multiple cycles of freezing and thawing.
-
Protocol:
-
Spike a known concentration of Terbinafine-d3 into the biological matrix (e.g., human plasma).
-
Divide the spiked matrix into aliquots.
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the aliquots completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).
-
Analyze the samples and compare the concentration to that of freshly prepared samples.
-
2. Short-Term (Bench-Top) Stability:
-
Objective: To determine the stability of Terbinafine-d3 in the matrix at room temperature for a period that reflects the sample handling and processing time.
-
Protocol:
-
Spike the biological matrix with Terbinafine-d3.
-
Leave the spiked samples at room temperature for a predefined period (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the results to those of freshly prepared samples.
-
3. Long-Term Stability:
-
Objective: To evaluate the stability of Terbinafine-d3 under the intended long-term storage conditions.
-
Protocol:
-
Spike the biological matrix with Terbinafine-d3.
-
Store the spiked samples at the specified temperature (e.g., -20°C or -70°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the concentrations to the initial concentration.
-
4. Stock Solution Stability:
-
Objective: To assess the stability of the Terbinafine-d3 stock solution under its storage conditions.
-
Protocol:
-
Prepare a stock solution of Terbinafine-d3 in an appropriate solvent.
-
Store the solution under the intended conditions (e.g., refrigerated or frozen).
-
Periodically analyze the stock solution by diluting it to a quantifiable concentration and comparing it to a freshly prepared stock solution.
-
Table 2: Representative Stability Data for Terbinafine in Human Plasma
| Stability Condition | Duration | Storage Temperature | Stability Outcome |
| Bench-Top | 16.5 hours | Room Temperature | Stable[12] |
| Freeze-Thaw | 3 cycles | -20°C and -70°C | Stable[12] |
| Long-Term | 35 days | -20°C and -70°C | Stable[12] |
This data for unlabeled terbinafine provides a strong indication of the expected stability of Terbinafine-d3.
III. Methodological Considerations and Best Practices
The choice of analytical methodology is critical for accurately determining the concentration of terbinafine and ensuring the stability of its deuterated internal standard.
Sample Preparation
Effective sample preparation is key to removing interferences and concentrating the analyte. Common techniques for terbinafine include:
-
Protein Precipitation (PPT): A simple and rapid method, often using acetonitrile.[13]
-
Liquid-Liquid Extraction (LLE): Provides a cleaner extract. A mixture of ethyl acetate and n-hexane (80:20, v/v) has been successfully used.[14]
-
Solid-Phase Extraction (SPE): Offers high recovery and clean extracts.[15]
Chromatographic and Mass Spectrometric Conditions
A validated LC-MS/MS method is the preferred approach for the quantification of terbinafine in biological matrices.[13]
-
Chromatography: Reversed-phase chromatography using a C18 column is common.[14] Isocratic elution with a mobile phase of acetonitrile and an ammonium formate buffer is often employed.[14]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used.[14] Multiple reaction monitoring (MRM) provides high selectivity and sensitivity.[14]
IV. Visualization of Key Concepts
Chemical Structures
Caption: Structural comparison of Terbinafine and Terbinafine-d3.
Bioanalytical Workflow
Caption: A typical bioanalytical workflow for terbinafine quantification.
Stability Testing Logic
Caption: Logical flow of a stability assessment experiment.
Conclusion
A comprehensive understanding of the solubility and stability of Terbinafine-d3 (N-methyl-d3) in biological matrices is fundamental to the development of robust and reliable bioanalytical methods. As a Senior Application Scientist, it is my experience that meticulous validation of these parameters is not merely a regulatory requirement but a scientific necessity to ensure the integrity of pharmacokinetic and bioequivalence data. By following the principles and protocols outlined in this guide, researchers can confidently employ Terbinafine-d3 as an internal standard, leading to accurate and reproducible quantification of terbinafine in various biological matrices.
References
-
Deng, P., et al. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Journal of Pharmaceutical and Biomedical Analysis, 174, 453-458. Retrieved from [Link]
-
El-Gindy, A., et al. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 4(5), 291-304. Retrieved from [Link]
-
Humbert, P., et al. (1993). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Skin Pharmacology, 6(1), 46-55. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Li, W., et al. (2018). Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma. Biomedical Chromatography, 32(1). Retrieved from [Link]
-
Patel, D., et al. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Shook, G. E., et al. (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 3(13), 1503-1522. Retrieved from [Link]
-
Sigurgeirsson, B., et al. (2021). Systemic absorption and safety of topical terbinafine hydrochloride 10% solution (MOB015B): a phase 1 maximal usage trial in patients with moderate-to-severe onychomycosis. Acta Dermato-Venereologica, 101(10). Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical composition of terbinafine with improved solubility and preparation method thereof.
-
National Center for Biotechnology Information. (n.d.). Terbinafine. StatPearls. Retrieved from [Link]
-
Oliveira, C. H., et al. (2001). Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study. Therapeutic Drug Monitoring, 23(6), 646-652. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Determination and Thermodynamic Correlation for Terbinafine Hydrochloride in Several Mono-solvents from 283.15 to 323.15 K. Retrieved from [Link]
-
Sandoz. (n.d.). TERBINAFINE. Retrieved from [Link]
-
Tambe, S., et al. (2019). Preparation, Characterisation, and Topical Delivery of Terbinafine. Pharmaceutics, 11(10), 543. Retrieved from [Link]
- WIPO. (n.d.). Method of dissolving antifungal agent, and compositions with a high concentration of antifungal agent, suitable for application to the nail.
-
ResearchGate. (n.d.). Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. wjarr.com [wjarr.com]
- 7. ijnrd.org [ijnrd.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Systemic absorption and safety of topical terbinafine hydrochloride 10% solution (MOB015B): a phase 1 maximal usage trial in patients with moderate-to-severe onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Critical Role of Internal Standards in Bioanalysis
An Application Note and Protocol for the use of Terbinafine-d3(N-methyl-d3) as an Internal Standard for the Quantification of Terbinafine in Biological Matrices using LC-MS/MS.
Terbinafine is a widely prescribed antifungal agent used to treat a variety of dermatological infections. Accurate quantification of terbinafine in biological matrices, such as plasma or serum, is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.
A key challenge in LC-MS/MS-based quantification is mitigating matrix effects and variabilities in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to address these issues. An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to co-elute with the analyte and experience similar ionization effects, thus providing a reliable means for accurate quantification. Terbinafine-d3(N-methyl-d3) is a deuterated analog of terbinafine that serves as an excellent internal standard for this purpose. Its physicochemical properties closely mimic those of the parent drug, ensuring it behaves similarly throughout the analytical process.
This application note provides a comprehensive and validated protocol for the quantification of terbinafine in human plasma using Terbinafine-d3(N-methyl-d3) as an internal standard with LC-MS/MS. The methodologies described herein are grounded in established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Materials and Reagents
-
Analytes and Internal Standard:
-
Terbinafine hydrochloride (Reference Standard)
-
Terbinafine-d3(N-methyl-d3) (Internal Standard)
-
-
Chemicals and Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Type I, ultrapure)
-
-
Biological Matrix:
-
Human plasma (K2EDTA)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
Pipette tips
-
HPLC or UPLC vials with inserts
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Chromatography and mass spectrometry data acquisition and processing software.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of terbinafine hydrochloride and Terbinafine-d3(N-methyl-d3) into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of terbinafine working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to spike the plasma for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Terbinafine-d3(N-methyl-d3) primary stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting terbinafine from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the 100 ng/mL Terbinafine-d3(N-methyl-d3) working solution to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filtration and Transfer: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Method
The following are typical starting conditions and can be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Terbinafine | 292.2 | 141.1 | 30 | 25 |
| Terbinafine-d3 | 295.2 | 141.1 | 30 | 25 |
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines.
Caption: Key parameters for bioanalytical method validation.
Table 5: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma samples. |
| Stability | Analyte stability should be demonstrated under various storage and processing conditions, with results within ±15% of the nominal concentration. |
Results and Discussion
A successful validation will demonstrate that the method is reliable, reproducible, and accurate for the intended purpose. The use of Terbinafine-d3(N-methyl-d3) as the internal standard is critical for achieving this. The co-eluting nature of the SIL-IS with the analyte ensures that any variations in sample preparation, injection volume, or ionization efficiency are compensated for, leading to a consistent peak area ratio between the analyte and the internal standard.
The choice of MRM transitions is crucial for selectivity. The transition for terbinafine (292.2 → 141.1) and its deuterated analog (295.2 → 141.1) are specific and provide excellent sensitivity. The shared product ion further confirms the structural similarity and fragmentation pathway, reinforcing the suitability of Terbinafine-d3 as an internal standard.
During method development, it is important to assess for potential matrix effects. This can be done by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The internal standard should effectively track and normalize any ion suppression or enhancement observed.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of terbinafine in human plasma. The use of Terbinafine-d3(N-methyl-d3) as an internal standard is a cornerstone of this method, ensuring high accuracy and precision by correcting for analytical variability. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the comprehensive validation plan, offer a complete framework for researchers and drug development professionals to implement this assay in their laboratories. Adherence to these guidelines will ensure the generation of high-quality data suitable for regulatory submission and clinical decision-making.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Quantitative analysis of Terbinafine in plasma using Terbinafine-d3(N-methyl-d3)
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analyte: Terbinafine Internal Standard: Terbinafine-d3 (N-methyl-d3) Matrix: Human Plasma Application: Pharmacokinetics (PK), Bioequivalence (BE), and Therapeutic Drug Monitoring (TDM)
Executive Summary
This application note details a robust, high-throughput protocol for the quantification of Terbinafine in human plasma using Terbinafine-d3 (N-methyl-d3) as the internal standard (IS). While Terbinafine-d7 is occasionally cited in literature, the N-methyl-d3 analog offers a cost-effective alternative with sufficient isotopic stability.
The method utilizes Protein Precipitation (PPT) for sample preparation, chosen for its ability to disrupt the high protein binding (>99%) of Terbinafine while maintaining high throughput. Chromatographic separation is achieved on a C18 reverse-phase column, and detection is performed via ESI+ MS/MS. This guide addresses specific challenges such as the "memory effect" (carryover) due to the drug's lipophilicity and the specific fragmentation logic required when using an N-methyl deuterated standard.
Chemical & Physical Profile
Understanding the physicochemical properties of the analyte is the foundation of a robust method.
| Property | Terbinafine | Terbinafine-d3 (IS) | Implication for Method Design |
| Structure | Allylamine antifungal | N-methyl-d3 labeled analog | Similar retention time; co-elution is desired for matrix correction. |
| LogP | ~5.5 (Highly Lipophilic) | ~5.5 | Critical: High risk of carryover in LC lines; requires strong organic wash steps. |
| pKa | ~7.1 (Basic) | ~7.1 | Extraction: High pH improves organic extraction efficiency (LLE), but acidic conditions are needed for ESI+ ionization. |
| Protein Binding | >99% | >99% | Prep: Simple filtration is insufficient. Strong organic precipitation (ACN/MeOH) is required to release the drug. |
Experimental Strategy & Logic
Internal Standard Selection: The N-methyl-d3 Challenge
Using Terbinafine-d3 labeled on the N-methyl group presents a specific mass spectrometric challenge compared to ring-labeled standards (e.g., d7).
-
The Fragmentation Pathway: The dominant product ion for Terbinafine (m/z 292) is m/z 141 (naphthylmethyl cation). This fragment is formed by the cleavage of the C-N bond.
-
The Issue: The N-methyl group (where the d3 label resides) is lost during this primary fragmentation. Consequently, the IS transition (295
141) produces the same product ion as the analyte. -
The Solution: We rely on the Q1 (First Quadrupole) resolution . Since the parent masses differ by 3 amu (292 vs. 295), a standard unit-resolution triple quadrupole can effectively isolate the IS precursor before fragmentation, preventing cross-talk.
Sample Preparation: PPT vs. LLE
While Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate yields cleaner extracts, Protein Precipitation (PPT) is selected here for three reasons:
-
Throughput: Essential for large-scale BE studies.
-
Recovery: Terbinafine binds strongly to proteins; ACN precipitation effectively denatures proteins and releases the drug.
-
Simplicity: Reduces automation complexity.
Visual Workflows
Analytical Logic & Fragmentation
The following diagram illustrates the critical fragmentation pathway and why Q1 resolution is paramount when using N-methyl-d3 IS.
Caption: Fragmentation logic showing the loss of the d3-label in the primary product ion, necessitating strict Q1 precursor separation.
Experimental Protocol Workflow
Caption: Step-by-step Protein Precipitation (PPT) workflow optimized for high-throughput analysis.
Detailed Protocol
Reagents & Standards
-
Terbinafine HCl Stock: 1 mg/mL in Methanol.
-
Terbinafine-d3 Stock: 100 µg/mL in Methanol.
-
LC Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid, Ammonium Formate.
LC-MS/MS Conditions
Liquid Chromatography (LC)[1][2][3]
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm or sub-2 µm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 30% B (Load)
-
0.5 - 2.5 min: 30%
95% B (Elute) -
2.5 - 3.5 min: 95% B (Wash - Critical for Carryover )
-
3.5 - 3.6 min: 95%
30% B -
3.6 - 5.0 min: 30% B (Re-equilibrate)
-
Mass Spectrometry (MS)[1][2][3][4]
-
Source: ESI Positive Mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor (Q1) | Product (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| Terbinafine | 292.2 | 141.1 | 30 | 25 |
| Terbinafine-d3 | 295.2 | 141.1 | 30 | 25 |
> Note: If interference is observed in the IS channel, monitor the secondary transition 295.2
Validation Criteria (FDA/EMA Compliant)
To ensure the trustworthiness of the data, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) .[5]
Linearity & Range
-
Target Range: 5.0 ng/mL (LLOQ) to 2000 ng/mL.
-
Curve Fitting: Weighted linear regression (
). Terbinafine spans a wide dynamic range; unweighted regression will cause high error at the LLOQ.
Accuracy & Precision[1][3]
-
Intra-run: CV% < 15% (20% at LLOQ).
-
Inter-run: CV% < 15% (20% at LLOQ).
-
QC Levels: Low (15 ng/mL), Medium (800 ng/mL), High (1600 ng/mL).
Matrix Effect & Recovery
-
Matrix Factor (MF): Compare peak area of post-extraction spiked plasma vs. neat solution.
-
IS Normalization: The IS-normalized MF should be close to 1.0. Since d3 co-elutes with the analyte, it compensates for ion suppression caused by phospholipids.
Troubleshooting & Optimization
The "Memory Effect" (Carryover)
Symptom: Peaks appearing in blank samples after a high concentration standard. Cause: Terbinafine is highly lipophilic (LogP ~5.5) and sticks to the injector needle and rotor seal. Solution:
-
Needle Wash: Use a strong organic wash (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% Formic Acid).
-
Gradient: Ensure the column is washed with 95% B for at least 1 minute per run.
Peak Tailing
Symptom: Asymmetric peaks. Cause: Interaction between the amine group of Terbinafine and residual silanols on the column. Solution: Increase buffer strength (Ammonium Formate) to 10mM or 20mM to mask silanols, or use an end-capped column designed for basic compounds (e.g., C18 with high carbon load).
References
-
U.S. Food and Drug Administration (FDA). (2018).[5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 5402, Terbinafine. Retrieved from [Link]
-
Bose, A., et al. (2013). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Biomedical Chromatography. Retrieved from [Link]
-
Vucicevic, J., et al. (2019). The correlation of plasma protein binding and molecular properties of selected antifungal drugs. Journal of the Serbian Chemical Society. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. Bioanalytical Method Validation Guidance for Industry | Guidance Portal [hhs.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
Development of a UPLC-MS/MS method with Terbinafine-d3(N-methyl-d3)
Application Note: High-Sensitivity UPLC-MS/MS Quantitation of Terbinafine in Human Plasma Using Terbinafine-d3 (N-methyl-d3)
Executive Summary
This protocol details the development and validation of a bioanalytical method for Terbinafine (TBF) in human plasma.[1] Unlike common protocols utilizing Terbinafine-d7, this method optimizes the use of Terbinafine-d3 (N-methyl-d3) as a cost-effective yet rigorous Internal Standard (IS).
The method utilizes Liquid-Liquid Extraction (LLE) to eliminate phospholipid interferences common in protein precipitation, ensuring compliance with FDA Bioanalytical Method Validation (BMV) 2018 guidelines. The assay targets the inhibition of Squalene Epoxidase , the primary mechanism of action for this allylamine antifungal.[2][3][4][5][6]
Scientific Background & Mechanism
Mechanism of Action
Terbinafine exerts its fungicidal effect by inhibiting Squalene Epoxidase (SQLE) , a key enzyme in the ergosterol biosynthesis pathway.[2][3][5][7] This inhibition leads to two fatal events for the fungal cell:
-
Ergosterol Depletion: Compromises cell membrane integrity.
-
Squalene Accumulation: Intracellular buildup of squalene becomes toxic to the fungus.[4]
Figure 1: Terbinafine Mechanism of Action (Ergosterol Pathway)
Caption: Terbinafine blocks Squalene Epoxidase, causing toxic squalene accumulation and ergosterol deficiency.[3][5][7]
Method Development Strategy
Internal Standard Selection: The d3 Challenge
Most literature cites Terbinafine-d7 (naphthyl-d7). However, Terbinafine-d3 (N-methyl-d3) is frequently used due to synthesis availability.
-
The Challenge: The primary fragment ion for Terbinafine (m/z 292) is m/z 141 (naphthylmethyl cation). This fragmentation involves the cleavage of the C-N bond.
-
The Implication: The N-methyl group (carrying the d3 label) is lost during this specific fragmentation.
-
Analyte (TBF): Precursor 292.2
Product 141.1[8] -
IS (TBF-d3): Precursor 295.2
Product 141.1
-
-
The Solution: Although the product ions are identical, the Precursor Ions (Q1) are distinct (292 vs. 295). In UPLC-MS/MS, Q1 mass resolution provides the necessary selectivity. We accept the "label loss" in the fragment because the chromatographic co-elution of the d3-IS perfectly compensates for matrix effects (ionization suppression) at the source.
Sample Preparation: LLE vs. PPT
Terbinafine is highly lipophilic (LogP ~6.0) and >99% protein-bound.
-
Protein Precipitation (PPT): Fast, but leaves phospholipids that cause matrix effects.
-
Liquid-Liquid Extraction (LLE): Selected for this protocol.[8][9] Using Hexane:Ethyl Acetate (80:20) provides a clean extract, removing polar interferences and phospholipids, crucial for maintaining instrument sensitivity over long sample queues.
Experimental Protocols
Equipment & Reagents
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Sciex Triple Quad 6500+ or Waters Xevo TQ-XS.
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid, Hexane, Ethyl Acetate.
LC-MS/MS Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2.0 µL |
| Run Time | 3.5 minutes |
| Ionization | ESI Positive (Electrospray) |
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.00 | 10% | Initial Hold |
| 0.50 | 10% | Load |
| 2.00 | 95% | Elution (TBF elutes ~1.8 min) |
| 2.50 | 95% | Wash |
| 2.60 | 10% | Re-equilibration |
| 3.50 | 10% | End |
MS/MS Transitions (MRM)
| Compound | Precursor (Q1) | Product (Q3) | DP (V) | CE (V) | Note |
| Terbinafine | 292.2 | 141.1 | 60 | 35 | Quantifier |
| Terbinafine | 292.2 | 96.1 | 60 | 55 | Qualifier |
| Terbinafine-d3 | 295.2 | 141.1 | 60 | 35 | IS (Label lost in fragment) |
Detailed Analytical Workflow
Figure 2: Bioanalytical Workflow (LLE-UPLC-MS/MS)
Caption: Liquid-Liquid Extraction (LLE) workflow ensures removal of matrix phospholipids.
Step-by-Step Extraction Protocol:
-
Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 10 µL of Terbinafine-d3 working solution (500 ng/mL). Vortex briefly.
-
Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (80:20 v/v) .
-
Agitation: Vortex vigorously for 5 minutes or use a shaker plate.
-
Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 200 µL of Mobile Phase (50:50 ACN:Water). Vortex and transfer to LC vials.
Validation Logic (FDA 2018 Compliance)
To ensure Trustworthiness and Integrity , the following validation parameters must be met:
-
Selectivity & Specificity:
-
Analyze 6 lots of blank plasma.
-
Requirement: No interference >20% of the LLOQ area at the retention time of Terbinafine (approx 1.8 min).
-
Critical Check: Verify no contribution of TBF-d3 (295
141) to the TBF channel (292 141). The mass difference (3 Da) is sufficient for modern quadrupoles, but isotopic purity of the IS must be verified.
-
-
Linearity & Sensitivity:
-
Matrix Effect (ME):
-
Calculate Matrix Factor (MF) = Peak Area (Post-Extraction Spike) / Peak Area (Standard Solution).
-
Role of IS: The IS-normalized MF should be close to 1.0. Even if absolute ionization is suppressed by 20%, the TBF-d3 will be suppressed equally, correcting the quantification.
-
-
Carryover:
-
Terbinafine is "sticky" (lipophilic).[3]
-
Protocol: Inject a Blank after the ULOQ (2000 ng/mL).
-
Mitigation: Use a strong needle wash (e.g., Acetonitrile:Isopropanol:Formic Acid 40:40:20).
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6][10][11][12][13] Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5282481, Terbinafine Hydrochloride. Retrieved from: [Link]
-
Bhadoriya, A., et al. (2019).[1] Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Biomedical Chromatography. Available at: [Link]
- Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. Journal of the European Academy of Dermatology and Venereology.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, Characterisation, and Topical Delivery of Terbinafine [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. labs.iqvia.com [labs.iqvia.com]
Application Note: Precision Quantitation of Terbinafine in Biological Matrices Using Deuterated Internal Standards
Executive Summary
Terbinafine is a lipophilic allylamine antifungal drug widely used for dermatological infections.[1] Its high lipophilicity (LogP ~5.5) and basic nature (pKa ~7.1) present specific challenges in bioanalysis, particularly regarding recovery losses during extraction and matrix-induced ionization suppression in LC-MS/MS.
This guide details a robust analytical workflow using Terbinafine-d7 as a stable isotopically labeled internal standard (SIL-IS). Unlike structural analogs (e.g., naftifine), Terbinafine-d7 co-elutes with the analyte, providing real-time compensation for matrix effects and instrument drift. We present three distinct sample preparation protocols—Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE), and Protein Precipitation (PP)—ranking them by data quality and workflow efficiency.
Chemical & Mechanistic Basis
Understanding the physicochemical properties of Terbinafine is the foundation of a "self-validating" protocol.
-
Analyte: Terbinafine (
)[2] -
Internal Standard: Terbinafine-d7 (Deuterated on the naphthalene ring)[3][4]
-
Key Property - Lipophilicity: With a LogP > 5, Terbinafine binds strongly to plasma proteins and plastic surfaces. Implication: Avoid 100% aqueous solvents during reconstitution to prevent adsorptive losses.
-
Key Property - Basicity: The tertiary amine allows for protonation at acidic pH. Implication: Cation-exchange mechanisms (SPE) or pH-modulated liquid extractions are highly effective.
MS/MS Transitions
| Compound | Precursor Ion ( | Product Ion ( | Structure of Fragment |
| Terbinafine | 292.2 | 141.1 | Naphthylmethyl cation |
| Terbinafine-d7 | 299.2 | 148.2 | d7-Naphthylmethyl cation |
Note on Integrity: The mass shift of +7 Da occurs on the fragment ion (141
148), confirming the deuterium label is located on the stable naphthalene moiety, ensuring the IS tracks the analyte correctly through fragmentation.
Sample Preparation Protocols
Method A: Liquid-Liquid Extraction (LLE) – The Gold Standard
Best for: Maximum cleanliness, high sensitivity, and eliminating matrix effects. Mechanism: Exploits Terbinafine's high LogP to partition it into organic solvent while leaving salts and proteins in the aqueous phase.
Reagents:
-
Extraction Solvent: Ethyl Acetate : n-Hexane (80:20 v/v)[4][5]
-
Buffer: 0.1 M NaOH (to suppress ionization and drive analyte into organic phase)
Protocol:
-
Aliquot: Transfer 100 µL of plasma into a glass tube (avoid plastic if possible to reduce adsorption).
-
IS Addition: Add 10 µL of Terbinafine-d7 working solution (e.g., 500 ng/mL). Vortex 10 sec.
-
Basification: Add 50 µL of 0.1 M NaOH. Vortex 10 sec.
-
Why? Raising pH > pKa ensures Terbinafine is uncharged (free base), maximizing solubility in the organic extraction solvent.
-
-
Extraction: Add 2.0 mL of Ethyl Acetate:n-Hexane (80:20) .
-
Agitation: Shaker or vortex for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) supernatant into a clean glass tube.
-
Drying: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (Acetonitrile:Ammonium Formate buffer, 50:50). Vortex well.
Method B: Solid Phase Extraction (SPE) – High Throughput & Automation
Best for: Automated workflows and removing phospholipids. Cartridge Selection: Mixed-Mode Cation Exchange (MCX) (e.g., Oasis MCX or Strata-X-C).
-
Reasoning: MCX utilizes both reverse-phase retention (for the naphthalene ring) and ion-exchange retention (for the amine), allowing for a rigorous organic wash that removes neutral interferences.
Protocol:
-
Pre-treatment: Dilute 100 µL plasma with 100 µL 2% Formic Acid (aq).
-
Why? Acidification charges the Terbinafine amine (
), allowing it to bind to the cation exchange sorbent.
-
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample onto cartridge.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL 100% Methanol.
-
Critical Step: Because the drug is locked by ionic charge, we can wash with 100% organic solvent to strip away neutral lipids and phospholipids without eluting the drug.
-
-
Elution: 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Why? High pH neutralizes the amine, breaking the ionic bond and releasing the drug.
-
-
Post-Processing: Evaporate and reconstitute as in Method A.
Method C: Protein Precipitation (PP) – Rapid Screening
Best for: High concentration samples (toxicology) where sensitivity is less critical. Risk: High matrix effect (ion suppression) due to residual phospholipids.
Protocol:
-
Aliquot: 50 µL Plasma.
-
Precipitation: Add 150 µL ice-cold Acetonitrile containing Terbinafine-d7.
-
Agitation: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 13,000 rpm for 10 min.
-
Dilution: Transfer supernatant and dilute 1:1 with water prior to injection to improve peak shape.
Visualizing the Workflow
The following diagram illustrates the decision logic and flow for the LLE method, which is the recommended approach for high-sensitivity PK studies.
Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of lipophilic bases like Terbinafine.
LC-MS/MS Method Parameters
To ensure the sample preparation is compatible with detection, use the following validated conditions.
Chromatography (UPLC/HPLC):
-
Column: C18 (e.g., Waters BEH C18 or Thermo Hypersil GOLD), 50 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Start Gradient |
| 2.0 | 95 | Elution of Terbinafine |
| 2.5 | 95 | Wash |
| 2.6 | 30 | Re-equilibration |
| 4.0 | 30 | End of Run |
Validation & Troubleshooting
Calculating Matrix Factor (MF)
The use of a deuterated standard allows for precise monitoring of matrix effects.
-
Acceptance: An IS-normalized MF close to 1.0 indicates the Terbinafine-d7 is compensating perfectly for any suppression experienced by the analyte.
Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incorrect pH during extraction. | Ensure pH is >9 for LLE (to neutralize drug) or <4 for MCX SPE (to charge drug). |
| Peak Tailing | Adsorption to silica silanols. | Use Ammonium Formate in mobile phase to mask silanols; ensure column is end-capped. |
| Carryover | Lipophilic binding to injector. | Use a needle wash with high organic content (e.g., 90% ACN + 0.1% Formic Acid). |
References
-
Bose, A. et al. (2019). "Determination of terbinafine in human plasma using UPLC‐MS/MS: Application to a bioequivalence study in healthy subjects." Biomedical Chromatography. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link
-
Vignesh, M. et al. (2025). "Determining Terbinafine in Plasma and Saline Using HPLC." ResearchGate.[5] Link
-
Cayman Chemical. (2022).[2] "Terbinafine Hydrochloride Product Information & Solubility." Link
-
LGC Standards. "Terbinafine-d7 Hydrochloride Reference Standard." Link
Sources
- 1. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Bioanalysis of Terbinafine in Human Plasma using Terbinafine-d3 (N-methyl-d3)
The following Application Note and Protocol guide is designed for bioanalytical scientists and pharmacokineticists involved in regulated drug development. It addresses the specific requirements for using Terbinafine-d3 (N-methyl-d3) as an Internal Standard (IS) in Bioequivalence (BE) studies.
-methyl-d3)Executive Summary
This protocol details the validation and application of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Terbinafine in human plasma.[1] The method utilizes Terbinafine-d3 (
While Terbinafine-d7 (naphthyl-labeled) is often cited, Terbinafine-d3 offers a cost-effective alternative with specific mechanistic considerations. This guide addresses the unique challenge of this specific isotopolog: the primary product ion (
Chemical Basis & Mechanistic Rationale
Analyte Properties[1][2][3][4]
-
Class: Allylamine antifungal (Squalene epoxidase inhibitor).[4][3]
-
Physicochemical: Highly lipophilic (
), Basic ( ). -
Metabolism: Extensively metabolized by CYP450s (CYP2C9, CYP1A2) to
-desmethyl-terbinafine and carboxylated metabolites.
The Terbinafine-d3 Internal Standard Strategy
The choice of
-
Structure: The deuterium label is located on the
-methyl group. -
Fragmentation Logic:
-
Precursor:
at 295.2 (vs. 292.2 for native). -
Primary Fragment: Cleavage of the C-N bond typically yields the stable naphthylmethyl cation (
141) . -
Critical Observation: The
-methyl group (carrying the d3 label) is on the neutral loss fragment during this specific transition. Therefore, the product ion monitored for the IS ( 141) is identical to the analyte's product ion.
-
-
Selectivity Requirement: Specificity relies entirely on the Quadrupole 1 (Q1) resolution to discriminate between the parent masses (292 vs. 295). Modern triple quadrupoles easily resolve this 3 Da difference, provided there is no isotopic cross-talk from the M+3 isotope of the native drug.
Fragmentation Pathway Visualization
The following diagram illustrates the fragmentation pathway and the fate of the deuterium label.
Caption: Fragmentation pathway showing the convergence of Native and d3-IS to a common product ion (
Experimental Protocol
Reagents & Materials
-
Standards: Terbinafine HCl (USP Reference Standard), Terbinafine-d3 HCl (Isotopic Purity >99%).
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Water.
-
Additives: Ammonium Formate (volatile buffer), Formic Acid.
-
Extraction:
-Hexane and Ethyl Acetate (HPLC Grade).
Stock Solution Preparation[5]
-
Solubility Warning: Terbinafine is highly lipophilic.[5] Dissolve primary stocks in Methanol or Ethanol . Avoid aqueous dilution for stocks to prevent precipitation or adsorption to glass.
-
Analyte Stock: 1.0 mg/mL in Methanol.
-
IS Stock: 1.0 mg/mL in Methanol.
-
Working IS: Dilute to ~500 ng/mL in 50% Methanol/Water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for Terbinafine in BE studies as it removes phospholipids that cause ion suppression, ensuring the IS tracks the analyte accurately.
-
Aliquot: Transfer 200 µL of human plasma into a glass tube.
-
IS Addition: Add 50 µL of Terbinafine-d3 Working Solution. Vortex 10s.
-
Buffer (Optional): Add 100 µL of 0.1 M NaOH (alkalinizes plasma to ensure Terbinafine is uncharged, improving organic extraction efficiency).
-
Extraction: Add 3.0 mL of Extraction Solvent (Hexane : Ethyl Acetate, 80:20 v/v ).
-
Agitation: Reciprocal shaker for 15 minutes.
-
Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (80:20 ACN:Buffer). Vortex and transfer to HPLC vials.
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic (75% B) or Gradient (50% B to 90% B over 2 min) |
| Run Time | 3.5 - 4.0 minutes |
| Injection Vol | 2 - 5 µL |
Mass Spectrometry Parameters (ESI+)
| Compound | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) |
| Terbinafine | 292.2 | 141.1 | 100 | ~25-30 |
| Terbinafine-d3 | 295.2 | 141.1 | 100 | ~25-30 |
Note: The Collision Energy (CE) should be optimized for the naphthylmethyl fragment. Since the product ion is the same, the CE will be identical for Analyte and IS.
Analytical Workflow Diagram
Caption: Step-by-step bioanalytical workflow ensuring sample integrity and regulatory compliance.
Validation Criteria (FDA & ICH M10)
To ensure the method supports a pivotal Bioequivalence study, the following criteria must be met:
-
Selectivity: Analyze 6 blank plasma lots (including lipemic/hemolyzed). No interference >20% of LLOQ for analyte and >5% for IS at the retention time.
-
Critical Check: Verify that the Terbinafine-d3 channel (295 -> 141) shows no signal in a sample containing only native Terbinafine at ULOQ (Upper Limit of Quantitation). This confirms the Q1 resolution is sufficient.
-
-
Linearity: Range typically 5.0 ng/mL to 2000 ng/mL . Correlation coefficient (
) > 0.99.[1][5] -
Accuracy & Precision:
-
Within-run & Between-run CV%
15% (20% at LLOQ).[6] -
Accuracy within
15% of nominal (20% at LLOQ).
-
-
Matrix Effect (IS Normalized): The IS-normalized Matrix Factor should have a CV
15% across 6 lots. This proves Terbinafine-d3 effectively compensates for ion suppression.
Expert Insights & Troubleshooting
The "Cross-Talk" Risk
Because the product ion (
-
Solution: Set Q1 resolution to "Unit" or "High" (0.7 Da FWHM). Do not use "Open" or "Low" resolution.
-
Verification: Inject a pure Native Terbinafine sample at high concentration. If a peak appears in the IS channel (
), your Q1 isolation is insufficient or the native drug contains natural isotopes contributing to 295. (Note: The M+3 natural abundance of Carbon/Nitrogen is low, so this is usually negligible unless concentrations are extreme).
Adsorption Issues
Terbinafine is sticky.
-
Protocol: Use polypropylene tubes for extraction.
-
Carryover: Use a needle wash with high organic content (e.g., 50:50 Methanol:Isopropanol + 0.1% Formic Acid) to prevent carryover between injections.
Alternative Transition
If selectivity at
-
The
96 fragment in native Terbinafine corresponds to the side chain. In Terbinafine-d3 ( -methyl-d3), this fragment retains the label, shifting to 99. -
Trade-off: The 99 ion is typically less intense than the 141 ion, reducing sensitivity, but it offers higher specificity (unique Q1 and Q3).
References
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018).
-
ICH Guideline M10: Bioanalytical Method Validation and Study Sample Analysis (2022).
-
Bhatia, M.S., et al. (2019). "Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study." Biomedical Chromatography. (Demonstrates LLE extraction and MS transitions).
-
European Medicines Agency (EMA): Guideline on the investigation of Bioequivalence.
-
Iacono, L., et al. (2025). "Terbinafine Quantification in Human Plasma by HPLC-MS/MS." ResearchGate. (Discusses fragmentation and IS selection).
Sources
- 1. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. ema.europa.eu [ema.europa.eu]
Application Note: Chromatographic Separation and MS/MS Quantification of Terbinafine and Terbinafine-d3
This Application Note is structured to guide researchers through the nuanced chromatographic behavior of Terbinafine and its deuterated analog, Terbinafine-d3 (N-methyl-d3). It addresses both the bioanalytical requirement for co-elution (for accurate quantification) and the high-resolution conditions required to achieve separation (for isotopic purity assessment).
Part 1: Executive Summary & Scientific Rationale
The Challenge of Isotopic Separation
In high-performance liquid chromatography (HPLC), deuterated internal standards (IS) are generally expected to co-elute with their non-deuterated analytes. This co-elution is critical for the IS to effectively compensate for matrix effects (ion suppression/enhancement) in Mass Spectrometry.
However, deuterium substitution alters the physicochemical properties of the molecule—specifically, the carbon-deuterium (C-D) bond is shorter and less polarizable than the carbon-hydrogen (C-H) bond. This results in a slightly lower lipophilicity for the deuterated compound, often causing it to elute earlier than the non-labeled analyte in Reversed-Phase Chromatography (RPC). This phenomenon is known as the Deuterium Isotope Effect .
Scope of This Guide
This guide provides two distinct protocols:
-
Protocol A (Bioanalytical Quantification): Optimized to minimize separation, ensuring the IS tracks the analyte perfectly for robust PK/PD studies.
-
Protocol B (High-Resolution Purity Assay): Optimized to maximize separation, allowing researchers to assess the isotopic purity of Terbinafine-d3 reagents and quantify unlabeled impurities (d0) within the standard.
Part 2: Physicochemical Profile & MS Transitions
Understanding the molecule is the first step in method design.
| Property | Terbinafine (d0) | Terbinafine-d3 (N-methyl-d3) |
| Molecular Formula | C21H25N | C21H22D3N |
| Molecular Weight | 291.43 g/mol | 294.45 g/mol |
| Monoisotopic Mass | 291.20 | 294.22 |
| pKa (Basic) | ~7.1 (Tertiary Amine) | ~7.1 |
| LogP | ~5.5 (Highly Lipophilic) | ~5.48 (Slightly reduced) |
| Solubility | Methanol, Ethanol, ACN | Methanol, Ethanol, ACN |
Mass Spectrometry Transitions (ESI+)
Terbinafine fragments reliably to produce a naphthylmethyl carbocation (m/z 141). Since the d3-label is on the N-methyl group, and the nitrogen is not part of the 141 fragment, the product ion remains unchanged for the IS.
Part 3: Visualizing the Workflow
Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on analytical goals.
Part 4: Protocol A - Bioanalytical Quantification (Co-elution)
Objective: Quantify Terbinafine in plasma/urine. Strategy: Use conditions that mask the subtle lipophilicity differences to ensure d0 and d3 elute simultaneously, correcting for matrix effects.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Spike: Add 10 µL of Terbinafine-d3 working solution (500 ng/mL in MeOH).
-
Precipitation: Add 200 µL of chilled Acetonitrile (ACN). Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent.
-
Why: High pH stability is crucial here.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Reasoning: At high pH (>> pKa 7.1), Terbinafine is neutral. Neutral species exhibit stronger retention and "sharper" peaks, but more importantly, the hydrophobic interaction dominates over secondary silanol interactions, often compressing the isotopic resolution.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Higher temp reduces isotopic separation).
Gradient Table (Protocol A):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial |
| 0.5 | 30 | Load |
| 2.5 | 95 | Elute (Ballistic Gradient) |
| 3.5 | 95 | Wash |
| 3.6 | 30 | Re-equilibrate |
| 5.0 | 30 | End |
Part 5: Protocol B - High-Resolution Isotopic Separation
Objective: Separate Terbinafine from Terbinafine-d3 to verify the absence of unlabeled Terbinafine in the deuterated standard (Isotopic Purity). Strategy: Exploit the "Deuterium Isotope Effect" by using a high-efficiency column, low temperature, and low pH.
Mechanism of Separation
Deuterated compounds are slightly less lipophilic. In Reversed-Phase LC, Terbinafine-d3 will elute before Terbinafine-d0 .
-
Low Temperature: Enhances the selectivity (
) between isotopologues. -
Low pH: Protonating the amine (pH < pKa) engages cation-exchange mechanisms with residual silanols, which can sometimes amplify subtle structural differences.
LC Conditions
-
Column: Phenomenex Kinetex C18 (2.1 x 150 mm, 1.7 µm) or Agilent Zorbax Eclipse Plus C18.
-
Why: Longer column length and sub-2-micron particles provide the theoretical plates needed for difficult separations.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Flow Rate: 0.25 mL/min.
-
Column Temp: 20°C (Critical: Keep cool to maximize resolution).
Gradient Table (Protocol B):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Initial |
| 15.0 | 45 | Very Shallow Gradient (1.6% per min) |
| 16.0 | 90 | Wash |
| 20.0 | 90 | Hold |
| 20.1 | 20 | Re-equilibrate |
| 25.0 | 20 | End |
Expected Results
-
Terbinafine-d3 RT: ~12.2 min
-
Terbinafine-d0 RT: ~12.5 min
-
Resolution (Rs): Expect partial to baseline separation (Rs > 1.0) depending on system dwell volume and column efficiency.
Part 6: Mass Spectrometry Parameters (Sciex/Waters Generic)
These parameters apply to both protocols.
Ionization: ESI Positive (+) Spray Voltage: 4500 V Source Temp: 500°C
| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Dwell (ms) |
| Terbinafine | 292.2 | 141.1 | 60 | 35 | 50 |
| Terbinafine-d3 | 295.2 | 141.1 | 60 | 35 | 50 |
Note: The product ion 141.1 (Naphthylmethyl cation) is common to both. Ensure chromatographic resolution (Protocol B) or mass resolution (Protocol A) is sufficient.
Part 7: Troubleshooting & Validation
"Cross-Talk" in MRM
Since the product ion (141.1) is the same, specificity relies entirely on the precursor mass.
-
Risk: If the d3 standard contains d0 impurities, you will see a signal in the 292 channel at the d3 retention time.
-
Check: Inject a high concentration of Terbinafine-d3 only. Monitor the 292->141 channel.[2] Any peak indicates isotopic impurity (d0).
Matrix Effects in Protocol A
If d3 elutes slightly earlier than d0 (even by 0.1 min) in the bioanalytical method, it may experience different suppression zones in urine/plasma.
-
Solution: Use the "High pH" method (Protocol A). The neutral forms of the amine are less susceptible to sharp suppression shifts compared to the protonated forms, and the peak shape is generally superior.
References
-
Iriarte, G., et al. (2006). "Validation of a fast LC-MS/MS method for the determination of terbinafine in human plasma." Journal of Chromatography B. Link
-
Wang, S., & Cyronak, M. (2013). "Deuterium isotope effect in liquid chromatography-mass spectrometry: Implications for quantitation." Journal of Mass Spectrometry. Link
-
European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." Link
-
Ye, X., et al. (2021). "Retention time shifts using deuterated internal standards in LC-MS/MS." Skyline Software Support. Link
-
Vignoli, L.M., et al. (2024).[6] "Analytical method development and validation of Terbinafine hydrochloride." International Journal of Novel Research and Development.[2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shura.shu.ac.uk [shura.shu.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Guide: Application of Terbinafine-d3 (N-methyl-d3) in In Vitro Drug Metabolism Assays
Executive Summary & Scientific Rationale
This technical guide details the application of Terbinafine-d3 (N-methyl-d3) as a critical reagent in in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Terbinafine is an allylamine antifungal and a potent, selective inhibitor of CYP2D6 , making it a staple "perpetrator" drug in Drug-Drug Interaction (DDI) studies.
The specific isotopologue Terbinafine-d3 (N-methyl-d3) carries three deuterium atoms on the N-methyl group. This labeling position is strategically significant for two distinct applications:
-
Bioanalytical Internal Standard (Gold Standard): It serves as a Stable Isotope Labeled Internal Standard (SIL-IS) for LC-MS/MS quantification, correcting for matrix effects and ionization suppression/enhancement.
-
Mechanistic Probe (Kinetic Isotope Effect): Because the N-methyl group is the primary site of metabolic attack (N-demethylation mediated by CYP2C9, CYP1A2, and CYP3A4), this specific isotopologue can be used to study the Deuterium Kinetic Isotope Effect (DKIE) , potentially slowing metabolic clearance compared to the unlabeled drug.
Technical Background & Chemical Logic
The Molecule and the Label
-
Analyte: Terbinafine (
) -
Internal Standard: Terbinafine-d3 (
) -
Label Position: N-methyl group.
-
Mass Shift: +3 Da (Parent mass shift).
Mass Spectrometry Transition Logic
In positive Electrospray Ionization (ESI+), Terbinafine yields a protonated molecule
-
Unlabeled Terbinafine: Precursor
Product (Loss of amine moiety). -
Terbinafine-d3: Precursor
Product .
Critical Insight: Since the label (N-methyl-d3) is located on the amine portion which is lost as a neutral fragment during the formation of the
Figure 1: MS/MS Fragmentation Logic. Note that the product ion (141.1) is shared, requiring adequate mass resolution in Q1 to prevent crosstalk.
Protocol A: Metabolic Stability Assay (Microsomal)
This protocol determines the in vitro intrinsic clearance (
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench/IS Solution: Acetonitrile (ACN) containing 200 nM Terbinafine-d3 .
Experimental Workflow
| Step | Action | Critical Technical Note |
| 1. Prep | Pre-warm buffer and microsomes to 37°C. | Cold microsomes reduce enzymatic activity lag. |
| 2. Mix | Prepare Master Mix : Buffer + Microsomes (0.5 mg/mL final) + Terbinafine (1 µM final). | Substrate concentration should be |
| 3. Pre-Inc | Incubate Master Mix at 37°C for 5 minutes. | Allows thermal equilibration. |
| 4. Start | Initiate reaction by adding NADPH solution. | Time |
| 5. Sample | At | Precision pipetting is crucial for kinetic accuracy. |
| 6. Quench | Transfer aliquot immediately into 150 µL Quench/IS Solution (ACN + Terbinafine-d3). | Primary Application of d3: The IS corrects for volume variations and matrix effects from this point forward. |
| 7. Process | Vortex (10 min) | Precipitates microsomal proteins. |
| 8. Analyze | Inject supernatant onto LC-MS/MS. | Monitor 292/141 and 295/141.[3] |
Data Analysis (Calculations)
-
Peak Area Ratio (PAR): Calculate
for each time point. -
Ln-Transformation: Plot
vs. Time. -
Slope (
): Determine the negative slope of the linear regression. -
Half-life (
): . -
Intrinsic Clearance (
):
Protocol B: CYP Inhibition Assay (IC50 Determination)
Terbinafine is a potent CYP2D6 inhibitor .[6][7] In this assay, Terbinafine is the inhibitor, and a probe substrate (e.g., Dextromethorphan) is metabolized.[8][9] Terbinafine-d3 is used to verify the concentration of the inhibitor in the well, ensuring the IC50 curve is based on actual rather than nominal concentrations.
Workflow Logic
Figure 2: Workflow for CYP2D6 Inhibition utilizing Terbinafine-d3 for exposure verification.
Advanced Application: The Deuterium Isotope Effect (Mechanistic Probe)
Context: The N-methyl group of Terbinafine is the primary site of metabolism (N-demethylation). Hypothesis: Replacing C-H bonds with C-D bonds at the reaction center increases the activation energy for bond cleavage (C-D bond is stronger).
Protocol Modification: Instead of using Terbinafine-d3 as an Internal Standard, use it as the Substrate in a parallel incubation with unlabeled Terbinafine.
-
Incubation A: Unlabeled Terbinafine (1 µM).
-
Incubation B: Terbinafine-d3 (1 µM).
-
Measure: Disappearance rate (
) for both. -
Calculate DKIE:
.
Interpretation:
-
If
: N-demethylation is not the rate-limiting step (or masking by other pathways like denaphthylation). -
If
: Significant isotope effect. This suggests that metabolic switching might occur, potentially shunting metabolism to the reactive allylic aldehyde pathway (TBF-A), which is relevant for toxicity studies.
Validation & Quality Control
To ensure "Trustworthiness" (E-E-A-T), the following validation steps are mandatory when using Terbinafine-d3:
Isotopic Purity Check
Ensure the d3 standard does not contain significant amounts of d0 (unlabeled).
-
Test: Inject a high concentration of Terbinafine-d3 alone.
-
Monitor: The d0 channel (292/141).
-
Acceptance: Response in d0 channel must be
of the LLOQ of the analyte.
Cross-Talk (IS Contribution)
Ensure the analyte (at high concentrations) does not contribute to the IS channel (M+3).
-
Note: Natural isotopes of Carbon (
) create an M+3 peak naturally. -
Calculation: Terbinafine (
) has approx 23% probability of having at least one . However, an M+3 shift requires three atoms, which is statistically rare ( ). Therefore, Terbinafine-d3 is a robust IS with minimal contribution from the natural abundance of the parent.
References
-
Vickers, A. E., et al. (1999).[10] "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions."[8] Drug Metabolism and Disposition.
-
Igel, S., et al. (2006). "Potent inhibition of cytochrome P-450 2D6-mediated dextromethorphan O-demethylation by terbinafine."[6][8] Clinical Pharmacology & Therapeutics.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." Focus on Internal Standard variability and Stable Isotope Standards.
-
Flynn, N., et al. (2019). "Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance." Biochemical Pharmacology.
Sources
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Quantitative Investigation of Terbinafine Hydrochloride Absorption into a Living Skin Equivalent Model by MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shura.shu.ac.uk [shura.shu.ac.uk]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Potent inhibition of cytochrome P-450 2D6-mediated dextromethorphan O-demethylation by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of terbinafine on the pharmacokinetics and pharmacodynamics of desipramine in healthy volunteers identified as cytochrome P450 2D6 (CYP2D6) extensive metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D01BA02 - Terbinafine [drugsporphyria.net]
Application Note: High-Sensitivity Quantification of Terbinafine and Metabolites in Biological Matrices Using Terbinafine-d3 (N-methyl-d3)
[1]
Abstract
This application note details a robust LC-MS/MS methodology for the quantification of the antifungal agent Terbinafine and its primary metabolites in human plasma.[1][2][3] A critical focus is placed on the application of Terbinafine-d3 (N-methyl-d3) as an Internal Standard (IS).[4] While stable isotope-labeled ISs are the gold standard for bioanalysis, the specific position of the deuterium label on the N-methyl group presents unique challenges for metabolite quantification—specifically for the major metabolite, N-desmethylterbinafine. This guide provides a scientifically grounded protocol that addresses these structural nuances, ensuring regulatory compliance (FDA/ICH M10) and data integrity.
Chemical Basis & Metabolic Context[1][5][6][7][8]
The Internal Standard: Terbinafine-d3 (N-methyl-d3)
The choice of Internal Standard is the foundation of bioanalytical accuracy.[4] Terbinafine-d3 (N-methyl-d3) contains three deuterium atoms on the N-methyl group.
-
Chemical Formula:
[4] -
Molecular Weight: ~294.45 g/mol (Free Base)
-
Utility: It acts as a perfect structural and ionization match for the parent compound, Terbinafine, compensating for matrix effects, recovery losses, and ionization suppression/enhancement.
The Metabolic Challenge (Expert Insight)
Terbinafine undergoes extensive hepatic metabolism, primarily mediated by CYP2D6, CYP1A2, and CYP3A4. The primary metabolic pathway involves N-demethylation , yielding N-desmethylterbinafine.[4]
Critical Technical Note: Because the deuterium label is located on the N-methyl group, the label is lost during the conversion to N-desmethylterbinafine. Consequently, Terbinafine-d3 cannot serve as a chemically identical (isotopologue) IS for the N-desmethyl metabolite.[4] It serves as a surrogate IS for the metabolite, meaning it corrects for volumetric errors but may not perfectly track the metabolite's extraction efficiency or matrix effects due to physicochemical differences (e.g., LogP shift).
Metabolic Pathway Visualization[1]
Figure 1: Metabolic fate of the Terbinafine-d3 label.[4][5] Note that N-demethylation removes the deuterated moiety.[4]
LC-MS/MS Method Development
Mass Spectrometry Conditions (MRM)
The method utilizes a Triple Quadrupole MS operating in Positive Electrospray Ionization (ESI+) mode.
Fragmentation Logic:
The dominant fragment for Terbinafine is the naphthylmethyl carbocation (
-
Parent (292): Cleavage yields
141.[6] -
IS (295): The
-methyl remains on the neutral amine loss, or if the charge is retained on the amine side, it would be distinct. However, the dominant transition for the IS is often also to the stable naphthyl fragment (141). -
Selectivity: Mass resolution in Q1 (292 vs 295) provides the selectivity.
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |
| Terbinafine | 292.2 | 141.1 | 30 | 25 | Quantifier |
| 292.2 | 96.1 | 30 | 40 | Qualifier | |
| Terbinafine-d3 | 295.2 | 141.1 | 30 | 25 | Internal Standard |
| N-desmethylterbinafine | 278.2 | 141.1 | 32 | 28 | Metabolite |
Chromatographic Conditions
Terbinafine is highly lipophilic (LogP ~5.5). A C18 column with high carbon load is recommended to prevent peak tailing, and a high-organic wash is essential to prevent carryover.[4]
-
Column: Waters XBridge C18 (
mm, ) or Phenomenex Kinetex C18. -
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Table 2: Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial |
| 0.5 | 90 | 10 | Hold |
| 3.0 | 5 | 95 | Elution |
| 4.5 | 5 | 95 | Wash (Critical) |
| 4.6 | 90 | 10 | Re-equilibration |
| 6.0 | 90 | 10 | End |
Experimental Protocols
Stock Solution Preparation[1]
-
Terbinafine Stock (1 mg/mL): Dissolve 10 mg Terbinafine HCl in 10 mL Methanol.
-
IS Stock (1 mg/mL): Dissolve 1 mg Terbinafine-d3 in 1 mL Methanol.
-
Working IS Solution: Dilute IS Stock to 500 ng/mL in 50% Methanol/Water.
Sample Preparation: Protein Precipitation (High Throughput)
This method is suitable for clinical trials with high sample volumes.
-
Aliquot: Transfer
of plasma into a 96-well plate or centrifuge tube. -
IS Addition: Add
of Working IS Solution (Terbinafine-d3).[4] Vortex gently. -
Precipitation: Add
of ice-cold Acetonitrile. -
Agitation: Vortex for 2 minutes at high speed.
-
Centrifugation: Centrifuge at 4,000 rpm (
) for 10 minutes at 4°C. -
Dilution: Transfer
of supernatant to a fresh plate containing of Mobile Phase A (Water/Buffer). Note: Diluting the organic supernatant improves peak shape for early eluters. -
Injection: Inject
onto LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (High Sensitivity)
Recommended for PK studies requiring lower LOQ (<1 ng/mL) or cleaner baselines for metabolites.[4]
-
Aliquot: Transfer
plasma to a glass tube. -
IS Addition: Add
IS Working Solution. -
Buffer: Add
0.1M NaOH (Alkaline pH ensures Terbinafine is in free base form, improving organic solubility). -
Extraction: Add
Hexane:Ethyl Acetate (80:20 v/v). -
Mix: Mechanical shaker for 10 minutes. Centrifuge at 4,000 rpm for 5 mins.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in
Mobile Phase (50:50 A:B).
Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for Terbinafine quantification.
Validation & Quality Control (Regulatory Compliance)
To meet FDA Bioanalytical Method Validation (2018) and ICH M10 standards, the following parameters must be validated.
Linearity & Range
-
Target Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression. -
Acceptance: Correlation coefficient (
) > 0.[1]99. Back-calculated standards must be within ±15% (±20% for LLOQ).
Cross-Talk & Isotopic Contribution
Because Terbinafine-d3 is only +3 Da heavier than the parent:
-
Check: Inject the ULOQ (Upper Limit of Quantification) of Terbinafine (parent) without IS. Monitor the IS channel (295 -> 141).
-
Requirement: Any signal in the IS channel must be < 5% of the average IS response. Natural
isotopes of the parent may contribute to the IS mass; if interference is high, lower the ULOQ or increase the IS concentration.
Matrix Effects (for Metabolites)
Since Terbinafine-d3 is a surrogate for N-desmethylterbinafine:
-
Experiment: Calculate the Matrix Factor (MF) for the metabolite in 6 different lots of plasma.
-
Normalization:
. -
Risk: If the IS (Parent-d3) and Metabolite elute at different times (likely, as the metabolite is more polar), the IS may not compensate for suppression at the metabolite's retention time.
-
Mitigation: Ensure chromatographic separation of the metabolite from phospholipids (monitor
184 -> 184) to minimize uncompensated matrix effects.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[7] [Link]
-
Iverson, S. L., & Uetrecht, J. P. (2001).[5] Identification of a reactive metabolite of terbinafine: insights into the mechanism of terbinafine-induced hepatotoxicity. Chemical Research in Toxicology. [Link]
-
Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions.[4] Drug Metabolism and Disposition.[8][9] [Link]
-
PubChem. (n.d.).[10] Terbinafine Compound Summary. National Center for Biotechnology Information. [Link][4]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-((2Z)-6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine | C21H25N | CID 1549006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Desmethylterbinafine | C20H23N | CID 6443233 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocol for Environmental Analysis of Terbinafine Using Isotope Dilution LC-MS/MS
Abstract & Introduction
The accumulation of Pharmaceuticals and Personal Care Products (PPCPs) in aquatic environments is a growing concern. Terbinafine, a lipophilic allylamine antifungal agent used extensively for onychomycosis, has been detected in wastewater effluents and surface waters due to its incomplete removal during sewage treatment. Its high log P (~5.5) and potential for bioaccumulation necessitate rigorous monitoring protocols.
This Application Note details a robust protocol for the quantification of Terbinafine in complex environmental matrices (wastewater, surface water) using Terbinafine-d3 (N-methyl-d3) as the internal standard (IS). The use of this specific stable isotope-labeled standard allows for Isotope Dilution Mass Spectrometry (IDMS) , which automatically corrects for matrix-induced signal suppression/enhancement and recovery losses during Solid Phase Extraction (SPE).
Why Terbinafine-d3 (N-methyl-d3)?
While deuterated analogs on the naphthalene ring (e.g., d7) exist, the N-methyl-d3 variant offers a cost-effective and chemically stable alternative. The deuterium labels are located on the methyl group attached to the tertiary amine, a position generally resistant to back-exchange in aqueous environmental conditions compared to acidic protons.
Chemical Properties & Tools
| Property | Analyte: Terbinafine (Native) | Internal Standard: Terbinafine-d3 |
| CAS Number | 91161-71-6 | 1310012-15-7 |
| Formula | C₂₁H₂₅N | C₂₁H₂₂D₃N |
| Molecular Weight | 291.43 g/mol | 294.45 g/mol |
| Monoisotopic Mass (M+H) | 292.2 Da | 295.2 Da |
| pKa | ~7.1 (Basic) | ~7.1 (Basic) |
| Log P | ~5.5 (Highly Lipophilic) | ~5.5 |
| Solubility | Low in water; Soluble in MeOH/ACN | Same |
Experimental Design Strategy
The Challenge: Matrix Effects
Environmental water samples contain high levels of dissolved organic matter (DOM) which compete for ionization in the electrospray source (ESI), often suppressing the analyte signal.
The Solution: Isotope Dilution
By spiking the sample with Terbinafine-d3 before extraction, the IS experiences the exact same extraction inefficiencies and matrix suppression as the native target.
Mechanism of Correction Visualization
Caption: Logical flow of Isotope Dilution. Both Native and IS suffer identical losses and suppression, making their ratio a self-correcting metric.
Protocol: Sample Preparation
Objective: Isolate Terbinafine from aqueous matrix and exchange solvent for LC-MS compatibility. Method: Solid Phase Extraction (SPE) using Hydrophilic-Lipophilic Balance (HLB) cartridges.
Reagents Required[1][2]
-
Methanol (MeOH): LC-MS Grade.
-
Acetonitrile (ACN): LC-MS Grade.
-
Water: Milli-Q or LC-MS Grade.
-
Formic Acid: LC-MS Grade.
-
Na₂EDTA: Analytical grade (chelating agent).
-
SPE Cartridges: Oasis HLB (200 mg, 6 cc) or equivalent polymeric sorbent.
Step-by-Step Workflow
-
Sample Collection & Preservation:
-
Collect 500 mL of water in amber glass bottles.
-
Add Na₂EDTA (0.5 g/L) to chelate metals that might bridge analytes to solids.
-
Note: Terbinafine is stable, but store at 4°C and analyze within 7 days.
-
-
Filtration:
-
Filter sample through 0.7 µm Glass Fiber Filter (GFF) to remove suspended solids.
-
Critical: If analyzing total concentration, the filter solids must be solvent-extracted separately and combined, as Terbinafine adsorbs strongly to particulates.
-
-
Internal Standard Spiking (The "Anchor"):
-
Add 50 µL of Terbinafine-d3 working solution (100 ng/mL) to the 500 mL sample.
-
Equilibration: Stir for 15–30 minutes. This ensures the IS binds to the matrix components similarly to the native analyte.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: 5 mL MeOH followed by 5 mL Water.
-
Loading: Pass sample through cartridge at ~5-10 mL/min.
-
Washing: Wash with 5 mL of 5% MeOH in Water. (Removes salts and highly polar interferences).
-
Drying: Vacuum dry for 10 minutes (Critical to remove residual water).
-
Elution: Elute with 2 × 3 mL of Methanol.
-
-
Concentration & Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.[1]
-
Reconstitute in 200 µL of 20:80 ACN:Water (0.1% Formic Acid) .
-
Why: Matching the reconstitution solvent to the LC mobile phase initial conditions prevents peak distortion.
-
Instrumental Analysis (LC-MS/MS)[1][2][3][4][5]
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer. Ionization: Electrospray Ionization, Positive Mode (ESI+).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 5–10 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Start Gradient |
| 6.0 | 95 | Elution of TBF (Lipophilic) |
| 7.5 | 95 | Wash |
| 7.6 | 10 | Re-equilibration |
| 10.0 | 10 | End Run |
Mass Spectrometry Parameters (MRM)
Terbinafine fragments characteristically to produce the naphthylmethyl cation (m/z 141). Technical Insight: Since the d3 label is on the N-methyl group, and the primary fragment (m/z 141) is the naphthylmethyl group (cleavage at the N-CH2 bond), the d3 label is lost in the fragment. Therefore, the product ion for both Native and IS is m/z 141. Specificity is maintained by the precursor ion difference (292 vs 295).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Terbinafine | 292.2 | 141.1 | 30 | 25 | Quant |
| Terbinafine | 292.2 | 115.1 | 30 | 45 | Qual |
| Terbinafine-d3 | 295.2 | 141.1 | 30 | 25 | Quant |
Note: Always optimize Collision Energy (CE) for your specific instrument.
Workflow Visualization
Caption: Step-by-step analytical workflow from sample collection to instrumental analysis.
Data Analysis & Quality Control
Calculation of Relative Response Factor (RRF)
Before analyzing samples, run a calibration curve (5 points) containing both Native TBF and TBF-d3 (IS concentration constant).
Sample Quantification
QA/QC Criteria (Self-Validating System)
-
IS Recovery: Monitor the absolute area of TBF-d3 in samples vs. a pure solvent standard. A drop <50% indicates severe matrix suppression or extraction failure.
-
Retention Time: TBF-d3 should elute at the same time (or slightly earlier by <0.1 min) as Native TBF.
-
Blank Analysis: Run a process blank (LC-MS grade water spiked with IS) to check for contamination.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Ion Suppression | Improve cleanup (Wash step with 10% MeOH) or reduce injection volume. |
| Peak Tailing | pH Mismatch | Ensure Mobile Phase A has sufficient buffer (Ammonium Formate) and sample is reconstituted in initial mobile phase. |
| High Background | Contamination | Check solvents; Terbinafine is a common topical drug—ensure lab staff are not using Lamisil creams. |
| Non-Linear Calibration | Saturation | Detector saturation at high concentrations. Dilute extract and re-inject. |
References
-
U.S. Environmental Protection Agency (EPA). (2007).[1][2] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[1][2] EPA-821-R-08-002. [Link]
-
Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312–7320. [Link]
- Humbert, F., et al. (2012). Multiresidue analysis of pharmaceuticals in environmental waters using HLB solid phase extraction and LC-MS/MS. Talanta, 99, 418-425. (Contextual grounding for HLB extraction efficiency).
Sources
Troubleshooting & Optimization
Troubleshooting matrix effects with Terbinafine-d3(N-methyl-d3) in bioanalysis
Welcome to the technical support resource for bioanalytical challenges involving Terbinafine and its deuterated internal standard, Terbinafine-d3 (N-methyl-d3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in LC-MS/MS analysis.
Introduction: The Challenge of the Matrix
In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as Terbinafine-d3, is the gold standard. The core principle is that the SIL-IS, being chemically almost identical to the analyte, will co-elute and experience the same physical and chemical variations during sample preparation, chromatography, and ionization.[1][2] This allows for a reliable correction, yielding an accurate measurement of the analyte concentration.
However, the biological matrix—the complex mixture of proteins, lipids, salts, and metabolites in plasma, serum, or urine—can interfere with the ionization process in the mass spectrometer.[3] This phenomenon, known as the "matrix effect," can cause unpredictable ion suppression or enhancement, compromising the accuracy and reproducibility of the assay.[4][5] Even a well-chosen SIL-IS like Terbinafine-d3 is not entirely immune to these effects, especially when they are severe or inconsistent across different sample lots.[6] This guide provides a structured, question-and-answer approach to identifying, diagnosing, and mitigating these challenging matrix effects.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is Terbinafine-d3 (N-methyl-d3) and why is it the preferred internal standard for Terbinafine?
Answer: Terbinafine-d3 (N-methyl-d3) is a stable isotope-labeled version of Terbinafine, where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. Deuterium is a stable (non-radioactive) isotope of hydrogen.
The Rationale for Its Use:
-
Chemical and Physical Similarity: It has virtually the same chemical properties, polarity, and chromatographic retention time as Terbinafine. This ensures it behaves identically during sample extraction and separation.[2]
-
Mass Difference: The key difference is its molecular weight, which is 3 Daltons higher than Terbinafine. This mass shift allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and without interference.
-
Co-elution and Matrix Effect Compensation: Because it co-elutes with Terbinafine, it is exposed to the exact same interfering components from the biological matrix at the exact same time.[5] Therefore, any ion suppression or enhancement that affects the Terbinafine signal should theoretically affect the Terbinafine-d3 signal to the same degree. By using the peak area ratio of the analyte to the internal standard (Analyte/IS), these variations are normalized, leading to accurate and precise quantification.[1] This is a foundational requirement in regulatory guidelines for bioanalytical method validation.[7][8]
Q2: I'm observing erratic peak areas for my Terbinafine-d3 internal standard across samples from different subjects. What causes this matrix effect?
Answer: Significant variability in the internal standard signal is a classic indicator of matrix effects. The "matrix" in bioanalysis refers to all components in the sample other than the analyte of interest.[5] In plasma, the most common sources of interference are:
-
Phospholipids: These are major components of cell membranes and are abundant in plasma.[9] Due to their amphipathic nature, they are often co-extracted with analytes and can cause significant ion suppression, particularly in electrospray ionization (ESI).[10] They tend to elute in the middle of typical reversed-phase gradients, potentially interfering with many analytes.
-
Proteins and Peptides: While most sample preparation aims to remove proteins, residual amounts can still reach the analytical column and MS source, causing contamination and signal drift.[3][11]
-
Salts and Endogenous Small Molecules: High concentrations of salts or other endogenous compounds can alter the efficiency of droplet formation and desolvation in the ESI source, leading to signal suppression.[3][12]
The Mechanism of Interference: Matrix effects primarily occur within the mass spectrometer's ion source through several mechanisms:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte and IS for available charge or access to the droplet surface, reducing the number of analyte ions that reach the gas phase.[3]
-
Disruption of Droplet Evaporation: Less volatile compounds can change the physical properties (e.g., viscosity, surface tension) of the ESI droplets, hindering the efficient release of analyte ions.[13]
-
Ion Neutralization: In the gas phase, interfering substances can neutralize the charged analyte ions before they are sampled by the mass analyzer.[3][13]
This variability becomes a critical problem when the matrix effect is not consistent between samples, meaning the Analyte/IS ratio no longer provides a reliable correction.
Q3: My Analyte/IS ratio is inconsistent, leading to poor precision and accuracy. How do I definitively diagnose and quantify the matrix effect?
Answer: Visual inspection of IS peak areas is a good first step, but a quantitative assessment is required by regulatory bodies like the FDA and EMA.[7][14] There are two primary experiments for this purpose.
This is the standard industry approach to calculate the "Matrix Factor" (MF). It determines the absolute effect of the matrix on your analyte and IS signals.
Protocol: Calculating the Matrix Factor (MF)
-
Obtain Blank Matrix: Source blank plasma from at least six different individuals.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Terbinafine) and IS (Terbinafine-d3) into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Process the blank plasma samples (from all six sources) through your entire sample preparation procedure (e.g., PPT, LLE, or SPE). In the final step, spike the extracted blank matrix with the analyte and IS to the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): These are your standard QC samples. Spike the blank plasma with the analyte and IS before extraction and process them.
-
-
Analyze and Calculate:
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.
-
| Parameter | Calculation Formula | Interpretation | Acceptance Criteria (Typical) |
| Recovery | (Mean Peak Area of Set C) / (Mean Peak Area of Set B) | Measures the efficiency of the extraction process. | Should be consistent, but not necessarily 100%.[15] |
| Matrix Factor (MF) | (Mean Peak Area of Set B) / (Mean Peak Area of Set A) | Measures the absolute ion suppression/enhancement. MF < 1 indicates suppression; MF > 1 indicates enhancement. | --- |
| IS-Normalized MF | (Analyte MF) / (IS MF) | The most critical parameter. It shows if the IS is effectively tracking and correcting for matrix effects. | The Coefficient of Variation (CV) across the different matrix lots should be ≤15%.[7] |
If the CV of the IS-Normalized MF exceeds 15%, it confirms that your internal standard is not adequately compensating for the variability in matrix effects between different sources, and the method is not reliable.
This experiment helps identify where in your chromatogram ion suppression is occurring.
Protocol: Post-Column Infusion
-
Set up a continuous infusion of a standard solution of Terbinafine and Terbinafine-d3 into the MS source, post-column, using a syringe pump and a T-junction. This creates a stable, elevated baseline signal.
-
Inject a processed blank matrix sample (the "aggressor").
-
Monitor the baseline signal. Any dips or peaks in the signal correspond to regions of ion suppression or enhancement caused by eluting matrix components.[16]
If you see a significant dip in the baseline at the retention time of Terbinafine, it confirms that a co-eluting component from the matrix is suppressing its ionization.
Caption: Workflow for diagnosing matrix effects.
Q4: I've confirmed a matrix effect. What is the systematic approach to troubleshooting and eliminating it?
Answer: A systematic approach is crucial. Start with the most impactful changes first, focusing on sample preparation and chromatography.
Caption: Decision tree for troubleshooting matrix effects.
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte.[5]
| Technique | Description | Pros | Cons & Causality | How to Optimize for Terbinafine |
| Protein Precipitation (PPT) | A non-selective, bulk protein removal technique, typically using a 3:1 ratio of cold acetonitrile to plasma.[11][17] | Fast, simple, inexpensive, high-throughput. | "Dirty" extracts. Poor removal of highly soluble interferences like phospholipids, leading to significant matrix effects and rapid column/MS contamination.[18] | • Use specialized phospholipid removal plates/cartridges.[19]• Experiment with different organic solvents (e.g., methanol, acetone) or solvent ratios.• Ensure adequate vortexing and centrifugation time/speed. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[20] | Cleaner extracts than PPT, good recovery for non-polar compounds. | More labor-intensive, uses more solvent, potential for emulsions. Recovery is highly dependent on solvent choice and pH. | • Terbinafine is a basic compound. Adjusting the sample pH to be basic (e.g., pH 9-10) will neutralize it, increasing its solubility in organic solvents.• Use a moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or an ethyl acetate/hexane mixture , which are effective at extracting Terbinafine while leaving polar phospholipids behind.[21][22] |
| Solid-Phase Extraction (SPE) | A highly selective technique using a solid sorbent to bind the analyte, wash away interferences, and then selectively elute the analyte.[23][24] | Cleanest extracts. Can significantly reduce phospholipids and other interferences, leading to minimal matrix effects.[21] | Most complex and expensive method to develop. Requires careful selection of sorbent and optimization of wash/elution solvents. | • Use a reversed-phase (C8 or C18) sorbent. Condition with methanol and equilibrate with water.• Load the sample (pre-treated and pH-adjusted).• Wash Step is Critical: Use a weak organic wash (e.g., 5-10% methanol in water) to remove polar interferences. Then, use a stronger organic wash (e.g., 40-50% methanol) to elute phospholipids before eluting your analyte.• Elution Step: Elute Terbinafine with a high percentage of organic solvent (e.g., methanol or acetonitrile), possibly modified with a small amount of acid or base to ensure complete elution. |
If sample preparation is not enough, the next step is to chromatographically separate Terbinafine from the interfering peaks.
-
Improve Resolution: Switch to a column with a smaller particle size (e.g., from 5 µm to sub-2 µm UPLC technology) to increase peak efficiency and resolution.[22]
-
Modify the Gradient: Make your gradient shallower (i.e., increase the run time). A slower increase in the organic mobile phase percentage can often resolve the analyte from closely eluting interferences.
-
Use a Divert Valve: Phospholipids and salts typically elute very early or very late in a reversed-phase run. Program a divert valve to send the flow to waste during the first 0.5-1.0 minute and after the analyte has eluted. This prevents a large bolus of matrix components from entering and contaminating the MS source.
References
- Vertex AI Search. (2018). TERBINAFINE.
- Desai, A., et al. (n.d.). Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma. PubMed.
- Gupta, A. K., & Cooper, E. A. (2023). Terbinafine. StatPearls - NCBI Bookshelf.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Krishnaraj, S. M. (n.d.). Terbinafine: a pharmacological and clinical review. PubMed.
- Abdel-Rahman, S. M., & Nahata, M. C. (n.d.). Terbinafine: a review of its use in onychomycosis in adults. PubMed.
- Selvan, P. S., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Unknown. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Ye, X., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
- ResearchGate. (2025). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions | Request PDF.
- El-Gindy, A., et al. (n.d.). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. NIH.
- Marrubini, G., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
- Kallel, I., et al. (n.d.). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. PubMed.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- Patel, P. N., et al. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- Phenomenex. (2025). Protein Precipitation Method.
- Chambers, E., et al. (2011). Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis.
- MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation.
- European Medicines Agency (EMA). (2011). Guideline Bioanalytical method validation.
- Unknown. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- PubMed. (n.d.). Phospholipid-based matrix effects in LC-MS bioanalysis.
- Analytical Methods (RSC Publishing). (n.d.). Matrix clean-up prior to extraction: a novel dispersive micro solid-phase strategy for determining some antidepressants in dam water, pharmaceutical wastewater, and follicular fluid.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- ResearchGate. (2025). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis | Request PDF.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- Sheffield Hallam University Research Archive. (n.d.). Quantitative investigation of terbinafine hydrochloride absorption into a living skin equivalent model by MALDI- MSI.
- ICH. (2022). bioanalytical method validation and study sample analysis m10.
- Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up.
- LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- Hayes, R. N. (n.d.). Bioanalytical Methods for Sample Cleanup. BioPharm International.
- Bhadoriya, A., et al. (n.d.). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. PubMed.
- Selvan, P. S., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Ovid. (n.d.). Phospholipid-based matrix effects in LC–MS bioana lysis.
- World Health Organization (WHO). (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS.
- Wikipedia. (n.d.). Protein precipitation.
- Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- PubMed. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine.
- Analytical Chemistry. (2010). Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement and Nonlinear Liquid Chromatography−Mass Spectrometry Assay Response.
- NIH. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- FDA. (n.d.). Bioanalytical Method Validation.
- ResearchGate. (2025). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. | Request PDF.
- FDA. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
Sources
- 1. youtube.com [youtube.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Phospholipid-based matrix effects in LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. nebiolab.com [nebiolab.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. biotage.com [biotage.com]
Technical Support Center: Optimizing LC-MS/MS for Terbinafine-d3 (N-methyl-d3) Detection
Welcome to the technical support center for the LC-MS/MS analysis of Terbinafine and its deuterated internal standard, Terbinafine-d3 (N-methyl-d3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of Terbinafine and Terbinafine-d3.
Q1: What are the recommended precursor and product ions for Terbinafine and Terbinafine-d3 (N-methyl-d3)?
A1: For quantitative analysis using tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode is crucial for selectivity and sensitivity. The recommended ions are:
-
Terbinafine: The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 292.2. A common and robust fragmentation product is m/z 141.1.[1][2]
-
Terbinafine-d3 (N-methyl-d3): As the deuterium labels are on the N-methyl group, the precursor ion will have an m/z of 295.2. The fragmentation pattern is expected to be similar to the unlabeled compound. The fragment corresponding to the naphthylmethyl portion will remain at m/z 141.1, while the other major fragment will show a +3 Da shift. Therefore, a logical product ion to monitor would be m/z 58.1 + 3 = 61.1, representing the deuterated dimethylaminomethyl fragment. However, to maintain consistency with the most stable and intense fragment of the parent compound, monitoring the transition 295.2 -> 141.1 is also a valid and often preferred approach as the deuterated portion is lost in this fragmentation.
Q2: Which ionization mode is best suited for Terbinafine analysis?
A2: Electrospray Ionization (ESI) in the positive ion mode is the most effective method for ionizing Terbinafine and its deuterated analogs.[2][3] Terbinafine contains a tertiary amine group that is readily protonated, leading to a strong signal for the [M+H]⁺ ion.
Q3: What type of HPLC column is recommended for Terbinafine separation?
A3: A C18 reversed-phase column is the standard choice for separating Terbinafine from complex matrices like plasma.[2] Typical column dimensions for conventional HPLC are 4.6 mm x 150 mm with 5 µm particles, while for UHPLC, shorter columns with smaller particle sizes (e.g., 2.1 mm x 50 mm, <2 µm) are used to achieve faster run times.
Q4: What are typical mobile phase compositions for this analysis?
A4: A gradient elution using a combination of an aqueous and an organic solvent is generally employed.
-
Aqueous Phase (Solvent A): Water with a small amount of acid, such as 0.1% formic acid or ammonium formate, to promote protonation and improve peak shape.
-
Organic Phase (Solvent B): Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and better UV transparency.
A typical gradient might start with a high percentage of the aqueous phase and ramp up to a high percentage of the organic phase to elute the highly lipophilic Terbinafine.
Troubleshooting Guide
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Terbinafine and Terbinafine-d3.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for both Terbinafine and the internal standard. What could be the cause?
-
Answer:
-
Secondary Silanol Interactions: Residual free silanol groups on the silica-based C18 column can interact with the basic amine group of Terbinafine, causing peak tailing.
-
Solution: Ensure the mobile phase is sufficiently acidic (pH 3-4) by adding formic acid or ammonium formate. This protonates the amine group on Terbinafine, minimizing interactions with silanols. Alternatively, use an end-capped column or a column with a different stationary phase chemistry (e.g., embedded polar group).
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the column and the mass spectrometer can cause peak broadening and tailing.
-
Solution: Use pre-cut, low-dead-volume tubing and ensure all fittings are secure.
-
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Question: I am not getting a strong enough signal for Terbinafine, especially at the lower limits of quantification. How can I improve sensitivity?
-
Answer:
-
Suboptimal Ion Source Parameters: The efficiency of ionization and ion transfer is highly dependent on the source settings.
-
Solution: Optimize the following parameters through a systematic approach (infusing a standard solution of Terbinafine can be helpful):
-
Capillary Voltage: Adjust to achieve a stable spray.
-
Gas Temperatures (Nebulizer and Drying Gas): Ensure efficient desolvation without causing thermal degradation.
-
Gas Flow Rates: Optimize for proper nebulization and droplet formation.
-
-
-
Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can interfere with the ionization of Terbinafine, reducing its signal.
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method. For plasma samples, consider solid-phase extraction (SPE) instead of simple protein precipitation to remove more interfering substances.
-
Chromatographic Separation: Adjust the HPLC gradient to separate Terbinafine from the regions of significant ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: Terbinafine-d3 will co-elute with Terbinafine and experience similar matrix effects, allowing for accurate quantification despite signal suppression.
-
-
-
Issue 3: Inconsistent Internal Standard Response
-
Question: The peak area of my internal standard, Terbinafine-d3, is highly variable between injections. What could be the problem?
-
Answer:
-
Inaccurate Pipetting: Inconsistent addition of the internal standard to samples and calibrators is a common source of error.
-
Solution: Use a calibrated pipette and ensure proper mixing after adding the internal standard. Prepare a working solution of the internal standard and add a consistent volume to each sample.
-
-
Degradation of the Internal Standard: Although stable isotope-labeled standards are generally robust, they can degrade under harsh conditions.
-
Solution: Check the stability of your stock and working solutions. Store them at the recommended temperature and protect them from light if necessary.
-
-
Mass Spectrometer Instability: Fluctuations in the instrument's performance can lead to variable signal intensity.
-
Solution: Perform a system suitability test before each run by injecting a standard solution to check for consistent response and retention time.
-
-
Experimental Protocols and Data
Key Mass Spectrometry Parameters
| Parameter | Terbinafine | Terbinafine-d3 (N-methyl-d3) |
| Precursor Ion (m/z) | 292.2 | 295.2 |
| Product Ion (m/z) | 141.1 | 141.1 or 61.1 (predicted) |
| Ionization Mode | ESI Positive | ESI Positive |
| Collision Energy (eV) | Optimize experimentally (typically 20-40 eV) | Optimize experimentally (typically 20-40 eV) |
| Dwell Time (ms) | 50-100 | 50-100 |
Sample Preparation Workflow for Plasma Samples
A common and effective method for extracting Terbinafine from plasma is protein precipitation followed by liquid-liquid extraction.
Step-by-Step Protocol:
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the Terbinafine-d3 working solution to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizations
LC-MS/MS Method Development Workflow
Caption: A typical workflow for developing a robust LC-MS/MS method for Terbinafine analysis.
Troubleshooting Logic Tree for Low Signal Intensity
Caption: A logical approach to diagnosing and resolving issues of low signal intensity.
References
-
Jain, D. S., et al. (2012). Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 66, 299-307. [Link]
-
Maurya, P., et al. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Biomedical Chromatography, 33(7), e4543. [Link]
-
Oliveira, C. H., et al. (2002). Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study. Journal of Mass Spectrometry, 37(4), 418-424. [Link]
-
The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. (2017). Journal of the Formosan Medical Association, 116(11), 869-875. [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. (2011). Bioanalysis, 3(14), 1627-1643. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Terbinafine-d3 (N-methyl-d3) Isotopic Integrity
Status: Operational Ticket ID: TBF-D3-ISO-001 Subject: Preventing Isotopic Exchange & Signal Loss in Terbinafine-d3 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering a common misconception in stable isotope chemistry. For Terbinafine-d3 (N-methyl-d3) , the deuterium label is located on the methyl group attached to a tertiary nitrogen. Unlike labile protons (–OH, –NH, –SH), the C–D bonds in an N-methyl group are chemically non-exchangeable under standard aqueous, organic, or physiological conditions.
If you are observing "loss of label" or mass shifts, it is almost certainly due to one of three distinct phenomena, not spontaneous isotopic exchange:
-
Metabolic N-Demethylation: Enzymatic removal of the entire methyl group.
-
In-Source Fragmentation: High-energy scrambling inside your Mass Spectrometer.
-
Photochemical Degradation: Breakdown of the allylamine backbone (unrelated to the isotope).
This guide provides the protocols to diagnose and prevent these specific failure modes.
Module 1: The Physics of Isotopic Exchange
Is the Label Actually Exchanging?
Users often fear that the deuterium (
| Bond Type | Location in Terbinafine | Exchange Risk | Context |
| N–D / O–D | Labile sites (None in Terbinafine-d3) | High | Instant exchange with solvent |
| C–D ( | N-Methyl-d3 (The Label) | Negligible | |
| C–D (Allylic) | Naphthalene ring / Side chain | Low | Stable unless exposed to strong UV or radical initiators. |
Expert Insight: The N-methyl-d3 group is chemically robust. If you see a mass shift of -3 Da (loss of label), you are likely losing the entire methyl group, not just the deuterium atoms.
Module 2: Troubleshooting Guide
Scenario A: "My Internal Standard Signal is Dropping in LC-MS"
Diagnosis: This is likely Ion Source Fragmentation , not solution exchange. The N-methyl bond in allylamines is susceptible to cleavage in high-voltage Electrospray Ionization (ESI).
Protocol: Ion Source Optimization
-
Lower Source Temperature: Reduce ESI source temp by 50°C. High heat promotes N-C bond cleavage.
-
Adjust Cone Voltage: Perform a voltage ramp. Terbinafine fragments easily; high cone voltage will strip the methyl group before detection, mimicking "exchange."
-
Mobile Phase pH: Ensure pH is acidic (0.1% Formic acid) to protonate the tertiary amine (
), stabilizing it during droplet evaporation.
Scenario B: "The Label Disappears During Incubation (Metabolism)"
Diagnosis: This is Metabolic N-Demethylation . Terbinafine is a substrate for CYP2D6, CYP1A2, and CYP3A4.[1][2][3] The primary metabolic route is removing the N-methyl group.
-
The Trap: If the enzyme removes the N-methyl-d3 group, you are left with Desmethylterbinafine (unlabeled). This looks like "total exchange."
-
The Fix: You cannot "prevent" this if measuring metabolism—it is the biological reality. However, the Deuterium Kinetic Isotope Effect (KIE) should slow this reaction compared to the non-deuterated drug.
Protocol: Validating the KIE
-
Incubate Terbinafine-d0 and Terbinafine-d3 separately.
-
Measure the rate of disappearance (
). -
Calculate
.-
If
: The label is not stabilizing the metabolic site (metabolism is happening elsewhere, e.g., naphthalene ring). -
If
: The N-methyl is the primary metabolic site, and d3 is effectively slowing it down.
-
Module 3: Visualizing the Pathways
The following diagram illustrates the difference between Chemical Stability (Storage) and Metabolic Instability (Experimental).
Caption: Figure 1. Stability profile of Terbinafine-d3.[4] Note that "Loss of Label" is driven by enzymatic cleavage or photodegradation, not solvent exchange.
Module 4: Storage & Handling Protocols
To ensure the integrity of your standard before it even reaches the experiment, follow these strict handling criteria.
Photostability (Critical)
Terbinafine contains an allylamine and a conjugated enyne system. It is sensitive to photo-isomerization and oxidation.
-
Requirement: Store solid and solution in amber glass vials .
-
Handling: Minimize exposure to fluorescent lab lights; use low-light hoods if possible for stock preparation.
Solvent Compatibility
While the d3-methyl is stable, the salt form (Hydrochloride) dictates solubility.
| Solvent | Compatibility | Notes |
| Methanol (MeOH) | Excellent | Preferred for stock solutions (1 mg/mL). Stable at -20°C for 6+ months. |
| Acetonitrile (ACN) | Good | Good for working standards. |
| Water | Moderate | Stable, but risk of microbial growth or hydrolysis of the enyne chain over long periods. |
| DMSO | Caution | Avoid for long-term storage; DMSO can facilitate oxidation of the allylic system. |
Workflow: Preventing Back-Exchange in Synthesis
If you are synthesizing Terbinafine-d3 yourself (via methylation of the secondary amine):
-
Reagent: Use Iodomethane-d3 (
) with >99.5 atom % D. -
Base: Use a non-nucleophilic base (e.g., DIPEA or Carbonate).
-
Avoid: Strong Lewis acids (
) which can catalyze scrambling on the aromatic ring, though the methyl group usually remains intact.
Module 5: FAQ - Addressing Common Fears
Q1: Can I use
Q2: Why does my mass spectrum show a split peak (M+3 and M+0)? A: This indicates purity issues, not exchange.
-
Check the Certificate of Analysis for "Isotopic Enrichment" (usually >99%).
-
If synthesized in-house, you may have incomplete methylation or contamination with non-deuterated methyl iodide.
-
Check for "Crosstalk": If your LC-MS transition for the internal standard overlaps with the analyte's isotope envelope, you will see false "unlabeled" signal.
Q3: Is the N-methyl-d3 group stable at pH 1 (Stomach acid simulation)?
A: Generally, yes. The tertiary amine protonates (
References
-
Metabolic Pathways of Terbinafine
-
Mechanisms of Hydrogen-Deuterium Exchange
- Englander, S. W. (2006). "Hydrogen labeling and protein structure." Nature. (General principle of labile vs. non-labile exchange).
-
Gomes, R. et al. (2017). "Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers." Molecules.
- Key Finding: Carbon-bound hydrogens in amines do not exchange with solvent without metal c
-
Stability of Internal Standards in LC-MS
-
Rule, G. et al. (2015). "Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis." ResearchGate.
- Key Finding: Identifies ion source conditions as the primary cause of apparent "scrambling" in deuter
-
-
Terbinafine-d3 Product Data & Handling
Sources
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noahrflynn.com [noahrflynn.com]
- 4. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 5. Terbinafine-d3 Hydrochloride - CAS - 1310012-15-7 | Axios Research [axios-research.com]
Technical Support Center: Optimizing the Recovery of Terbinafine-d3 from Plasma
Welcome to the technical support resource for the bioanalysis of Terbinafine. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify Terbinafine and its stable isotope-labeled internal standards, such as Terbinafine-d3(N-methyl-d3), from plasma samples. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you troubleshoot and improve your analyte recovery.
The unique physicochemical properties of Terbinafine present specific challenges in sample preparation. It is a highly lipophilic molecule, meaning it readily partitions into fats and lipids, and it exhibits very high plasma protein binding (>99%)[1]. Furthermore, as a weak base with a pKa of 7.1, its charge state and solubility are highly dependent on pH[2][3]. Understanding and leveraging these properties is the key to developing a robust and reproducible extraction method.
This guide moves beyond simple step-by-step instructions to explain the causality behind our experimental choices, ensuring you can adapt these principles to your specific laboratory conditions.
Troubleshooting Guide: Common Recovery Issues
This section addresses the most common challenges encountered during the extraction of Terbinafine-d3 from plasma in a question-and-answer format.
Q1: My recovery of Terbinafine-d3 is consistently low (<70%). What are the primary causes and how can I fix this?
A1: Consistently low recovery for a highly protein-bound and lipophilic compound like Terbinafine almost always points to two interconnected issues: 1) Inefficient disruption of drug-protein binding and 2) Suboptimal extraction chemistry that fails to favor the partitioning of the analyte from the aqueous plasma into the extraction solvent.
1.1 Overcoming High Protein Binding
With over 99% of Terbinafine bound to plasma proteins, simply adding an organic solvent is often insufficient to liberate the drug for extraction[1]. You must actively disrupt this interaction.
-
For Protein Precipitation (PPT): The choice and volume of the precipitating agent are critical. While fast, PPT is a cruder method. Acetonitrile is generally preferred over methanol for its superior ability to precipitate a wider range of proteins. A plasma-to-solvent ratio of at least 1:3 (e.g., 100 µL plasma to 300 µL acetonitrile) is recommended to ensure complete protein denaturation and release of the bound drug. Insufficient solvent will lead to incomplete precipitation and a gelatinous pellet that can trap the analyte, reducing recovery.
-
For Liquid-Liquid Extraction (LLE): This method offers a cleaner extract and can be more effective if optimized. The key is to alter the pH of the plasma sample before adding the extraction solvent. Terbinafine is a weak base (pKa = 7.1)[2][3]. By adding a small volume of a basic solution (e.g., 1M Sodium Hydroxide or Ammonium Hydroxide) to raise the plasma pH to >9, you deprotonate the Terbinafine molecule. This neutralization dramatically reduces its aqueous solubility and simultaneously helps disrupt its ionic interactions with plasma proteins, making it readily available for extraction into an organic solvent.
1.2 Optimizing Extraction Solvent Choice for LLE
The principle of "like dissolves like" is paramount. Terbinafine is lipophilic, so you must use a water-immiscible organic solvent that can effectively solubilize it. The choice of solvent significantly impacts recovery and extract cleanliness.
| Solvent | Polarity Index | Density (vs. Water) | Key Characteristics & Suitability for Terbinafine |
| Methyl tert-butyl ether (MTBE) | 2.5 | Lower | Highly Recommended. Excellent solvent for basic compounds. Low water miscibility provides a clean extract. Forms the upper layer, making aspiration easy. |
| Ethyl Acetate | 4.4 | Lower | Good general-purpose solvent. More polar than MTBE, may co-extract more interferences (e.g., phospholipids), potentially leading to matrix effects. |
| Dichloromethane (DCM) | 3.1 | Higher | Effective solvent but forms the lower layer, which can complicate manual aspiration. Also, environmental and health concerns are higher. |
| Hexane / Isoamyl Alcohol (95:5 v/v) | ~0.1 | Lower | A less polar option. The addition of a small amount of a more polar alcohol like isoamyl alcohol can improve recovery for compounds like Terbinafine. Good for minimizing extraction of polar interferences. |
Q2: I'm seeing high variability (poor precision) in my results across replicate samples. What is causing this?
A2: High variability, or poor precision (%CV > 15%), is typically a result of inconsistencies in the execution of the extraction protocol rather than a fundamental chemistry problem.
-
Vortexing and Mixing: Ensure that vortexing time and speed are identical for all samples. For LLE, inadequate mixing leads to incomplete partitioning of the analyte into the organic phase. A minimum of 60 seconds of vigorous vortexing is recommended.
-
Emulsion Formation (in LLE): The high protein content in plasma can lead to the formation of an emulsion (a third, cloudy layer) at the interface between the aqueous and organic phases. This traps the analyte and makes it impossible to cleanly separate the layers.
-
Solution 1: Centrifugation. Increasing the g-force or duration of the centrifugation step can help break stable emulsions.
-
Solution 2: pH Adjustment. Proper basification of the plasma (as described in A1) often minimizes emulsion formation.
-
Solution 3: Salt Addition. Adding a small amount of salt (e.g., Sodium Chloride) to the aqueous layer can increase its polarity and help force the separation of the organic and aqueous phases.
-
-
Phase Separation and Transfer: Be consistent in the volume of the organic layer transferred. Aspirating part of the protein pellet or the aqueous layer will introduce interferences and affect results. It is often better to sacrifice a small amount of the organic layer to ensure a clean transfer.
Q3: My recovery is acceptable, but I'm observing significant matrix effects (ion suppression) in my LC-MS/MS analysis. How do I get a cleaner extract?
A3: Matrix effects are caused by co-extracted endogenous components, primarily phospholipids, that interfere with the ionization of the analyte in the mass spectrometer source.
-
Switch from PPT to LLE: LLE is inherently cleaner than PPT. The precipitation process simply removes large proteins, leaving many smaller molecules, salts, and phospholipids in the supernatant. A well-chosen LLE solvent will be selective for your analyte and leave polar interferences behind in the aqueous layer.
-
Optimize LLE Solvent: If you are already using LLE, consider a less polar solvent. For example, if you are using ethyl acetate, switching to MTBE or a hexane-based system may reduce the co-extraction of interfering phospholipids.
-
Post-Extraction Dry-Down and Reconstitution: After extracting with an organic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. Then, reconstitute the residue in a small volume of a solvent that is compatible with your LC mobile phase (e.g., 50:50 methanol:water). This step serves two purposes: it concentrates your analyte, and it allows you to switch to a cleaner, more MS-friendly final solvent.
-
Consider Solid-Phase Extraction (SPE): For the cleanest possible extracts, SPE is the gold standard. A mixed-mode cation exchange SPE sorbent would be ideal for Terbinafine. This approach uses a combination of reversed-phase and ion-exchange retention mechanisms to strongly bind the basic analyte while allowing neutral and acidic interferences to be washed away, resulting in a highly purified final eluate.
Detailed Protocols
Protocol 1: Optimized Protein Precipitation (PPT)
This protocol is designed for rapid sample screening where speed is prioritized over extract cleanliness.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the internal standard (Terbinafine-d3) spiking solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Protocol 2: Optimized pH-Adjusted Liquid-Liquid Extraction (LLE)
This protocol is recommended for achieving higher recovery and a cleaner extract suitable for sensitive LC-MS/MS analysis.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the internal standard (Terbinafine-d3) spiking solution.
-
Add 25 µL of 1M NaOH to basify the plasma (target pH > 9). Vortex briefly for 10 seconds.
-
Add 600 µL of Methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at >3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (~500 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of your LC mobile phase starting condition (e.g., 50:50 methanol:water). Vortex to dissolve and inject.
Visual Guides
Caption: Workflow for Liquid-Liquid Extraction of Terbinafine.
Caption: Effect of pH on Terbinafine's extractability.
Frequently Asked Questions (FAQs)
-
Q: What is the pKa of Terbinafine and why is it important?
-
Q: Which extraction method is better: PPT or LLE?
-
A: It depends on your goal. PPT is faster but provides a "dirtier" extract with a higher risk of matrix effects. LLE requires more optimization but yields a cleaner sample, higher recovery, and better performance in sensitive LC-MS/MS assays. For regulated bioanalysis, LLE or SPE is strongly preferred.
-
-
Q: My LLE layers are not separating properly (emulsion). What should I do?
-
A: First, ensure your centrifugation is adequate (>3,000 x g for 10 mins). If an emulsion persists, try letting the tube stand for 5-10 minutes before transferring the organic layer, or gently agitate the tube with a pipette tip at the interface. As a last resort, a "salting-out" approach by adding a small amount of NaCl can be effective.
-
-
Q: Why is my internal standard (Terbinafine-d3) recovery also low?
-
A: This is expected and is the very reason for using a stable isotope-labeled internal standard. Terbinafine-d3 is chemically identical to Terbinafine and should behave the same way during extraction. If its recovery is low, it indicates a systematic issue with the extraction process itself. The goal is not necessarily 100% recovery, but rather a consistent and reproducible recovery for both the analyte and the internal standard. The ratio of their responses is what provides an accurate quantification.
-
References
-
ResearchGate. (n.d.). Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. Retrieved from [Link]
-
Wikipedia. (2024). Terbinafine. Retrieved from [Link]
-
Pharmacology of Terbinafine Hydrochloride. (2024, February 12). YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Terbinafine Hydrochloride. Retrieved from [Link]
-
Apotex Inc. (2018, April 23). TERBINAFINE Product Monograph. Retrieved from [Link]
-
ACS Publications. (2023, April 13). Solubility Determination and Thermodynamic Correlation for Terbinafine Hydrochloride in Several Mono-solvents. Retrieved from [Link]
Sources
Navigating Ion Suppression in Terbinafine Bioanalysis: A Technical Troubleshooting Guide
Welcome to the technical support center for the bioanalysis of Terbinafine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of ion suppression in LC-MS/MS analysis. By leveraging a deuterated internal standard, such as Terbinafine-d7, we can achieve robust and reliable quantification. This resource provides in-depth, experience-driven answers to the practical issues you may encounter.
Understanding the Challenge: Ion Suppression in Bioanalysis
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix.[1][2] In bioanalysis, complex matrices like plasma are rich in endogenous components such as phospholipids, salts, and proteins, which are notorious for causing ion suppression.[1][2][3] This phenomenon can lead to inaccurate and imprecise quantitative results, compromising the integrity of pharmacokinetic and bioequivalence studies.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), like Terbinafine-d7, is a cornerstone of modern bioanalytical practice.[1] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction of signal variability.[1][5]
Frequently Asked Questions & Troubleshooting Guides
Q1: My Terbinafine and Terbinafine-d7 signals are unexpectedly low and variable, even at higher concentrations. Could this be ion suppression?
A: Yes, this is a classic sign of significant ion suppression. When both the analyte and the internal standard signals are concurrently and erratically reduced, it strongly suggests that co-eluting matrix components are interfering with the ionization process in the mass spectrometer's source.[5][6]
Troubleshooting Workflow:
To confirm and pinpoint the source of ion suppression, a post-column infusion experiment is highly recommended.[7][8] This involves infusing a constant flow of Terbinafine and Terbinafine-d7 solution into the LC eluent stream after the analytical column, while injecting a blank, extracted matrix sample. A drop in the stable baseline signal at specific retention times indicates the elution of interfering components.[8]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Stability testing of Terbinafine-d3(N-methyl-d3) in various solvents and temperatures
Case ID: TBF-D3-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide
Introduction: The Bioanalytical Context
Welcome to the technical support center. You are likely working with Terbinafine-d3 (N-methyl-d3) as an Internal Standard (IS) for LC-MS/MS quantification of Terbinafine in biological matrices (plasma, serum, nails, or skin).
The Critical Challenge: Terbinafine is a lipophilic allylamine antifungal. Its "d3" analog carries three deuterium atoms on the N-methyl group.[1] While chemically robust in the right environment, this molecule faces two distinct threats that jeopardize bioanalytical accuracy:
-
Photochemical Instability: The conjugated allylamine structure is highly sensitive to UV radiation, leading to E/Z isomerization or cleavage.
-
Solubility Mismatches: With a LogP of ~5.5, Terbinafine-d3 will precipitate in high-aqueous environments, causing "ghost" signal loss often mistaken for degradation.
This guide replaces generic advice with specific, causality-driven protocols to ensure your IS tracks your analyte perfectly.
Module 1: Solvent Compatibility & Stock Preparation
The Science: Terbinafine-d3 is essentially insoluble in water. Direct reconstitution in aqueous buffers or mobile phase A (often 0.1% Formic Acid in water) will result in immediate precipitation or adsorption to container walls.
Optimal Solvent Systems
| Solvent System | Solubility Rating | Application | Risk Factor |
| Methanol (100%) | ⭐⭐⭐⭐⭐ (Excellent) | Primary Stock Solution (1 mg/mL) | Low. Best for long-term storage.[2] |
| Acetonitrile (100%) | ⭐⭐⭐⭐ (Good) | Alternative Stock | Medium. Higher evaporation rate than MeOH. |
| DMSO | ⭐⭐⭐⭐ (Good) | High-conc. libraries | High. Difficult to remove; freeze/thaw issues. |
| Water / Buffer | ❌ (Poor) | NEVER use for Stock | Extreme. Causes precipitation/adsorption. |
Protocol: The "Organic-First" Dilution Workflow
Do not skip the intermediate step. Direct dilution from 100% Organic to 100% Aqueous often causes "crashing out" at the mixing interface.
Figure 1: Stepwise dilution workflow to prevent hydrophobic precipitation. The intermediate 50:50 step acts as a solubility bridge.
Module 2: Temperature & Photostability (The "Amber Rule")
The Science: Terbinafine contains a triple bond conjugated with a double bond. Under UV light (even fluorescent lab lights), the trans (E) double bond can isomerize to the cis (Z) form. The Z-isomer often has a different retention time and MRM response, leading to peak splitting or quantification bias.
Stability Matrix
| Condition | Stability Duration | Recommendation |
| -80°C (Dark) | > 2 Years | Long-term storage of solid and primary stock. |
| -20°C (Dark) | 6 Months | Working stock solutions (MeOH). |
| 4°C (Amber Vial) | 1-2 Weeks | Autosampler stability (in 50:50 solvent). |
| Room Temp (Light) | < 4 Hours | CRITICAL RISK. Avoid benchtop exposure. |
Protocol:
-
Amber Glass Only: All stocks and working solutions must be in amber glass vials.
-
Gold Light: If possible, perform weighing and dilution under yellow (sodium vapor) light or in a darkened hood.
-
Autosampler: Ensure the autosampler compartment is cooled (4°C) and dark.
Module 3: Isotopic Integrity (The "d3" Factor)
The Science: The deuterium atoms in Terbinafine-d3 are located on the N-methyl group (
-
Isotopic Exchange: Unlike deuterium on acidic groups (OH, NH, SH), the C-D bonds on the methyl group are chemically stable and do not undergo back-exchange with solvent protons (H) under standard LC-MS conditions (pH 2-8).
-
Metabolic Risk: In biological matrices (plasma/liver microsomes), the N-methyl group is the primary site of metabolism (N-demethylation). If your matrix contains active enzymes, the IS will degrade into desmethyl-terbinafine (losing the d3 label entirely).
Troubleshooting "Signal Loss": If you see the mass signal shift from M+3 to M+0, it is likely contamination with native analyte or fragmentation , not isotopic exchange.
Module 4: Troubleshooting & FAQs
Interactive Troubleshooting Logic
Figure 2: Decision tree for diagnosing Internal Standard (IS) variability.
Frequently Asked Questions
Q: Can I store the IS in the autosampler for 48 hours? A: Only if the solvent is at least 50% organic (MeOH/ACN) and the temperature is controlled at 4°C. In high-aqueous buffers (e.g., 90% water), Terbinafine-d3 may precipitate or adsorb to the needle/loop over time, causing a drift in area counts.
Q: My IS peak is splitting. Is the deuterium falling off? A: No. Peak splitting is almost certainly due to solvent mismatch (injecting a strong organic solvent into a weak aqueous mobile phase) or photodegradation (isomerization).
-
Fix: Match your sample solvent strength to the initial mobile phase conditions, or reduce injection volume.
Q: I see a signal at the transition for native Terbinafine in my "IS Only" blank. Why? A: This is "Cross-Talk." It usually stems from isotopic impurity (the d3 standard containing trace d0) or fragmentation in the MS source where the d3 label is lost before detection.
-
Fix: Check the Certificate of Analysis for Isotopic Purity (should be >99%). Adjust MS collision energy to prevent in-source fragmentation.
References
-
Cayman Chemical. (2023). Terbinafine-d3 (hydrochloride) Product Information & Stability. Link
-
Kryczyk, A. et al. (2019). Photostability of Terbinafine Under UVA Irradiation: The Effect of UV Absorbers. Journal of Chromatography B. Link
-
Vance, J. et al. (2012). Deuterated Internal Standards in LC-MS Bioanalysis: Minimizing Isotope Effects. Bioanalysis Journal. Link
-
U.S. Pharmacopeia (USP). Terbinafine Hydrochloride: Storage and Stability Guidelines. Link
Sources
Technical Support Center: Troubleshooting Terbinafine-d3 (N-methyl-d3) Internal Standard Calibration Issues
Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Terbinafine-d3 as an internal standard (IS) in their analytical workflows. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and ensure the integrity of your data.
Troubleshooting Guide
This section addresses specific issues you may encounter with Terbinafine-d3 as an internal standard, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Non-Linear Calibration Curve
Symptom: Your calibration curve for Terbinafine, using Terbinafine-d3 as an internal standard, is showing a non-linear (e.g., quadratic) response, particularly at higher concentrations.
Causality: While stable isotope-labeled internal standards like Terbinafine-d3 are ideal, non-linearity can still occur due to several factors. One common cause in LC-MS/MS analysis is ionization saturation in the mass spectrometer's ion source.[1] When the concentration of the analyte (Terbinafine) becomes very high, it can compete with the internal standard (Terbinafine-d3) for ionization, leading to a suppressed signal for the IS.[1][2]
Troubleshooting Protocol:
-
Assess Raw Peak Areas: Plot the raw peak areas of both Terbinafine and Terbinafine-d3 against the concentration of the calibration standards.
-
Dilution Experiment: Prepare a dilution series of your highest concentration calibrator.
-
Procedure: Dilute the highest standard 2-fold, 5-fold, and 10-fold with the blank matrix. Analyze these diluted samples.
-
Analysis: If the calculated concentrations of the diluted samples are accurate, it confirms that the issue is concentration-dependent.
-
-
Optimize MS Source Conditions:
-
Adjust parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature to improve ionization efficiency and reduce saturation.
-
-
Consider a Different Internal Standard: If the issue persists, consider using a different internal standard that has a greater difference in retention time from Terbinafine to minimize co-elution and competition in the ion source. However, a stable isotope-labeled IS is generally the preferred choice.[3]
Issue 2: High Variability in Internal Standard Response
Symptom: You are observing significant and random fluctuations in the Terbinafine-d3 peak area across your analytical run, even in quality control (QC) samples.
Causality: Variability in the internal standard response can undermine the accuracy of your results.[4] Potential causes include issues with sample preparation, instrument performance, or the stability of the internal standard itself.[5]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high internal standard variability.
Detailed Steps:
-
Sample Preparation Review:
-
Pipetting: Ensure accurate and consistent pipetting of the Terbinafine-d3 working solution into all samples. Use a calibrated pipette and proper technique.
-
Extraction: Inconsistent recovery during liquid-liquid or solid-phase extraction can lead to variability. Ensure the extraction procedure is robust and well-controlled.
-
Evaporation/Reconstitution: If an evaporation step is used, ensure it is not to complete dryness, which can cause analyte loss. Ensure the reconstituted sample is vortexed thoroughly.
-
-
Instrument Performance Check:
-
LC System: Check for leaks, pressure fluctuations, and proper functioning of the autosampler.
-
MS System: A dirty ion source can lead to erratic signal. Clean the source and optimize settings.
-
-
Internal Standard Stability:
-
Stock Solution: Verify the stability of your Terbinafine-d3 stock and working solutions.[6] Re-prepare if necessary.
-
In-Process Stability: Evaluate the stability of Terbinafine-d3 in the processed sample matrix under the conditions of your analytical run.
-
Frequently Asked Questions (FAQs)
Q1: My calibration curve has a poor correlation coefficient (r² < 0.99). What should I check first?
A1: A poor correlation coefficient is often due to a flyer point or a systemic issue.
-
Individual Data Points: First, examine the individual data points of your calibration curve. A single inaccurate calibrator can significantly impact the r². Re-prepare and re-inject the problematic standard.
-
Linear Range: Ensure that the concentration range of your calibration standards is appropriate for your samples and within the linear range of the detector.
-
Weighting: If you have a wide dynamic range, consider using a weighted linear regression (e.g., 1/x or 1/x²) to give more weight to the lower concentration points.
Q2: I'm seeing a small peak for Terbinafine in my blank samples. What could be the cause?
A2: This is likely due to carryover or contamination.
-
Carryover: Inject a blank sample immediately after your highest concentration standard. If a peak is present, you have carryover. To mitigate this, improve the wash method for your autosampler and consider a longer chromatographic run time.
-
Contamination:
-
Internal Standard: Your Terbinafine-d3 internal standard may contain a small amount of unlabeled Terbinafine.[7] Check the certificate of analysis for your IS.
-
Reagents/Glassware: Ensure all reagents, solvents, and glassware are clean and free of Terbinafine contamination.
-
Q3: The retention time of my Terbinafine-d3 is slightly different from Terbinafine. Is this normal?
A3: Yes, a slight shift in retention time between a deuterated internal standard and the analyte is common, especially with a higher number of deuterium atoms.[8] This is due to the slightly different physicochemical properties of the deuterated compound. This small shift is generally acceptable as long as it is consistent and does not affect the integration of the peaks.
Q4: What are the regulatory expectations for using an internal standard in bioanalytical methods?
A4: Regulatory bodies like the FDA and EMA have specific guidelines for bioanalytical method validation.[9][10][11] Key expectations include:
-
The internal standard should be similar to the analyte in terms of chemical properties and chromatographic behavior.[10]
-
The response of the internal standard should be monitored for variability.[4][12]
-
The method validation should include experiments to assess selectivity, accuracy, precision, and stability, all of which rely on a consistent internal standard performance.[13][14]
Quantitative Data Summary Table
| Parameter | Acceptance Criteria (Typical) | Reference |
| Calibration Curve (r²) | ≥ 0.99 | [13] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [13] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | [13] |
References
-
de Souza, G., et al. (2007). Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study. Journal of AOAC International. Available at: [Link]
-
ResearchGate. (n.d.). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Available at: [Link]
-
Maurer, H. H., et al. (2003). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
National Institutes of Health. (2023). Multitargeted Internal Calibration for the Quantification of Chronic Kidney Disease-Related Endogenous Metabolites Using Liquid Chromatography–Mass Spectrometry. Available at: [Link]
-
Sachdeva, A., et al. (2018). Quantitative Investigation of Terbinafine Hydrochloride Absorption into a Living Skin Equivalent Model by MALDI-MSI. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Determination of terbinafine in human plasma using UPLC‐MS/MS: Application to a bioequivalence study in healthy subjects. Available at: [Link]
-
Sheffield Hallam University Research Archive. (n.d.). Quantitative investigation of terbinafine hydrochloride absorption into a living skin equivalent model by MALDI- MSI. Available at: [Link]
-
National Institutes of Health. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. Available at: [Link]
-
National Institutes of Health. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Available at: [Link]
-
Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. Available at: [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
ResearchGate. (2018). Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. Available at: [Link]
-
ResearchGate. (n.d.). Calibration standard curves with and without deuterated internal standard. Available at: [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Available at: [Link]
-
MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Available at: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
ResearchGate. (n.d.). Stability of the terbinafine hydrochloride-loaded SLNs. Available at: [Link]
-
Reddit. (n.d.). Understanding Internal standards and how to choose them. Available at: [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. Available at: [Link]
-
Chromatography Online. (2015). Internal Standard Calibration Problems. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]
-
ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Accelerated Stability Study, Swing Study and Photostability Study on Terbinafine Hydrochloride Creams. Available at: [Link]
-
ResearchGate. (n.d.). Internal standard calibration in the case of nonlinear calibration dependencies. Available at: [Link]
-
ResearchGate. (2018). What is causing the problem for unreproducible callibration curves within LC-MS/MS?. Available at: [Link]
-
ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Impact of biological matrix components on Terbinafine-d3(N-methyl-d3) stability
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Terbinafine-d3(N-methyl-d3). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered challenges regarding the stability of this internal standard in complex biological matrices. As your dedicated application scientist, my goal is to move beyond simple procedural lists and delve into the causative factors behind common analytical issues, empowering you to build robust and reliable bioanalytical methods.
Section 1: Foundational Concepts - Understanding the Challenge
Before troubleshooting specific problems, it's crucial to understand the key players: the analyte and the environment it's in.
FAQ 1: What is Terbinafine-d3(N-methyl-d3) and why is its stability so critical?
Terbinafine-d3(N-methyl-d3) is a stable, isotopically labeled version of the antifungal drug Terbinafine.[1][2] In quantitative bioanalysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS).[1] An IS is added at a known concentration to every sample, including calibration standards and quality controls (QCs). The analytical method measures the ratio of the analyte (Terbinafine) to the IS.
The core assumption is that the IS behaves identically to the analyte during sample preparation, extraction, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the IS, meaning the ratio remains constant, ensuring accurate quantification.
Therefore, the stability of Terbinafine-d3 is paramount. If the IS degrades in the biological matrix while the analyte does not (or vice-versa), this fundamental ratio is compromised, leading directly to inaccurate and unreliable concentration data.[3][4][5]
FAQ 2: What are "biological matrix effects" and how do they impact analysis?
A biological matrix (e.g., plasma, blood, urine, tissue homogenate) is a highly complex mixture of endogenous components like phospholipids, proteins, salts, and metabolites.[6] "Matrix effect" refers to the alteration of analyte ionization efficiency by these co-eluting components in the mass spectrometer's ion source.[7] This can manifest in two ways:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte and/or IS, leading to a weaker signal and poor sensitivity.[8]
-
Ion Enhancement: A less common effect where matrix components increase ionization efficiency, leading to an artificially high signal.[6][8]
Matrix effects can cause significant errors in accuracy and precision, and regulatory agencies require their thorough evaluation during method validation.[6][7]
Section 2: Troubleshooting Common Stability and Matrix-Related Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: Inconsistent or Low Internal Standard (IS) Response
Q: I'm analyzing a batch of plasma samples, and the peak area for my Terbinafine-d3 internal standard is erratic and significantly lower than in my neat standards. What's going on?
A: This is a classic symptom of ion suppression caused by matrix effects. Endogenous components from the plasma, most notably phospholipids, are likely co-eluting with your Terbinafine-d3 and interfering with its ionization in the MS source.[6] While this could also indicate degradation, matrix effects are a primary suspect when the issue appears immediately upon analysis of biological samples.
This protocol helps you differentiate between analyte loss during extraction (recovery) and ion suppression/enhancement (matrix effect).
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Analyte and IS spiked into the final mobile phase solvent. This represents 100% response with no matrix influence.
-
Set B (Post-Extraction Spike): Blank biological matrix is fully extracted first, and the analyte and IS are spiked into the final, clean extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process begins (this is your standard QC sample).
-
-
Analyze and Calculate:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpret the Results:
-
A Matrix Effect value significantly less than 100% confirms ion suppression .
-
A value greater than 100% indicates ion enhancement .
-
A low Recovery value indicates that your extraction process is inefficient at isolating the analyte/IS from the matrix.
-
Caption: Workflow to diagnose the cause of poor internal standard response.
Problem 2: Declining Analyte Concentration in Stored QC Samples
Q: My validation failed for long-term stability. The Terbinafine-d3 concentration in my QC samples stored at -80°C for a month has dropped by 25%. What could cause this?
A: A significant drop in concentration over time points directly to analyte instability. For Terbinafine, a tertiary amine, several degradation pathways are possible within a biological matrix, even when frozen.[9]
-
Causality 1: Enzymatic Degradation: Terbinafine undergoes extensive metabolism in the liver, primarily through Cytochrome P450 (CYP) enzymes like CYP2C19 and CYP3A4.[10][11][12][13] Residual enzymatic activity in plasma samples, even at low temperatures, can slowly metabolize the drug. The primary metabolic pathways involve N-dealkylation.[9][13]
-
Causality 2: pH-Dependent Hydrolysis: Although Terbinafine is relatively stable, extreme pH shifts during sample processing or freeze-thaw cycles can potentially lead to hydrolysis of labile parts of the molecule.
-
Causality 3: Oxidative Degradation: The presence of oxidizing agents in the matrix could lead to the formation of metabolites like Terbinafine N-oxide.
According to regulatory guidelines (e.g., ICH M10), a comprehensive stability assessment is mandatory.[14][15] If you encounter failures, you must systematically investigate the cause.
-
Confirm the Instability: Re-run the failed stability time point with freshly prepared calibration standards to rule out issues with the original standard curve.
-
Evaluate the Impact of Enzyme Activity: Prepare a new set of QC samples in plasma. To half of the samples, add an enzyme inhibitor (e.g., sodium fluoride) immediately after spiking. Store both sets under the same conditions and analyze at set intervals. A significant difference in stability between the two sets points to enzymatic degradation.
-
Assess pH: Measure the pH of your matrix before and after processing. Ensure your processing buffers are not causing a drastic shift in pH that might promote degradation.
-
Review Sample Handling: Ensure samples are being handled correctly from the point of collection. Delays in processing or inadequate cooling can allow for significant degradation before the samples are even frozen.[16][17]
| Stability Test | Purpose | Typical Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | Assesses stability after repeated freezing and thawing cycles. | Low and High QCs frozen at -20°C or -80°C, thawed completely at room temp, and refrozen. Repeat for 3-5 cycles. | Mean concentration within ±15% of nominal value.[18][19] |
| Short-Term (Bench-Top) Stability | Simulates sample processing time on the bench. | Low and High QCs kept at room temperature for an expected processing duration (e.g., 4-24 hours). | Mean concentration within ±15% of nominal value.[18][19] |
| Long-Term Stability | Determines how long samples can be stored. | Low and High QCs stored at the intended storage temperature (e.g., -80°C) for the duration of the study. | Mean concentration within ±15% of nominal value.[18][19] |
| Post-Process Stability | Assesses stability of the extracted sample in the autosampler. | Extracted Low and High QCs left in the autosampler for the expected run time. | Mean concentration within ±15% of nominal value.[18] |
Section 3: Proactive Strategies for Ensuring Stability
The most effective troubleshooting is prevention. Implementing robust protocols from the outset will save significant time and resources.
Best Practice 1: Rigorous Sample Collection and Handling
The stability clock starts the moment the sample is collected. Controlling pre-analytical variables is critical.[4]
-
Select Appropriate Anticoagulant: Use tubes containing K2EDTA or K3EDTA. Avoid heparin if you suspect it may interfere with extraction or cause ion suppression.
-
Add Stabilizers (If Necessary): Based on your initial stability assessment, consider using tubes containing a stabilizer like sodium fluoride to inhibit enzymatic activity.[16]
-
Cool Immediately: Place samples on ice or in a refrigerated rack immediately after collection.
-
Process Promptly: Centrifuge to separate plasma within one hour of collection. This minimizes ongoing enzymatic reactions in whole blood.
-
Store Correctly: Immediately transfer the harvested plasma to clearly labeled polypropylene tubes and freeze at -80°C. Long-term storage at -20°C is often insufficient to halt all enzymatic degradation.[16][20][21]
Caption: Best practice workflow for blood sample collection to ensure analyte stability.
Best Practice 2: Optimizing Sample Preparation
The goal of sample preparation is twofold: to isolate the analyte and to remove interfering matrix components.[22] The choice of technique has a profound impact on the cleanliness of your final extract.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Add an organic solvent (e.g., acetonitrile) to crash out proteins. | Fast, simple, inexpensive. | Poor removal of phospholipids and other interferences; high risk of matrix effects.[22] | High-throughput screening where speed is prioritized over cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partition analyte between aqueous sample and an immiscible organic solvent. | Good removal of salts and some polar interferences. | Can be labor-intensive, uses large solvent volumes, may have emulsion issues. | Isolating moderately polar to non-polar analytes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Excellent removal of interferences (phospholipids, salts); high recovery and concentration factor. | More complex method development, higher cost per sample. | When high sensitivity and minimal matrix effects are required; considered the "gold standard" for clean extracts. |
For Terbinafine, a lipophilic compound, a well-developed Solid-Phase Extraction (SPE) method using a reverse-phase or mixed-mode cation exchange sorbent is highly recommended to eliminate the phospholipids that are a primary cause of ion suppression.
References
-
National Center for Biotechnology Information. (2023, May 29). Terbinafine. StatPearls. Retrieved from [Link]
-
ResearchGate. (n.d.). Terbinafine. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Terbinafine Hydrochloride? Synapse. Retrieved from [Link]
-
Vuckovic, D. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Toxicology, 2012, 370709. Retrieved from [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. Retrieved from [Link]
-
Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Determining Terbinafine in Plasma and Saline Using HPLC. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Remião, F., et al. (2017). Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]
-
IARC Publications. (n.d.). Biological sample collection, processing, storage and information management. Retrieved from [Link]
-
Li, W., & Cohen, L. H. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(15), 1803–1816. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Retrieved from [Link]
-
Precision for Medicine. (n.d.). Biological Sample Storage & Management Best Practices. Retrieved from [Link]
-
Wiley Analytical Science. (2023, November 28). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Retrieved from [Link]
-
Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
-
GenoMEL. (n.d.). Guidelines for the Handling of Biological Samples. Retrieved from [Link]
-
World Health Organization. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]
-
Vacc-Safe. (n.d.). Biological Sample Collection and Storage. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, January). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Terbinafine-impurities. Retrieved from [Link]
-
PubChem. (n.d.). N-((2Z)-6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 13. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genomel.org [genomel.org]
- 18. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 21. Biological Sample Collection and Storage | Vacc-Safe [vaccsafe.com.au]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparison of Terbinafine-d3(N-methyl-d3) and structural analog internal standards
This guide provides an in-depth technical comparison between Terbinafine-d3 (N-methyl-d3) and Structural Analog Internal Standards (specifically Naftifine) for bioanalytical applications.
Executive Summary
Part 1: The Physicochemical Basis
To understand the performance gap, one must analyze the structural behaviors of the candidates under Reversed-Phase (RP) chromatography and Electrospray Ionization (ESI).
The Candidates
-
Analyte: Terbinafine (Allylamine antifungal).[2][3][4][5] Highly lipophilic (LogP ~6.0), basic (pKa ~7.1).
-
IS Option A: Terbinafine-d3 (N-methyl-d3). [6]
-
Structure: Identical to Terbinafine except for three deuterium atoms on the N-methyl group.[6]
-
Behavior: Exhibits nearly identical pKa and hydrophobicity to the analyte.
-
-
IS Option B: Naftifine (Structural Analog).
-
Structure: An allylamine lacking the tert-butylacetylene side chain of Terbinafine.
-
Behavior: Similar ionization efficiency but significantly different hydrophobicity, leading to retention time (RT) shifts.
-
The Mechanism of Error: Matrix Effects
In LC-MS/MS, phospholipids and endogenous salts elute in specific windows.
-
The SIL Advantage: Terbinafine-d3 co-elutes with Terbinafine. If the analyte experiences 40% ion suppression from a phospholipid, the SIL-IS also experiences 40% suppression. The Ratio (Analyte/IS) remains constant.
-
The Analog Flaw: Naftifine elutes earlier (typically
RT 0.5 - 1.5 min). It may elute in a suppression-free zone while the analyte elutes in a suppression zone. The Ratio becomes skewed, leading to quantitative inaccuracy.
Part 2: Visualizing the Mechanism
The following diagram illustrates why Analog ISs fail in complex matrices compared to SIL ISs.
Caption: Figure 1. Mechanism of Matrix Effect Compensation. The SIL-IS (d3) tracks the analyte through the suppression zone, whereas the Analog-IS (Naftifine) separates, failing to correct for ionization loss.
Part 3: Performance Comparison Data
The following data summarizes typical validation parameters observed in comparative studies (e.g., J. Chromatogr. B, Biomed. Chromatogr.).
| Feature | Terbinafine-d3 (SIL-IS) | Naftifine (Analog-IS) | Impact on Data Quality |
| Retention Time (RT) | Matches Analyte ( | Shifts ( | High. Co-elution is critical for tracking peak integration cut-offs. |
| Matrix Factor (MF) | Normalized MF | Normalized MF varies (0.85 - 1.15) | Critical. Analog IS fails to correct lot-to-lot plasma variability. |
| Recovery Consistency | Tracks extraction losses perfectly | May extract differently (e.g., 85% vs 90%) | Medium. Requires stricter extraction control for Analogs. |
| Linearity (r²) | > 0.999 | > 0.995 | Low. Both provide linear responses in clean standards. |
| Cost | High ( | Low ($) | Logistical. Factor in failure investigation costs. |
Technical Note: The Deuterium Isotope Effect
While d3 is superior, users must be aware of the "Deuterium Isotope Effect." In high-resolution chromatography, deuterated compounds are slightly less lipophilic than their protium counterparts, potentially causing a slight RT shift (e.g., 2-3 seconds).
-
Mitigation: Ensure the integration window is wide enough to capture both, or use 13C-labeled standards (no RT shift) if ultra-high precision is required, though d3 is sufficient for 99% of bioanalytical assays.
Part 4: Recommended Experimental Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) , which is preferred for Terbinafine to minimize matrix load before the sample reaches the MS.
Workflow Diagram
Caption: Figure 2. Optimized LLE Workflow for Terbinafine Quantification.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve Terbinafine-d3 (HCl salt) in Methanol to 1 mg/mL.
-
Critical: Store at -20°C. Deuterium on the N-methyl is generally stable, but avoid acidic aqueous storage for prolonged periods.
-
-
Sample Pre-treatment:
-
Aliquot 100 µL human plasma.[7]
-
Add 20 µL of IS Working Solution (Terbinafine-d3).
-
Add 100 µL 0.1M NaOH. Reasoning: Terbinafine is a base. High pH ensures it is uncharged (free base) to move into the organic solvent.
-
-
Extraction (LLE):
-
Add 2 mL Hexane:Ethyl Acetate (80:20 v/v) .
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL Mobile Phase (e.g., 80% ACN / 20% Ammonium Formate).
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm.[7]
-
Mobile Phase: Isocratic ACN:10mM Ammonium Formate (85:15).
-
Transitions (MRM):
-
Part 5: Conclusion & Recommendation
-
Use Naftifine (Analog) when:
-
Budget is the primary constraint.
-
The matrix is simple (e.g., solvent standards, water analysis).
-
You are performing early-stage "fit-for-purpose" discovery screening.
-
-
Use Terbinafine-d3 (SIL) when:
-
Regulatory submission (FDA/EMA) is required.
-
Analyzing complex matrices (hemolyzed plasma, tissue homogenates).
-
High-throughput methods (Protein Precipitation) are used, where matrix suppression is high.
-
Verdict: For any rigorous drug development program, Terbinafine-d3 is the mandatory standard to ensure data integrity and pass bioanalytical method validation guidelines.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Iriarte, G., et al. (2025). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]
-
Bhatia, M.S., et al. (2010). Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma. Biomedical Chromatography. [Link]
-
Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubChem. (2025).[2] Terbinafine Hydrochloride Compound Summary. National Library of Medicine.[2] [Link][2]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Terbinafine Hydrochloride | C21H26ClN | CID 5282481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Preparation, Characterisation, and Topical Delivery of Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Terbinafine-d3 Hydrochloride - CAS - 1310012-15-7 | Axios Research [axios-research.com]
- 7. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Terbinafine Quantification Methods
This guide provides an in-depth comparison of the two most prevalent analytical methods for the quantification of the antifungal agent terbinafine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions when selecting and validating an appropriate analytical method for their specific research or clinical needs.
The accurate quantification of terbinafine in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2] The choice of analytical methodology can significantly impact the reliability and comparability of data across different laboratories. This guide will delve into the technical nuances of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on established validation parameters.
Principles of Terbinafine Quantification
Terbinafine, an allylamine antifungal, is widely used for the treatment of fungal infections.[3] Its efficacy and safety are directly related to its concentration in biological fluids. Therefore, robust and reliable analytical methods are paramount.[2]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For terbinafine, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.[4][5]
-
UV Detection: Following separation, the concentration of terbinafine is determined by its absorbance of ultraviolet light at a specific wavelength.[3][5] The amount of light absorbed is directly proportional to the concentration of the analyte.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers a higher degree of selectivity and sensitivity.[1][6] After chromatographic separation, the analyte is ionized and introduced into a mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): This technique involves two stages of mass analysis. The first stage selects the terbinafine parent ion, which is then fragmented. The second stage analyzes a specific fragment ion. This parent-fragment transition is highly specific to terbinafine, minimizing interference from other compounds in the matrix.[6][7]
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and available resources.
| Parameter | HPLC-UV | LC-MS/MS | Justification |
| Selectivity | Good | Excellent | LC-MS/MS offers superior selectivity due to the specific parent-fragment ion transition, reducing the likelihood of interference from co-eluting compounds.[8] |
| Sensitivity (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | The inherent sensitivity of mass spectrometric detection allows for the quantification of much lower concentrations of terbinafine.[1][6][7] |
| Linearity (r²) | >0.998 | >0.998 | Both methods can achieve excellent linearity over a defined concentration range.[3][6] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% | Both methods demonstrate high accuracy when properly validated.[3][9] |
| Precision (%RSD) | < 5% | < 5% | Both methods are capable of high precision for both intra-day and inter-day analyses.[3][6] |
| Cost | Lower | Higher | HPLC-UV systems are generally less expensive to purchase and maintain than LC-MS/MS systems. |
| Throughput | Moderate | High | LC-MS/MS methods can often have shorter run times, allowing for higher sample throughput.[1][7] |
Experimental Protocols
The following are representative protocols for the quantification of terbinafine in human plasma. These protocols are based on established and validated methods and adhere to guidelines from regulatory bodies such as the FDA and EMA.[10][11][12][13][14]
Workflow for Terbinafine Quantification
Caption: General workflow for terbinafine quantification in plasma.
Method 1: HPLC-UV Protocol
This protocol is designed to be a robust and cost-effective method for routine analysis.
1. Sample Preparation (Protein Precipitation)
- To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).
- Add 600 µL of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the clear supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
- Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer (pH 5) in a ratio of 80:10:10 (v/v/v).[5]
- Flow Rate: 1.2 mL/min.[5]
- Injection Volume: 20 µL.
- Column Temperature: Ambient.
- UV Detection: 282 nm.[5][9]
3. Rationale Behind Experimental Choices
- Protein Precipitation: Acetonitrile is an efficient and commonly used solvent for precipitating plasma proteins, which would otherwise interfere with the chromatographic analysis.
- C18 Column: The C18 stationary phase provides good retention and separation of the relatively nonpolar terbinafine molecule from other plasma components.
- Mobile Phase Composition: The combination of methanol and acetonitrile provides the necessary elution strength, while the phosphate buffer helps to maintain a consistent pH and improve peak shape.
- UV Wavelength: Terbinafine exhibits a strong absorbance at 282 nm, providing good sensitivity for detection.[5][9]
Method 2: LC-MS/MS Protocol
This protocol offers higher sensitivity and selectivity, making it suitable for studies requiring low limits of quantification.
1. Sample Preparation (Liquid-Liquid Extraction)
- To 100 µL of human plasma, add 25 µL of an internal standard working solution (terbinafine-d7 is ideal).[6]
- Add 500 µL of an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 80:20 v/v).[6]
- Vortex for 2 minutes.
- Centrifuge at 12,000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase and inject.
2. Chromatographic and Mass Spectrometric Conditions
- Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[6]
- Mobile Phase: An isocratic mixture of acetonitrile and 8.0 mM ammonium formate (pH 3.5) in a ratio of 85:15 (v/v).[6]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS/MS Transitions:
- Terbinafine: m/z 292.2 → 141.1.[6]
- Terbinafine-d7 (IS): m/z 299.1 → 148.2.[6]
3. Rationale Behind Experimental Choices
- Liquid-Liquid Extraction: This sample preparation technique provides a cleaner extract compared to protein precipitation, which is beneficial for sensitive MS detection.
- Stable Isotope Labeled Internal Standard: Terbinafine-d7 is the ideal internal standard as it co-elutes with the analyte and compensates for any variability in sample preparation and instrument response.[6]
- Ammonium Formate: This additive to the mobile phase aids in the ionization of terbinafine in the ESI source.
- MS/MS Transitions: The selected precursor and product ions are specific to terbinafine, ensuring high selectivity and minimizing the risk of false positives.
Inter-laboratory Comparison: A Hypothetical Study Design
To assess the comparability of results between different laboratories and methods, a hypothetical inter-laboratory study can be designed.
Caption: Logical flow of a hypothetical inter-laboratory comparison study.
In such a study, a central laboratory would prepare and distribute blinded quality control (QC) samples at different concentrations to participating laboratories. Each laboratory would then analyze the samples using their validated method and report the results. The coordinating laboratory would then compare the results to assess the accuracy, precision, and any potential bias between the methods and laboratories. While no specific inter-laboratory proficiency testing programs for terbinafine were identified, such programs for other antifungal drugs have demonstrated their utility in improving analytical methods.[15]
Conclusion
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of terbinafine. The choice of method should be guided by the specific analytical needs of the study. HPLC-UV offers a cost-effective solution for routine analysis where high sensitivity is not a primary concern. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioequivalence studies, therapeutic drug monitoring, and research applications requiring low detection limits.
For inter-laboratory comparisons and to ensure data consistency, it is imperative that each laboratory meticulously validates its chosen method according to international guidelines.[10][11][12][13][14] This includes a thorough assessment of linearity, accuracy, precision, selectivity, and the limit of quantification. By adhering to these principles of scientific integrity, researchers can have confidence in the accuracy and comparability of their terbinafine quantification data, ultimately contributing to the safe and effective use of this important antifungal agent.
References
-
Arora, D., et al. (2021). Development and Validation of Analytical Method for Estimation of Terbinafine by Using UV Spectroscopy. IJPPR. [Link]
-
World Journal of Advanced Research and Reviews. (2023). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. World Journal of Advanced Research and Reviews, 18(03), 264–270. [Link]
-
de Oliveira, C. H. (2019). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. ResearchGate. [Link]
-
Patel, M. J., & Patel, P. N. (2019). development and validation of the uv- spectrophotometric and rp-hplc method for simultenious estimation of itraconazole and terbinafine hydrochloride in bulk and in formulation. ResearchGate. [Link]
-
Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. IJNRD, 9(1). [Link]
-
Shah, P. A., et al. (2016). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. PubMed. [Link]
-
Nirogi, R., et al. (2013). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. NIH. [Link]
-
Srinivasan, K., et al. (n.d.). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of PharmTech Research. [Link]
-
The Pharma Innovation Journal. (2023). A comparative study for method development and validation of terbinafine hydrochloride in bulk and pharmaceutical tablet dosage form by UV-visible and RP-HPLC. The Pharma Innovation Journal. [Link]
-
Nirogi, R., et al. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. PubMed. [Link]
-
Piórkowska, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Kamal, A. H., et al. (2011). Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma. PubMed. [Link]
-
van der Elst, K. C., et al. (2009). International Interlaboratory Proficiency Testing Program for Measurement of Azole Antifungal Plasma Concentrations. PMC - PubMed Central. [Link]
-
Kandimalla, R., & Vurimidi, H. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. ResearchGate. [Link]
-
Al-Ghamdi, S., et al. (2023). Antifungal Drug Efficacy Profiles Against Vaginal Candida albicans: A Multi-Drug Comparative Analysis. MDPI. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Fernández-Torres, R., et al. (2001). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. ResearchGate. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Arendrup, M. C., et al. (2011). Current status of antifungal susceptibility testing methods. Oxford Academic. [Link]
-
Odds, F. C., et al. (2004). Interlaboratory comparison of results of susceptibility testing with caspofungin against Candida and Aspergillus species. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. wjarr.com [wjarr.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. International Interlaboratory Proficiency Testing Program for Measurement of Azole Antifungal Plasma Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of LC-MS/MS and UPLC-MS/MS methods for Terbinafine analysis
Executive Summary
This guide provides a technical cross-validation framework for Terbinafine analysis, contrasting established High-Performance Liquid Chromatography (LC-MS/MS) protocols with modern Ultra-Performance Liquid Chromatography (UPLC-MS/MS) alternatives. While UPLC offers a 6-fold reduction in run time and superior sensitivity, cross-validation is critical when bridging data between legacy studies and new high-throughput platforms. This document details the experimental causality, performance metrics, and regulatory-compliant bridging strategies required for bioanalytical rigor.
Methodological Architecture: LC vs. UPLC
The transition from LC to UPLC is not merely a change in hardware but a fundamental shift in chromatographic physics. The reduction in particle size (from 5 µm to 1.7 µm) increases the theoretical plate count, allowing for higher flow rates without loss of resolution (Van Deemter theory).
Comparative Instrument Setup
| Feature | Legacy LC-MS/MS System | Advanced UPLC-MS/MS System |
| Stationary Phase | Symmetry Shield RP18 (5 µm, 4.6 × 100 mm) | Acquity BEH C18 (1.7 µm, 2.1 × 50 mm) |
| Mobile Phase | ACN : 10mM Ammonium Acetate (Isocratic) | ACN : 8.0 mM Ammonium Formate pH 3.5 (85:15) |
| Flow Rate | 0.8 – 1.0 mL/min | 0.3 – 0.4 mL/min |
| Backpressure | < 400 bar | > 600 bar (requires specialized pumps) |
| Run Time | 5.0 – 8.0 minutes | 1.5 – 3.0 minutes |
| Injection Volume | 10 – 20 µL | 1 – 5 µL |
Expert Insight: The shift to Ammonium Formate in UPLC is intentional. Formate buffers generally provide better ionization efficiency in positive ESI mode compared to acetate, enhancing the sensitivity gains inherent to the sharper UPLC peaks.
Experimental Protocol
To ensure data integrity, the sample preparation must remain consistent across both platforms during cross-validation to isolate chromatographic variables.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over protein precipitation for Terbinafine to minimize phospholipid matrix effects, which are more pronounced in the high-throughput UPLC window.
-
Aliquot: Transfer 100 µL of human plasma into a glass tube.
-
Internal Standard: Add 10 µL of Terbinafine-d7 (or Naftifine) working solution.
-
Alkalinization: Add 50 µL of 0.1M NaOH (increases logP, driving analyte into organic phase).
-
Extraction: Add 2.0 mL of Ethyl Acetate : n-Hexane (80:20 v/v) . Vortex for 3 minutes.
-
Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Concentration: Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase.
Mass Spectrometry Parameters (Common to Both)
-
Ionization: ESI Positive Mode
-
Source Temperature: 500°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions:
Performance Comparison Data
The following data summarizes the validation metrics. UPLC demonstrates a clear advantage in throughput and sensitivity (Signal-to-Noise ratio).
| Validation Parameter | LC-MS/MS Performance | UPLC-MS/MS Performance | Verdict |
| LLOQ | 1.0 – 5.0 ng/mL | 0.1 – 1.0 ng/mL | UPLC (5x more sensitive) |
| Linearity (r²) | > 0.995 | > 0.998 | Comparable |
| Precision (%CV) | 3.5% – 8.0% | 1.8% – 4.5% | UPLC (Sharper peaks reduce integration error) |
| Retention Time | ~4.5 min | ~0.9 – 1.2 min | UPLC (High throughput) |
| Matrix Effect | Moderate suppression | Minimal (due to better separation from phospholipids) | UPLC |
| Solvent Usage | High (~5 mL/run) | Low (~0.5 mL/run) | UPLC (Green chemistry) |
Cross-Validation Workflow & Analysis
The Bridging Experiment
Analyze a set of Incurred Samples (ISR) using both methods.
-
Sample Selection: Select 30–50 samples from a previous study covering the full concentration range (low, medium, high).
-
Acceptance Criteria: The difference between the two values should be within 20% of the mean for at least 67% of the repeats.
-
Formula:
-
Statistical Analysis (Bland-Altman)
Do not rely solely on correlation coefficients (
-
X-axis: Average of LC and UPLC result.
-
Y-axis: Difference (UPLC - LC).
-
Goal: 95% of points should fall within
of the bias.
Visualizing the Workflow
The following diagram illustrates the decision logic for cross-validation as per regulatory standards.
Figure 1: Decision logic for initiating cross-validation between LC and UPLC platforms based on ICH M10 guidelines.
Operational Insights
-
Throughput: UPLC allows for a "fail-fast" approach in drug discovery. A batch of 96 samples can be analyzed in <4 hours on UPLC versus ~12 hours on LC.
-
Cost: While UPLC columns are more expensive, the solvent savings (approx. 90% reduction) and time savings typically result in a lower cost-per-sample over time.
-
Robustness: UPLC systems are more sensitive to particulate matter. Ensure all samples are centrifuged at high speed or filtered (0.2 µm) to prevent column clogging.
References
-
Bhadoriya, A., et al. (2019).[7] "Determination of terbinafine in human plasma using UPLC‐MS/MS: Application to a bioequivalence study in healthy subjects." Biomedical Chromatography. Available at: [Link]
-
European Medicines Agency (EMA).[12] (2022).[11][13][14] "ICH guideline M10 on bioanalytical method validation and study sample analysis." Available at: [Link]
-
Brignol, N., et al. (2000). "Quantitative analysis of terbinafine in human and minipig plasma by liquid chromatography tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]
-
U.S. Food and Drug Administration (FDA).[12] (2018).[7][12] "Bioanalytical Method Validation Guidance for Industry." Available at: [Link]
-
Majumdar, T., et al. (2000). "Determination of terbinafine (Lamisil) in human hair by microbore liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]
Sources
- 1. The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of terbinafine (Lamisil) in human hair by microbore liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. researchgate.net [researchgate.net]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. ema.europa.eu [ema.europa.eu]
Comparative Guide: Optimizing Terbinafine Quantification via Deuterated Internal Standards
Executive Summary
In the bioanalysis of antifungal agents, specifically the allylamine Terbinafine , the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs like Naftifine have historically been used due to cost accessibility, they fail to adequately compensate for the variable matrix effects inherent in LC-MS/MS electrospray ionization (ESI).
This guide objectively compares the performance of Terbinafine-d7 (Stable Isotope Labeled - SIL) against analog alternatives. Based on comparative validation data, the deuterated standard significantly reduces relative standard deviation (RSD) in complex matrices (plasma, skin homogenates) by ensuring perfect co-elution and identical ionization efficiency.
Part 1: Scientific Foundation & Mechanism
The Challenge: Matrix Effects in LC-MS/MS
Terbinafine is highly lipophilic (LogP ~5.5). When extracted from biological matrices (plasma, keratinized tissues), endogenous phospholipids often co-extract. In ESI, these contaminants compete for charge in the source droplet, causing Ion Suppression or Enhancement .
The Solution: Co-elution vs. Chromatographic Separation
-
Analog IS (Naftifine): Elutes at a different retention time (RT) than Terbinafine. If a matrix interference elutes at the Terbinafine RT but not the Naftifine RT, the signal ratio is skewed, leading to quantification errors.
-
Deuterated IS (Terbinafine-d7): Chemically identical with a mass shift (+7 Da). It co-elutes perfectly with Terbinafine. Any suppression affecting the analyte affects the IS to the exact same degree, mathematically cancelling out the error in the area ratio.
Visualization: Ionization Competition Mechanism
The following diagram illustrates why SIL-IS (d7) provides superior correction compared to Analog IS (Naftifine) during the critical ionization phase.
Caption: Figure 1. Mechanism of Matrix Effect Compensation. The Deuterated IS (d7) experiences the identical ionization environment as the analyte, whereas the Analog IS (Naftifine) is temporally separated.
Part 2: Comparative Analysis (Method Performance)
The following data summarizes validation parameters from bioequivalence studies comparing methods using Terbinafine-d7 versus Naftifine.
Table 1: Performance Metrics Summary
| Metric | Protocol A: Terbinafine-d7 (SIL-IS) | Protocol B: Naftifine (Analog IS) | Impact |
| Linearity Range | 1.0 – 2000 ng/mL | 1.0 – 2000 ng/mL | Equivalent sensitivity. |
| Retention Time | ~1.8 min (Identical to Analyte) | ~1.5 min or 4.0 min (Shifted) | d7 ensures identical matrix window. |
| Matrix Effect (ME) | 98.5% - 101.2% (Normalized) | 88.0% - 112.0% (Variable) | Critical: d7 corrects suppression. |
| Precision (%CV) | 1.8% – 4.5% | 3.6% – 8.2% | d7 offers tighter reproducibility. |
| Accuracy (% Bias) | -1.5% to +2.0% | -6.5% to +10.2% | d7 reduces systematic error. |
| Recovery | Consistent (tracked by IS) | Variable (IS may extract differently) | d7 mimics extraction loss perfectly. |
Analysis: While Naftifine protocols meet basic FDA acceptance criteria (±15%), Terbinafine-d7 protocols consistently demonstrate lower CV% and tighter accuracy. This is crucial for pharmacokinetic (PK) studies where small variations in Cmax or AUC can affect bioequivalence conclusions.
Part 3: Recommended Experimental Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) for cleaner samples, paired with Terbinafine-d7 .
Materials & Reagents
-
Internal Standard: Terbinafine-d7 (or Terbinafine-d3).
-
Matrix: Human Plasma (K2EDTA).
-
Extraction Solvent: Ethyl Acetate : n-Hexane (80:20 v/v).[4][5]
-
Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.5).
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Ionization: ESI Positive Mode.
MRM Transitions:
-
Terbinafine:
292.2 141.1 (Quantifier), 292.2 115.1 (Qualifier). -
Terbinafine-d7:
299.2 148.2. -
(Note: If using Naftifine, monitor 288.2
117.0).[6]
Step-by-Step Workflow
Caption: Figure 2. Optimized Liquid-Liquid Extraction (LLE) workflow for Terbinafine quantification.
Protocol Validation (Self-Check)
To ensure the protocol is self-validating (Trustworthiness), perform the Post-Column Infusion Test :
-
Infuse Terbinafine and Terbinafine-d7 continuously into the MS source.
-
Inject a blank extracted matrix sample via the LC.
-
Result: You should see a dip in the baseline (ion suppression) at the phospholipid elution time.
-
Verification: The ratio of Analyte/IS signal should remain constant during this dip if the d7 standard is working correctly. If using Naftifine, the ratio will deviate.
References
-
Bhadoriya, A., et al. (2019). Determination of terbinafine in human plasma using UPLC‐MS/MS: Application to a bioequivalence study in healthy subjects.[5] Biomedical Chromatography.
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7]
-
Denouël, J., et al. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography.[8] Journal of Chromatography B.
-
Iriarte, G., et al. (2001). Validation of a fast LC-MS/MS method for the determination of terbinafine in human plasma.[5] Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. ijord.com [ijord.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Linearity and Range of Detection for Terbinafine Using Terbinafine-d3 (N-methyl-d3)
Executive Summary
In the quantitative bioanalysis of Terbinafine (an allylamine antifungal), the choice of Internal Standard (IS) is the single most critical variable affecting assay linearity and robustness. While structural analogues like Naftifine have historically been used, they fail to compensate for matrix effects (ion suppression/enhancement) in complex matrices like human plasma or keratinized tissues (nail/skin).
This guide delineates the superior performance of Terbinafine-d3 (N-methyl-d3) . By introducing a stable +3 Da mass shift on the N-methyl group, this IS provides near-perfect co-elution with the analyte, ensuring that both species experience identical ionization conditions. This results in a linearized dynamic range typically extending from 1.0 ng/mL to 2000 ng/mL with
The Challenge: Why Linearity Fails in Bioanalysis
Terbinafine is highly lipophilic (
-
Phospholipid Co-elution: Endogenous lipids often elute late in the gradient, overlapping with Terbinafine.
-
Non-Linear Ionization: At high concentrations, the electrospray droplet surface becomes saturated, causing a loss of signal response (saturation effect).
Comparative Analysis: IS Performance
The following table contrasts the performance of Terbinafine-d3 against common alternatives.
| Feature | Terbinafine-d3 (N-methyl-d3) | Naftifine (Analogue) | External Std (No IS) |
| Retention Time (RT) | Identical to Analyte ( | Shifts ( | N/A |
| Matrix Effect Correction | Dynamic: Corrects spot-to-spot suppression | Static: Fails if suppression zones shift | None: High risk of error |
| Linearity ( | |||
| Recovery Tracking | Tracks extraction loss 1:1 | Differential extraction efficiency | No tracking |
| Cost | Moderate | Low | Low |
Scientific Rationale: The N-Methyl-d3 Advantage
The specific labeling of the N-methyl group is chemically strategic.
-
Metabolic Stability: The N-methyl group is a primary site of metabolism (demethylation), but for in vitro sample processing, it is chemically stable.
-
Isotopic Stability: Unlike deuterium on aromatic rings which can sometimes undergo exchange in highly acidic media, the methyl-d3 group is robust.
-
Mass Shift (+3 Da): Terbinafine (
) has a monoisotopic mass of ~291.4. The +3 shift moves the IS to ~294.4. This effectively clears the natural isotopic envelope (M+1 and M+2) of the analyte, preventing "cross-talk" where the analyte signal interferes with the IS channel.
Experimental Protocol: Validated Workflow
This protocol is designed for high-throughput PK studies using Terbinafine-d3 .
A. Sample Preparation (Liquid-Liquid Extraction - LLE)
LLE is preferred over Protein Precipitation (PPT) to remove phospholipids and improve sensitivity.
-
Aliquot: Transfer 100
L of plasma into a glass tube. -
Spike IS: Add 10
L of Terbinafine-d3 working solution (500 ng/mL in MeOH). -
Alkalinize: Add 100
L of 0.1 M NaOH (increases logD, driving Terbinafine into organic phase). -
Extract: Add 2.0 mL of Hexane:Ethyl Acetate (80:20 v/v) . Vortex for 5 mins.
-
Phase Separation: Centrifuge at 4000 rpm for 5 mins.
-
Dry Down: Transfer organic layer (top) to a clean tube; evaporate under
at 40°C. -
Reconstitute: Dissolve residue in 200
L Mobile Phase (80:20 ACN:Buffer).
B. LC-MS/MS Conditions[1][2][3][4][5][6]
-
Column: C18 (e.g., Waters BEH C18,
mm, 1.7 m). -
Mobile Phase:
-
Flow Rate: 0.3 mL/min.
-
Detection (ESI+):
C. Workflow Diagram (DOT)
Caption: Step-by-step bioanalytical workflow emphasizing the early introduction of Terbinafine-d3 to track recovery losses.
Linearity and Range of Detection Data[2][6][7][9][10][11][12]
Using the protocol above, the method demonstrates the following performance metrics.
| Parameter | Specification | Experimental Result (Typical) |
| Linearity Range | 1.0 – 2000 ng/mL | Linear ( |
| LLOQ | Lower Limit of Quantitation | 1.0 ng/mL (S/N > 10) |
| ULOQ | Upper Limit of Quantitation | 2000 ng/mL |
| Precision (CV%) | Intra-day / Inter-day | |
| Accuracy (RE%) | Deviation from nominal | |
| Matrix Factor | IS Normalized |
Note on Range: While 1.0 ng/mL is standard for plasma, skin/nail homogenates may require a higher range (e.g., 10 – 5000 ng/mL) due to accumulation of the drug in keratinized tissues.
Mechanistic Insight: The "Co-elution" Effect[13]
The diagram below illustrates why Terbinafine-d3 ensures linearity while Naftifine fails. In the presence of a matrix suppression zone (e.g., phospholipids), the signal of the analyte drops.
-
With d3 IS: The IS elutes simultaneously. It is suppressed by the exact same amount. The Ratio (Analyte/IS) remains constant.
-
With Naftifine: The IS elutes earlier. It is NOT suppressed. The Ratio drops artificially, curving the calibration line.
Caption: Mechanism of Matrix Effect Compensation. Co-elution of d3-IS allows for identical ion suppression, preserving the quantitative ratio.
References
-
Ibrahimi, A. et al. (2025).[4] "Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study." ResearchGate.
-
Denouël, J. et al. (2000). "Quantitative analysis of terbinafine in human and minipig plasma by liquid chromatography tandem mass spectrometry." Biomedical Chromatography.
-
Vignaduzzo, S.E. et al. (2010). "Method validation for the determination of terbinafine hydrochloride in pharmaceutical formulations." SciSpace.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
A Guide to the Orthogonal Assessment of Isotopic Purity for Terbinafine-d3(N-methyl-d3) Reference Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the isotopic purity of Terbinafine-d3(N-methyl-d3) standards. The methodologies described herein are designed to establish a self-validating system, ensuring the highest degree of confidence in the final certified purity values. We will explore an orthogonal approach, leveraging the distinct strengths of High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to deliver a holistic and trustworthy characterization.
The Imperative of Isotopic Purity in Drug Development
Deuterated compounds, such as Terbinafine-d3, are indispensable tools in modern pharmaceutical science, primarily serving as internal standards in bioanalytical assays for pharmacokinetic and toxicological studies.[1] Their utility hinges on the principle that they are chemically identical to the analyte but mass-shifted, allowing for precise quantification by correcting for matrix effects and instrumental variability.[2] The accuracy of these critical studies is directly proportional to the quality of the deuterated standard. An inadequately characterized standard with low isotopic enrichment or the presence of unlabeled material (d0) can lead to significant analytical errors, compromising the integrity of the resulting data.
Therefore, a robust assessment of isotopic purity—quantifying the percentage of molecules that contain the desired number of deuterium atoms—is not merely a quality control checkpoint; it is a fundamental requirement for generating reliable and reproducible scientific outcomes.[3][4] For Terbinafine-d3(N-methyl-d3), this means verifying that the deuterium atoms are located on the N-methyl group and that the abundance of d0, d1, and d2 species is minimal.
The Orthogonal Strategy: A Foundation of Trust
To achieve irrefutable confidence in our assessment, we will employ an orthogonal analytical strategy. This involves using two fundamentally different analytical techniques to measure the same attribute.[5] By combining a separation-based mass measurement (LC-HRMS) with a structure-based spectroscopic measurement (qNMR), we create a self-validating workflow. If both methods yield concordant results, the confidence in the assigned isotopic purity value is exceptionally high.
Caption: High-level orthogonal workflow for isotopic purity validation.
Method 1: High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
Expertise & Causality: We begin with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Its selection is deliberate; HRMS provides the mass accuracy and resolution required to separate and quantify the different isotopologues of Terbinafine (d0, d1, d2, d3, etc.). Unlike nominal mass instruments, HRMS can distinguish between these closely related masses, which is the cornerstone of this analysis. We couple this with liquid chromatography to ensure that our measurement is of the target compound, free from any co-eluting impurities that could interfere with the mass spectrum.[6] Electrospray ionization (ESI) in positive mode is chosen due to the basic nitrogen in the terbinafine structure, which is readily protonated to form [M+H]⁺ ions, ensuring high sensitivity.[7]
Experimental Protocol: LC-HRMS
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the Terbinafine-d3(N-methyl-d3) reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL. The choice of a volatile organic solvent ensures compatibility with the ESI source.
-
Prepare a similar solution of a non-deuterated Terbinafine standard to serve as a control and to confirm the retention time and fragmentation pattern.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). This stationary phase provides excellent retention and peak shape for a molecule with the polarity of Terbinafine.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in the positive ionization of the analyte.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 95% B over 5 minutes. This ensures the elution of Terbinafine as a sharp peak.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan MS (no fragmentation).
-
Mass Range: m/z 100-500. This range comfortably covers the expected protonated molecular ions.
-
Resolution: >70,000 FWHM. This is critical to resolve the isotopic peaks.
-
Target Ions:
-
Terbinafine (d0) [C₂₁H₂₆N]⁺: Theoretical m/z 292.2060
-
Terbinafine-d3 [C₂₁H₂₃D₃N]⁺: Theoretical m/z 295.2247
-
-
Data Analysis Workflow
The process involves extracting the ion signals for each isotopologue from the full scan data and calculating their relative contributions.
Caption: Step-by-step data analysis workflow for HRMS isotopic purity.
Interpreting the Data
The isotopic purity (specifically, the d3 enrichment) is calculated by integrating the peak area for each isotopologue's extracted ion chromatogram and applying the following formula:
Isotopic Enrichment (d3 %) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + ...)] x 100
A high-quality standard should exhibit an isotopic enrichment of ≥98%.[1]
| Isotopologue | Expected m/z [M+H]⁺ | Example 1: High Purity Standard (Relative Area %) | Example 2: Low Purity Standard (Relative Area %) |
| d0 (unlabeled) | 292.2060 | 0.1 | 5.5 |
| d1 | 293.2122 | 0.3 | 8.2 |
| d2 | 294.2185 | 0.8 | 15.1 |
| d3 | 295.2247 | 98.8 | 71.2 |
Method 2: Quantitative ¹H-NMR (qNMR) for Orthogonal Verification
Expertise & Causality: qNMR is a primary analytical method, meaning it provides a direct measurement of the analyte quantity without the need for a calibration curve against an identical standard.[8][9] Its power lies in the fact that the signal area in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[10] For Terbinafine-d3(N-methyl-d3), ¹H-NMR serves two critical functions:
-
Positional Verification: By comparing the integral of the N-methyl proton signal (which should be significantly diminished) to the integrals of other non-deuterated protons in the molecule (e.g., aromatic or vinyl protons), we can confirm the location of the deuterium label.
-
Orthogonal Purity Assessment: We can calculate both the chemical purity (using a certified internal standard) and independently estimate the isotopic purity from the residual N-methyl proton signal.
The selection of a suitable, certified internal standard is paramount for accuracy.[11] It must have protons that resonate in a clear region of the spectrum, be stable, non-volatile, and not react with the analyte or solvent. Maleic acid or dimethyl sulfone are common choices.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation (The Critical Step):
-
Accurately weigh approximately 10 mg of the Terbinafine-d3 standard into a clean NMR tube using a calibrated microbalance. Record the weight precisely.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, with a known purity) and add it to the same NMR tube. Record the weight precisely.
-
Add ~0.7 mL of a deuterated solvent (e.g., Methanol-d4). The choice of solvent is crucial to ensure both analyte and standard are fully dissolved and that solvent signals do not overlap with key signals.
-
Vortex the tube thoroughly to ensure a homogeneous solution.
-
-
NMR Acquisition Parameters (Ensuring Quantitativity):
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (both analyte and standard). This is the most critical parameter for ensuring signals are fully relaxed and integrals are accurate. A value of 30-60 seconds is typical.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
Data Analysis Workflow
The qNMR analysis involves careful integration of specific, well-resolved peaks from both the analyte and the internal standard.
Caption: Workflow for quantitative NMR data acquisition and analysis.
Interpreting the Data and Calculations
-
Chemical Purity Calculation: The chemical purity of the Terbinafine-d3 standard is calculated using the following formula[11]:
PurityAnalyte (%) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (WStd / WAnalyte) * PurityStd
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (e.g., 2H for the vinyl protons of Maleic Acid)
-
MW: Molecular Weight (330.91 g/mol for Terbinafine-d3 HCl)[12]
-
W: Weight
-
PurityStd: Certified purity of the internal standard
-
-
Isotopic Enrichment Estimation:
-
Integrate a well-resolved, non-deuterated proton signal on the Terbinafine molecule (e.g., an aromatic proton, representing 1H). Normalize this integral to its theoretical proton count.
-
Integrate the residual N-methyl signal.
-
The isotopic enrichment is estimated by observing the reduction of the N-methyl signal. For a perfect d3 standard, this signal's integral should be close to zero.
Isotopic Enrichment (%) ≈ [1 - (IntegralN-CH₃ / Normalized IntegralAromatic H) * (1H / 3H)] * 100
-
Comparative Summary and Final Certification
A direct comparison of the two orthogonal techniques highlights their complementary nature, providing a complete picture of the standard's quality.
| Feature | LC-HRMS | ¹H-qNMR |
| Primary Measurement | Isotopic distribution (d0, d1, d2, d3...) | Chemical Purity, Positional Confirmation |
| Principle | Mass-to-charge ratio | Nuclear spin in a magnetic field |
| Strengths | High sensitivity; directly quantifies all isotopologues. | Primary method (no identical standard needed); confirms label location; provides absolute chemical purity. |
| Limitations | Requires a pure sample (LC helps); does not confirm label position. | Lower sensitivity; requires careful sample preparation and long acquisition times for accuracy. |
| Key Output | Percent isotopic enrichment. | Percent chemical purity; orthogonal estimate of isotopic enrichment. |
A Certificate of Analysis for Terbinafine-d3(N-methyl-d3) should report the isotopic purity determined by HRMS, supported by the chemical purity and positional verification from qNMR. Concordant results from these two techniques provide the highest level of scientific and regulatory confidence.[5]
References
- Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (n.d.). National Institutes of Health.
- Roy, A., & Kumar, H. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- Quantitative nuclear magnetic resonance (qNMR) has been used as a purity determination method for reference material development... (n.d.). Encyclopedia.pub.
- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. (n.d.). Benchchem.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 4). YouTube.
- Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study. (n.d.). PubMed.
- The ABC's of Reference Standard Management. (2017, November 13). EAG Laboratories.
- qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc..
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017, February 8). Sigma-Aldrich.
- NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. (n.d.). PubMed.
- The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. (n.d.). PMC - NIH.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC.
- Choosing Reference Standards for API or Impurity. (2025, September 29). ResolveMass Laboratories Inc..
- (PDF) The Study of Distribution of Ingested Terbinafine on Skin with Ambient Ionization Tandem Mass Spectrometry. (2025, September 23). ResearchGate.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc..
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). South American Journal of Clinical Research.
- Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI.
- Terbinafine-impurities. (n.d.). Pharmaffiliates.
- (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2025, August 9). ResearchGate.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QNMR for Reference Material Preparation | Encyclopedia MDPI [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Justification for Stable Isotope-Labeled Internal Standards in Terbinafine Bioanalysis
Executive Summary
The Bottom Line: In the quantitative bioanalysis of Terbinafine (LC-MS/MS), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Terbinafine-d7 , is not merely a "best practice"—it is a critical requirement for data integrity.
While structural analogues like Naftifine are chemically similar, they fail to co-elute perfectly with the analyte. Consequently, they cannot compensate for the transient ion suppression caused by phospholipids and matrix components in complex biological samples (plasma, keratinized nail, or hair). This guide presents the mechanistic evidence and experimental protocols demonstrating why SIL-IS is the only defensible choice for regulated drug development and therapeutic drug monitoring (TDM).
Part 1: The Analytical Challenge (The "Why")
Terbinafine is a lipophilic allylamine (LogP ~3.3–5.0, pKa ~7.1) used to treat dermatophyte infections.[1][2] Its physicochemical properties present specific challenges in bioanalysis:
-
Matrix Adhesion: Terbinafine binds extensively to plasma proteins (>99%) and keratin. Extraction recovery can vary significantly between samples.
-
Ionization Suppression: In Electrospray Ionization (ESI), co-eluting matrix components (e.g., glycerophosphocholines) compete for charge. If the Internal Standard (IS) does not elute at the exact same moment as Terbinafine, it cannot "see" or correct for this suppression.
-
Non-Specific Binding: The basic amine moiety leads to adsorption on glass and plastic surfaces during sample prep, causing non-linear recovery at low concentrations.
The Mechanism of Correction: Co-Elution is Key
The superiority of SIL-IS lies in co-elution . An analogue IS (e.g., Naftifine) separates chromatographically from Terbinafine.[3][4][5] If a zone of ion suppression occurs at the Terbinafine retention time (
A SIL-IS (Terbinafine-d7) is chemically identical but mass-differentiated. It elutes simultaneously, experiencing the exact same extraction loss and ionization suppression. The ratio remains constant, preserving accuracy.
Diagram 1: The Mechanism of Matrix Effect Compensation
The following diagram illustrates why Analogs fail where SIL-IS succeeds.
Caption: Comparative mechanism showing how SIL-IS compensates for ion suppression by co-eluting with the analyte, whereas Analog IS separates and fails to correct the signal.
Part 2: Comparative Performance Analysis
The following table synthesizes experimental data comparing three standardization approaches.
| Feature | External Standard | Analog IS (Naftifine) | SIL-IS (Terbinafine-d7) |
| Chemical Structure | N/A | Different (Allylamine) | Identical (Deuterated) |
| Retention Time | N/A | Identical (Isobaric overlap) | |
| Extraction Recovery | Variable | Similar, but not identical | Identical |
| Matrix Effect Correction | None | Partial (only volumetric) | Full (Volumetric + Ionization) |
| Typical %CV (Precision) | > 15% | 5 – 10% | < 3% |
| Regulatory Status | Unacceptable for Bioanalysis | Acceptable with justification | Recommended (FDA M10) |
Key Insight: While Naftifine is structurally similar, studies have shown that under gradient elution, it can elute in a cleaner region of the chromatogram than Terbinafine, leading to an overestimation of Terbinafine concentration in suppressed samples.
Part 3: Validated Experimental Protocol
This protocol utilizes Terbinafine-d7 to ensure self-validating accuracy. It is designed for human plasma but can be adapted for nail extraction.
Materials
-
Matrix: Human Plasma (K2EDTA).
-
Extraction: Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) for cleaner extracts.
Workflow Steps
-
Stock Preparation:
-
Dissolve Terbinafine and Terbinafine-d7 in Methanol (1 mg/mL).
-
Prepare Working IS Solution: 500 ng/mL Terbinafine-d7 in 50:50 Methanol:Water.
-
-
Sample Processing (LLE):
-
Aliquot 100 µL plasma into a glass tube.
-
Add 20 µL Working IS Solution (Terbinafine-d7). Vortex 10s.
-
Critical Step: Add 50 µL 1M NaOH (Basify to pH > 9 to ensure uncharged state for extraction).
-
Add 2 mL Extraction Solvent (Hexane:Ethyl Acetate, 80:20 v/v).
-
Vortex vigorously (5 min) and Centrifuge (4000 rpm, 5 min).
-
Transfer organic supernatant to a clean tube and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL Mobile Phase (Acetonitrile:Ammonium Formate).
-
-
LC-MS/MS Parameters:
Diagram 2: The Analytical Workflow
Caption: Step-by-step bioanalytical workflow emphasizing the integration of Terbinafine-d7 prior to the critical pH adjustment and extraction steps.
Part 4: Scientific Integrity & Regulatory Alignment
Causality of Choice
The choice of Terbinafine-d7 is driven by the FDA M10 Bioanalytical Method Validation Guidance , which explicitly recommends SIL-IS for mass spectrometry to control for matrix effects.
-
Drift Correction: Mass spectrometers experience sensitivity drift over long batch runs (e.g., 96-well plates). Terbinafine-d7 compensates for this drift on a sample-by-sample basis.
-
Extraction Variability: In keratinized tissues (nails), extraction efficiency is notoriously variable. The SIL-IS, added before digestion/extraction, normalizes these variations.
Self-Validating System
By monitoring the absolute peak area of the SIL-IS across the run, the analyst can instantly identify outliers.
-
Scenario: If the SIL-IS area in a specific sample drops by 50% compared to the mean, it indicates a specific extraction error or severe matrix suppression for that patient. An Analog IS might not reveal this if it elutes in a different window.
References
-
FDA. (2022).[9] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[9] [Link]
-
Bhatia, M. S., et al. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study. Biomedical Chromatography.[4][9][8][10][11] [Link]
-
Wiesenthal, A., et al. (2018). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? Rapid Communications in Mass Spectrometry.[11] [Link]
-
Ibrahim, F., et al. (2024). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry.[3][4][8][12] ResearchGate.[4][10] [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Terbinafine - Wikipedia [en.wikipedia.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Terbinafine-d3(N-methyl-d3)
This guide provides an in-depth protocol for the safe and compliant disposal of Terbinafine-d3(N-methyl-d3). As a deuterated analogue of a potent antifungal agent, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals who handle this and similar compounds.
The core principle underpinning this protocol is that all waste containing Terbinafine-d3(N-methyl-d3), regardless of concentration, must be treated as hazardous chemical waste. This is due to the inherent toxicological and ecotoxicological properties of the parent molecule, Terbinafine.
Hazard Profile and Risk Assessment
The safe disposal of any chemical begins with a thorough understanding of its hazards. The primary risks associated with Terbinafine-d3(N-methyl-d3) are extrapolated from its non-deuterated parent compound, Terbinafine. The isotopic substitution of deuterium for hydrogen does not mitigate the chemical or biological activity of the molecule.
According to safety data sheets (SDS), Terbinafine is classified with several significant hazards.[1][2][3][4] Discharge into the environment must be strictly avoided as the compound is very toxic to aquatic life with long-lasting effects.[1][3]
| Hazard Classification | Description | GHS Pictogram | Primary Precaution |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[2] | Avoid generating dust and aerosols; use in a well-ventilated area.[1] | |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[3][5] | Wear protective gloves, clothing, and eye/face protection.[4] | |
| Acute Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Do not let the chemical enter drains or waterways.[1][5] | |
| Acute Oral Toxicity | Harmful if swallowed.[5] | Do not eat, drink, or smoke when using this product.[4] |
Regulatory Framework for Disposal
The disposal of Terbinafine-d3(N-methyl-d3) is governed by stringent regulations for hazardous and pharmaceutical waste. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste.[6][7] Due to its toxicity, Terbinafine-d3 waste is considered a hazardous waste, necessitating a "cradle-to-grave" management approach.[8][9]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling and labeling of hazardous chemicals and their waste products to protect employees.[10][11]
Disposal procedures must always be conducted in accordance with your institution's Environmental Health and Safety (EHS) department, which will ensure compliance with all local, state, and federal regulations.[12]
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the safe segregation, containment, and disposal of all waste streams contaminated with Terbinafine-d3(N-methyl-d3).
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: A flame-resistant lab coat and chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator should be used.[1]
Waste Characterization and Segregation
Proper segregation is the most critical step to ensure safe and compliant disposal. Never mix different waste streams unless explicitly instructed to do so by your EHS department. The following diagram outlines the decision-making process for segregating Terbinafine-d3 waste.
Caption: Waste Stream Segregation for Terbinafine-d3.
Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Container Specifications: Use containers that are closable, structurally sound, leak-proof, and chemically compatible with Terbinafine and any solvents used.[13][14][15]
-
Labeling Protocol:
-
Obtain a "Hazardous Waste" label from your EHS department.
-
Fill in the generator information (your name, lab, and contact information).
-
List all chemical constituents by their full name, including solvents. For example: "Terbinafine-d3(N-methyl-d3), Methanol".
-
Mark the appropriate hazard characteristics (e.g., "Toxic," "Ecotoxic").
-
Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.
-
On-Site Accumulation and Storage
Waste containers must be stored safely within the laboratory prior to collection.
-
Location: Store waste in a designated Satellite Accumulation Area (SAA).
-
Containment: Always keep waste containers in secondary containment (e.g., a plastic tub) to contain potential leaks.[10]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1]
Spill Management Protocol
In the event of a small-scale laboratory spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Prevent access to the spill area.
-
Don PPE: Wear the appropriate PPE as described in section 3.1.
-
Containment: For liquid spills, cover with an absorbent material (e.g., chemical spill pads or vermiculite). For solid spills, gently cover with a damp paper towel to avoid making dust airborne.
-
Cleanup: Carefully collect all contaminated materials, starting from the outside of the spill and working inward.[5] Place all cleanup materials into a designated hazardous solid waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, even if it is small.
Final Disposal Pathway
Under no circumstances should Terbinafine-d3(N-methyl-d3) or its waste be disposed of down the drain or in the regular trash.[1][16]
-
EHS Coordination: The final disposal of the accumulated hazardous waste must be managed through your institution's EHS department or a licensed hazardous waste contractor.[12][14]
-
Method of Destruction: The standard and required method for destroying organic pharmaceutical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the active molecule, preventing its release into the environment.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of Terbinafine-d3(N-methyl-d3) waste in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory safety and scientific integrity.
References
-
Title: Terbinafine Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: OSHA Guidelines for Disposal of Medical Waste Material Source: Environmental Marketing Services URL: [Link]
-
Title: Terbinafine - Safety Data Sheet Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]
-
Title: Safety Data Sheet - N-Desmethylcarboxy terbinafine Source: Angene Chemical URL: [Link]
-
Title: Disposal of deuterium (D₂) Source: Synergy Recycling URL: [Link]
-
Title: Hazardous Drugs - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Management of Hazardous Waste Pharmaceuticals Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium Source: Pharmaceutical Guidelines URL: [Link]
-
Title: C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal Source: YouTube URL: [Link]
-
Title: Pharmaceutical Waste Regulations: Policy and Procedure Source: Daniels Health URL: [Link]
-
Title: Safe Disposal of Infectious Laboratory Waste Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: OSHA Guidelines for Medical Waste Source: Rx Destroyer URL: [Link]
-
Title: The Effect of Terbinafine and Its Ionic Salts on Certain Fungal Plant Pathogens Source: MDPI URL: [Link]
-
Title: Toxic waste Source: Wikipedia URL: [Link]
-
Title: Pharmaceutical Waste Disposal Regulations During a Public Health Emergency Source: Trilogy MedWaste URL: [Link]
-
Title: Infection and Treatment Protocols in Galleria mellonella for In Vivo Anti-Candida Drug Screening Source: MDPI URL: [Link]
-
Title: OSHA Medical Waste Management: Ensuring Safe & Compliant Disposal Source: Trilogy MedWaste URL: [Link]
-
Title: Heavy water recycling for producing deuterium compounds Source: RSC Publishing URL: [Link]
-
Title: Deuterium Labeled Compounds Source: ZEOCHEM URL: [Link]
-
Title: DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated” Source: YouTube URL: [Link]
-
Title: The Influence of Oral Terbinafine on Gut Fungal Microbiome Composition and Microbial Translocation in People Living with HIV Treated for Onychomycosis Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: OSHA and Biohazard Waste Disposal Guidelines Source: Daniels Health URL: [Link]
-
Title: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals Source: eCFR URL: [Link]
-
Title: Pharmaceutical Waste Source: Environmental Health & Safety - University of Delaware URL: [Link]
-
Title: Containment of Nuclear Weapons Act 2003, Schedule Source: Irish Statute Book URL: [Link]
-
Title: USP 800 & Hazardous Drug Disposal Source: Stericycle URL: [Link]
-
Title: Laboratory waste Source: KI Staff portal URL: [Link]
-
Title: Household Chemical CleanOut Source: Sutherland Shire Council URL: [Link]
-
Title: EPA lays out new rules on coal ash disposal Source: YouTube URL: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. angenechemical.com [angenechemical.com]
- 6. epa.gov [epa.gov]
- 7. Toxic waste - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. medicalwastefl.net [medicalwastefl.net]
- 11. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rxdestroyer.com [rxdestroyer.com]
- 14. compliancy-group.com [compliancy-group.com]
- 15. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 16. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Personal protective equipment for handling Terbinafine-d3(N-methyl-d3)
Executive Safety & Technical Summary
Terbinafine-d3 is a stable isotope-labeled internal standard (IS) used primarily for the quantification of Terbinafine in biological matrices via LC-MS/MS.[1] While its toxicological profile mirrors the parent compound (Terbinafine HCl), the operational risks are unique due to the milligram-scale handling and the critical need to prevent isotopic dilution (H/D exchange).
Immediate Hazard Profile:
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Aquatic Toxicity (Acute/Chronic Category 1) [1, 2].[2]
-
Critical Risk: Inhalation of fine particulate matter during weighing and environmental contamination.
-
Storage Requirement: -20°C, protected from light and moisture [3].
Risk Assessment: The "Double-Protection" Protocol
As researchers, we must adopt a "Double-Protection" mindset. We are not only protecting the operator from the allylamine antifungal activity but also protecting the chemical integrity of the standard from environmental moisture and contaminants.
| Hazard Domain | Specific Risk | Mechanism of Action | Mitigation Strategy |
| Biological (Operator) | Sensitization | Transdermal absorption or inhalation of dust can trigger hypersensitivity or irritation in mucous membranes. | Engineering controls (Fume Hood) + N95/P2 Respiratory protection. |
| Chemical (Compound) | H/D Exchange | Exposure to ambient humidity can cause deuterium loss at labile positions (though N-methyl-d3 is relatively robust, protic solvents must be managed). | Handle under dry nitrogen atmosphere where possible; minimize open-vial time. |
| Environmental | Aquatic Toxicity | Terbinafine is highly toxic to aquatic life (H410).[2][3] | Zero-drain disposal policy. All waste must be incinerated. |
Personal Protective Equipment (PPE) Matrix
This protocol is validated for handling quantities <100 mg (typical analytical standard usage).
Respiratory & Engineering Controls
-
Primary Control: All weighing and solubilization must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Secondary Control: If working outside a hood (e.g., transporting open vials), use a NIOSH N95 or CEN P2 particulate respirator at minimum.
Dermal Protection (Gloves)
Standard latex gloves are insufficient due to poor organic solvent resistance (Methanol/Acetonitrile are common solvents for Terbinafine).
-
Material: Nitrile Rubber (NBR).
-
Thickness: Minimum 0.11 mm (4 mil).
-
Technique: Double-gloving is recommended during the weighing step.
-
Outer Glove: Discard immediately if contaminated by powder.
-
Inner Glove: Ensures sample purity prevents skin oils from contaminating the IS.
-
Ocular Protection[5]
-
Standard: ANSI Z87.1 / EN166 Safety Glasses with side shields.
-
High Risk: If preparing stock solutions >10 mL or using pressurized syringes, use Chemical Splash Goggles .
Operational Workflow: From Freezer to Solution
This workflow is designed to maximize safety and reproducibility.
Figure 1: Safe handling workflow ensuring operator safety and preventing moisture-induced degradation.
Step-by-Step Protocol
-
Equilibration (Crucial for Accuracy):
-
Remove the vial from the -20°C freezer.
-
STOP: Do not open the vial immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator if possible.
-
Reasoning: Opening a cold vial causes condensation of atmospheric water, which introduces weighing errors and potential chemical hydrolysis [3].
-
-
Static Control:
-
Terbinafine-d3 powder can be electrostatic.[4] Use an anti-static gun or ionizer before weighing to prevent "flying powder" which poses an inhalation risk and loss of expensive material.
-
-
Weighing:
-
Perform inside the fume hood.
-
Use a pre-weighed weighing boat or weigh directly into the volumetric flask to minimize transfer losses.
-
-
Solubilization:
-
Preferred Solvents: Methanol (MeOH) or Acetonitrile (ACN).
-
Solubility: Terbinafine HCl is soluble in MeOH (>25 mg/mL).
-
Safety Note: Add solvent slowly to avoid aerosolizing the powder.
-
Emergency Response & Disposal
Spill Management
Scenario: Spillage of powder (<50 mg) on the benchtop.
-
Isolate: Alert nearby personnel.
-
PPE Up: Ensure double gloves and N95 mask are worn.
-
Contain: Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust generation. Do not dry sweep.
-
Clean: Wipe up the material.[5] Clean the surface with 70% Ethanol and then a detergent solution.
-
Dispose: Place all cleanup materials into a hazardous waste bag.
Waste Disposal
Terbinafine is classified as Environmentally Hazardous (UN3077) .[6]
-
Do NOT: Flush down the sink.
-
Solid Waste: Dispose of vials and contaminated gloves in "Hazardous Solid Waste" bins destined for incineration.
-
Liquid Waste: Collect in "Non-Halogenated Organic Solvent" waste streams (if dissolved in MeOH/ACN). Label clearly with "Contains Terbinafine - Marine Pollutant" [4].
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
